molecular formula C9H7BrN2O B1525801 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 866545-96-2

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B1525801
CAS No.: 866545-96-2
M. Wt: 239.07 g/mol
InChI Key: AYSQNMFURHMHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSQNMFURHMHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732682
Record name 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866545-96-2
Record name 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in the development of novel therapeutics. This molecule, built on the 7-azaindole scaffold, is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of this core structure in potent kinase inhibitors.[1][2][3][4] This document details the strategic approach, underlying chemical principles, a step-by-step experimental protocol for its synthesis via Friedel-Crafts acylation, and the rationale behind critical process parameters. The intended audience includes researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide for the preparation of this valuable compound.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure, which can be considered a bioisostere of indole, allows it to form key hydrogen bonding interactions with the hinge region of many protein kinases.[4] This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of kinases such as CDK9, Haspin, PI3K, and FGFR, which are critical targets in oncology and other therapeutic areas.[1][5][6]

The target molecule, this compound, serves as a crucial building block. The bromine atom at the C5 position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR). The acetyl group at the C3 position can be a final feature or a precursor for more complex side chains. The most direct and efficient method to install this acetyl group is the Friedel-Crafts acylation of the 5-bromo-7-azaindole precursor.[7]

Synthetic Strategy: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is achieved through a two-step conceptual pathway, starting from the commercially available 7-azaindole. The key transformation is the regioselective acylation at the C3 position of the pyrrole ring.

  • Preparation of the Precursor : Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine. While this starting material is commercially available, it can be synthesized via electrophilic bromination of 1H-pyrrolo[2,3-b]pyridine.[8][9]

  • Acylation : Introduction of the acetyl group onto the C3 position of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core via a Friedel-Crafts acylation reaction.

This guide will focus on the critical second step, the acylation, as it represents the core transformation for achieving the target molecule.

Mechanistic Rationale: Regioselectivity in Azaindole Acylation

The Friedel-Crafts reaction is a classic electrophilic aromatic substitution.[10] The mechanism for the acylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine proceeds as follows:

  • Generation of the Electrophile : The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), activates the acylating agent (e.g., acetic anhydride or acetyl chloride) to form a highly reactive acylium ion intermediate.

  • Nucleophilic Attack : The 7-azaindole ring system is electron-rich, particularly the pyrrole moiety. The C3 position is the most nucleophilic carbon, and it attacks the electrophilic acylium ion. This regioselectivity is a well-established characteristic of indole and azaindole systems.

  • Rearomatization : The resulting intermediate, an arenium ion, loses a proton from the C3 position to restore the aromaticity of the pyrrole ring, yielding the final acylated product.

A crucial aspect of this reaction is the use of a stoichiometric amount of the Lewis acid.[10][11] The nitrogen atoms in the azaindole ring and the oxygen atom of the product ketone are Lewis basic and can form stable complexes with AlCl₃. This complexation deactivates the catalyst, necessitating at least one equivalent, and often more, to drive the reaction to completion. The complex is subsequently hydrolyzed during aqueous workup.[7][10]

Experimental Guide: Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
5-Bromo-1H-pyrrolo[2,3-b]pyridineC₇H₅BrN₂197.04183208-35-7Starting Material
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0Lewis Acid Catalyst
Acetic AnhydrideC₄H₆O₃102.09108-24-7Acylating Agent
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.9375-09-2Reaction Solvent
Hydrochloric Acid (HCl)HCl36.467647-01-02M solution for workup
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution for workup
BrineNaCl (aq)--Aqueous solution for workup
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying Agent
Ethyl AcetateC₄H₈O₂88.11141-78-6Solvent for extraction/chromatography
HexanesC₆H₁₄86.18110-54-3Solvent for chromatography
Step-by-Step Protocol
  • Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Solvent Addition : Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material (approx. 10-15 mL per gram of starting material).

  • Cooling : Cool the resulting solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition : Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Stir the resulting slurry for 15-20 minutes.

  • Acylating Agent Addition : Add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M HCl. Caution: This process is highly exothermic and may release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Visualization of the Synthetic Workflow

The overall synthetic process is summarized in the diagram below.

Synthesis_Pathway SM 5-Bromo-1H-pyrrolo[2,3-b]pyridine Reagents 1. AlCl₃, Ac₂O 2. DCM, 0°C to rt SM->Reagents Product This compound Workup Workup & Purification Product->Workup Reagents->Product Friedel-Crafts Acylation

Caption: Synthetic route for this compound.

Conclusion

The synthesis of this compound is reliably achieved through the Friedel-Crafts acylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. This technical guide outlines a robust protocol grounded in well-established principles of electrophilic aromatic substitution. The choice of reagents, control of reaction temperature, and a meticulous workup procedure are critical for obtaining the desired product in high yield and purity. The resulting compound is a highly valuable intermediate, providing a platform for the synthesis of diverse libraries of 7-azaindole derivatives for evaluation as potential therapeutic agents, particularly in the field of kinase inhibitor research.

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-7-Azaindole Derivatives from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways leading to 5-bromo-7-azaindole derivatives, a critical scaffold in modern medicinal chemistry, with a specific focus on methodologies commencing with the readily available starting material, 2-aminopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical underpinnings and practical, field-tested insights into the synthesis of these valuable compounds.

Introduction: The Significance of the 5-Bromo-7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents.[1][2] Its ability to mimic the indole structure while offering unique hydrogen bonding capabilities and modified physicochemical properties makes it a valuable component in drug design.[1] The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of lead compounds.[1][3]

Notably, 5-bromo-7-azaindole is a key intermediate in the synthesis of targeted anti-cancer drugs such as Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase.[4] This underscores the industrial and pharmaceutical relevance of robust and scalable synthetic routes to this important building block.[3][4] This guide will dissect the synthetic strategies starting from 2-aminopyridine, providing a logical and practical framework for its preparation.

Retrosynthetic Analysis: Deconstructing the Pathway from 2-Aminopyridine

A retrosynthetic approach to 5-bromo-7-azaindole from 2-aminopyridine reveals several plausible strategies. The core challenge lies in the construction of the pyrrole ring fused to the pyridine core and the regioselective introduction of the bromine atom. The following diagram illustrates the primary disconnection approaches that will be explored in this guide.

G Target 5-Bromo-7-Azaindole Intermediate1 Functionalized 2-Aminopyridine Target->Intermediate1 Pyrrole Ring Formation Intermediate2 7-Azaindole Target->Intermediate2 Regioselective Bromination Start 2-Aminopyridine Intermediate1->Start Ring Functionalization (Halogenation, etc.) Intermediate2->Start Pyrrole Ring Construction

Caption: Retrosynthetic analysis of 5-bromo-7-azaindole.

Synthetic Strategies and Mechanistic Insights

The synthesis of 5-bromo-7-azaindole from 2-aminopyridine can be broadly categorized into two main approaches:

  • Approach A: Initial construction of the 7-azaindole core from 2-aminopyridine, followed by regioselective bromination.

  • Approach B: Stepwise functionalization of the 2-aminopyridine ring, followed by cyclization to form the 5-bromo-7-azaindole structure.

Approach A: From 2-Aminopyridine to 7-Azaindole and Subsequent Bromination

This approach leverages established methods for 7-azaindole synthesis, followed by a carefully controlled bromination step.

Several methods exist for the construction of the 7-azaindole skeleton from 2-aminopyridine derivatives. One prominent method is the aza-Fischer indole synthesis . This reaction involves the condensation of a substituted 2-hydrazinopyridine with a ketone or aldehyde, followed by cyclization under acidic conditions.[5]

Another powerful approach involves the palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a protected acetylene, followed by an intramolecular cyclization.[6] This method offers good control over the substitution pattern of the resulting azaindole.

A particularly efficient one-pot synthesis of 7-azaindoles from 2-aminopyridines has been developed, offering a streamlined route to the core structure.[7]

Once the 7-azaindole core is synthesized, the next critical step is the regioselective introduction of the bromine atom at the C5 position. Direct bromination of 7-azaindole can lead to a mixture of products, with the C3 position being particularly susceptible to electrophilic attack.[7]

To achieve high regioselectivity for the C5 position, a common strategy involves the protection of the pyrrole nitrogen, followed by bromination. However, more direct and scalable methods have been developed. A patented process describes the hydrogenation of 7-azaindole to 7-azaindoline, followed by bromination and subsequent re-aromatization to yield 5-bromo-7-azaindole.[8] This multi-step sequence offers excellent control over the position of bromination.

The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.[6]

Approach B: Stepwise Functionalization and Final Cyclization

This approach involves the sequential modification of the 2-aminopyridine starting material to introduce the necessary functionalities for the final ring closure.

A robust and frequently employed route starts with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. This is followed by iodination at the 3-position to give 2-amino-5-bromo-3-iodopyridine. The subsequent Sonogashira coupling with a suitable alkyne, followed by an intramolecular cyclization, directly affords 5-bromo-7-azaindole.[6] This pathway offers excellent control over the final structure.

G A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-iodopyridine B->C Iodination D 2-Amino-5-bromo-3-alkynylpyridine C->D Sonogashira Coupling E 5-Bromo-7-azaindole D->E Intramolecular Cyclization

Caption: Synthetic pathway via stepwise functionalization.

An alternative strategy begins with 2-amino-3-methyl-5-bromopyridine.[4] This starting material undergoes oxidation of the amino group to a nitro group using Caro's acid. The resulting 2-nitro-3-methyl-5-bromopyridine is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Finally, a reduction and cyclization step, often employing Raney nickel and hydrazine hydrate, yields the desired 5-bromo-7-azaindole.[4] This method is particularly suited for large-scale synthesis due to the availability of the starting materials and the nature of the reactions involved.[4]

Key Experimental Protocols

The following protocols are illustrative examples based on literature procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 5-Bromo-7-azaindole via Stepwise Functionalization[6]

Step 1: Bromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine in a suitable solvent such as methanol or dichloromethane.

  • Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the resulting 2-amino-5-bromopyridine by crystallization or column chromatography.

Step 2: Iodination of 2-Amino-5-bromopyridine

  • To a solution of 2-amino-5-bromopyridine in an acidic medium (e.g., sulfuric acid), add a mixture of potassium iodate and potassium iodide.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product, 2-amino-5-bromo-3-iodopyridine.

  • Purify as needed.

Step 3: Sonogashira Coupling and Cyclization

  • In a reaction vessel, combine 2-amino-5-bromo-3-iodopyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in a solvent like DMF.

  • Add a protected alkyne (e.g., trimethylsilylacetylene).

  • Heat the reaction mixture under an inert atmosphere until the coupling is complete.

  • Deprotect the alkyne in situ or in a separate step.

  • Induce intramolecular cyclization, often by heating with a base such as potassium tert-butoxide, to form 5-bromo-7-azaindole.

  • Purify the final product by column chromatography or recrystallization.

Reaction Step Key Reagents Typical Solvents Temperature Yield (%)
BrominationN-Bromosuccinimide (NBS)Dichloromethane, Methanol0 °C to RT>90
IodinationKIO₃, KI, H₂SO₄WaterRT80-90
Sonogashira/CyclizationPd catalyst, CuI, Base, AlkyneDMF, THF80-120 °C60-80
Protocol 2: Synthesis from 2-Amino-3-methyl-5-bromopyridine[4]

Step 1: Oxidation to 2-Nitro-3-methyl-5-bromopyridine

  • In a cooled vessel, add 2-amino-3-methyl-5-bromopyridine to concentrated sulfuric acid.

  • Slowly add pre-cooled Caro's acid (a mixture of hydrogen peroxide and concentrated sulfuric acid), maintaining a low temperature.

  • Allow the reaction to proceed to completion.

  • Carefully quench the reaction with ice and neutralize to precipitate the product.

  • Filter and dry the 2-nitro-3-methyl-5-bromopyridine.

Step 2: Formation of the Enamine Intermediate

  • React 2-nitro-3-methyl-5-bromopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.

  • Heat the mixture to drive the reaction to completion.

  • Remove the solvent under reduced pressure to obtain the crude enamine.

Step 3: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent such as ethanol.

  • Add a reducing system, for example, Raney nickel and hydrazine hydrate.

  • Heat the reaction mixture to effect both the reduction of the nitro group and the cyclization to form the pyrrole ring.

  • Filter off the catalyst and concentrate the filtrate.

  • Purify the 5-bromo-7-azaindole by crystallization or chromatography.

Reaction Step Key Reagents Typical Solvents Temperature Yield (%)
OxidationCaro's Acid, H₂SO₄-<5 °C to RT75-85
Enamine FormationDMF-DMA, Pyrrolidine-Elevated>90
Reductive CyclizationRaney Ni, Hydrazine HydrateEthanolReflux70-80

Characterization and Purity Assessment

The identity and purity of the synthesized 5-bromo-7-azaindole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[9]

  • Melting Point: A sharp melting point range is indicative of high purity.[10]

Conclusion

The synthesis of 5-bromo-7-azaindole derivatives from 2-aminopyridine is a well-established yet nuanced area of organic chemistry with significant implications for drug discovery and development. This guide has detailed several viable synthetic strategies, each with its own set of advantages and challenges. The choice of a particular route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for purity and yield. By understanding the underlying mechanisms and having access to detailed protocols, researchers can confidently and efficiently synthesize this important class of compounds.

References

An In-Depth Technical Guide to 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Physicochemical Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. This document delves into the foundational chemical and physical attributes of the molecule, offering detailed experimental protocols for their determination. Furthermore, a robust synthetic route is detailed, underpinned by mechanistic insights, to facilitate its reliable preparation in a laboratory setting. This guide is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, particularly those leveraging the versatile 7-azaindole scaffold.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, capable of engaging with biological targets in a similar fashion while offering distinct physicochemical properties. The introduction of a nitrogen atom into the indole ring system can modulate aqueous solubility, metabolic stability, and hydrogen bonding capacity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases, making them valuable candidates for the development of targeted cancer therapies and treatments for other diseases.[1] The subject of this guide, this compound, serves as a key intermediate for the elaboration of more complex 7-azaindole derivatives, with the bromo- and acetyl- functionalities providing versatile handles for further chemical modifications.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development. These parameters dictate a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 866545-96-2
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Topological Polar Surface Area (TPSA) 56.9 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Note: Some values are calculated based on the molecular structure as experimental data is not publicly available.

Spectroscopic and Chromatographic Profile

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. While a complete, publicly available dataset for the title compound is not available, this section outlines the expected spectral characteristics based on its structure and data from its precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine ring system, as well as a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the acetyl group and the bromine atom. For the precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the following ¹H NMR data has been reported (in DMF-d₇): δ 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³).[2]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group will appear as a characteristic downfield signal. The chemical shifts of the aromatic carbons will be affected by the substituents. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, the ¹³C NMR data (in DMF-d₇) is as follows: δ 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³).[2]

Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 239.07 g/mol . The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine.[3][4][5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich pyrrole ring.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of an acylating agent (e.g., acetyl chloride or acetic anhydride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The acylium ion is then attacked by the π-electrons of the pyrrole ring of 5-bromo-1H-pyrrolo[2,3-b]pyridine, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring system and yields the desired product.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃CO]⁺) AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ StartMat 5-Bromo-1H-pyrrolo[2,3-b]pyridine SigmaComplex Sigma Complex StartMat->SigmaComplex + [CH₃CO]⁺ Product This compound SigmaComplex->Product - H⁺

Figure 1: General workflow for the Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the Friedel-Crafts acylation of 7-azaindole derivatives.

Materials and Reagents:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Aluminum chloride (AlCl₃), anhydrous

  • Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents) and suspend it in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.2 equivalents) or acetic anhydride (1.2 equivalents) dropwise to the stirred suspension.

  • Addition of Substrate: After the addition is complete, add a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following section provides standardized, step-by-step protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack a small amount of the powder into a capillary tube. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating and Observation: Heat the sample slowly (1-2 °C/min) and observe the melting process. C->D E Record Range: Note the temperature at which melting begins and is complete. D->E

Figure 2: Workflow for melting point determination.

Protocol:

  • Ensure the sample of this compound is a fine, dry powder.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Solubility Determination

Rationale: Solubility is a critical parameter that influences a drug's bioavailability. Determining solubility in various media (e.g., aqueous buffers at different pH values, organic solvents) provides insights into its likely absorption characteristics in the gastrointestinal tract.

Protocol (Thermodynamic Solubility):

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or organic solvents like ethanol or DMSO) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the suspension to remove the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Lipophilicity (LogP) Determination

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A balanced LogP is often crucial for optimal drug-like properties.

Protocol (Shake-Flask Method):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable aqueous buffer, e.g., PBS pH 7.4) that have been pre-saturated with each other.

  • Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely, either by standing or by centrifugation.

  • Carefully sample a known volume from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).

Conclusion

This compound is a valuable building block in the synthesis of novel 7-azaindole-based therapeutic agents. This guide has provided a detailed overview of its key physicochemical properties, a reliable synthetic protocol via Friedel-Crafts acylation, and standardized methods for its experimental characterization. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this important intermediate in their drug discovery endeavors. A thorough understanding and application of these principles will undoubtedly accelerate the development of new and effective medicines based on the versatile 7-azaindole scaffold.

References

An Analytical Guide to the Characterization of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and analytical characterization of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug discovery. As direct experimental spectra for this specific compound are not readily available in peer-reviewed literature, this document serves as a predictive and methodological guide for researchers. Leveraging established principles of spectroscopy and data from the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), we outline the expected outcomes from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. This guide details robust, self-validating experimental protocols and provides in-depth interpretation of predicted spectral data, enabling scientists to confidently verify the synthesis and purity of the target molecule.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₉H₇BrN₂O, Molecular Weight: 239.07 g/mol ) is a derivative of the 7-azaindole scaffold.[1] The introduction of an acetyl group at the C3 position of the pyrrole ring significantly influences the electronic environment and, consequently, the spectroscopic signature of the molecule compared to its parent, 5-bromo-7-azaindole.[2][3] Understanding this influence is critical for accurate spectral interpretation.

The key structural features that will define its analytical profile are:

  • The 7-Azaindole Core: A bicyclic aromatic system whose protons and carbons provide a unique fingerprint.

  • Bromine at C5: This heavy halogen will induce a characteristic isotopic pattern in the mass spectrum and influence the chemical shifts of nearby nuclei.

  • Acetyl Group at C3: This electron-withdrawing group will strongly deshield adjacent protons and carbons, particularly the proton at the C2 position, and will introduce distinct carbonyl and methyl signals in the ¹³C and ¹H NMR spectra, respectively.

Figure 1: Structure with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for the structural confirmation of small organic molecules. A combination of ¹H, ¹³C, and potentially 2D NMR experiments provides unambiguous evidence of the molecular skeleton and substituent placement.

Experimental Rationale and Protocol

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the primary solvent due to its excellent solubilizing power for polar heterocyclic compounds and its ability to slow the exchange of the N-H proton, often allowing for its observation as a distinct, albeit broad, signal. Deuterated chloroform (CDCl₃) is a viable alternative. A standard high-field NMR spectrometer (400 MHz or higher) is necessary to resolve the fine splitting patterns of the aromatic protons.

Detailed Experimental Protocol (¹H & ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the spectrometer is not calibrated to the residual solvent peak.

  • Instrument Setup: Utilize a 400 MHz (or greater) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 14 ppm.

    • Employ a standard pulse sequence with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm.

    • A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve signal-to-noise. Phase and baseline correct the resulting spectra.

Predicted ¹H NMR Spectral Data and Interpretation

The introduction of the C3-acetyl group is expected to cause a significant downfield shift for the H2 proton relative to the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, where the corresponding proton (H3) appears at ~6.50 ppm.[2][4]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~12.5br sN1-HTypical chemical shift for an indole-like N-H proton in DMSO-d₆.
~8.6sH2Strongly deshielded by the adjacent electron-withdrawing acetyl group. Expected to be a singlet.
~8.5dH4Pyridine ring proton ortho to the ring-junction nitrogen.
~8.3dH6Pyridine ring proton ortho to the ring-junction nitrogen and adjacent to the bromine atom.
~2.5s-COCH₃Standard chemical shift for an acetyl methyl group attached to an aromatic system. Coincident with residual DMSO peak.
Predicted ¹³C NMR Spectral Data and Interpretation

The carbonyl carbon of the acetyl group will be the most downfield signal. The chemical shifts of the pyrrole ring carbons (C2 and C3) will be significantly altered from the parent compound due to the substitution.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~192C=OTypical chemical shift for an aryl ketone carbonyl carbon.
~148C7a (C8)Bridgehead carbon adjacent to pyridine nitrogen.
~144C6Pyridine carbon adjacent to nitrogen.
~135C2Deshielded due to proximity to the acetyl group and N1.
~132C4Pyridine carbon.
~120C3a (C8)Bridgehead carbon.
~115C3Site of acetyl substitution; signal will be shifted downfield.
~113C5Carbon bearing the bromine atom.
~27-CH₃Acetyl methyl carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.

Rationale for Ionization Method

Electrospray Ionization (ESI): ESI is the preferred method for this analysis. It is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for unambiguously determining the molecular weight. The nitrogen atoms in the 7-azaindole ring are readily protonated, making the molecule highly suitable for positive-ion mode ESI.

Recommended Experimental Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to facilitate protonation.

  • LC Separation (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). This step ensures sample purity is assessed prior to MS analysis.

  • MS Acquisition:

    • Operate the mass spectrometer in positive-ion ESI mode.

    • Scan a mass range from m/z 100 to 500.

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Expected Mass Spectrum and Fragmentation

The most telling feature of the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing ion, separated by 2 Da.

Table 3: Predicted High-Resolution MS Data

m/z (Calculated)Ion FormulaIdentity
238.9769[C₉H₈⁷⁹BrN₂O]⁺[M+H]⁺
240.9748[C₉H₈⁸¹BrN₂O]⁺[M+H]⁺
196.9350[C₇H₆⁷⁹BrN₂]⁺[M+H - C₂H₂O]⁺
198.9330[C₇H₆⁸¹BrN₂]⁺[M+H - C₂H₂O]⁺

Primary Fragmentation: The most likely fragmentation pathway involves the loss of ketene (CH₂=C=O) via McLafferty-type rearrangement or the loss of an acetyl radical followed by hydrogen abstraction, resulting from the cleavage of the bond between the C3 carbon and the carbonyl group. This would yield a prominent fragment ion corresponding to the protonated 5-bromo-7-azaindole core.

Integrated Analytical Workflow

A systematic approach integrating both NMR and MS is crucial for the unequivocal identification of the target compound.

References

The Crystalline Architecture of 5-bromo-1H-pyrrolo[2,3-b]pyridine: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-bromo-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, is a heterocyclic building block of considerable interest in the field of drug discovery. Its rigid, bicyclic core, which is a bioisostere of indole, can engage in crucial hydrogen bonding interactions with biological targets. The presence and position of the bromine atom offer a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. This guide provides an in-depth analysis of the solid-state structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, offering insights into its molecular geometry and intermolecular interactions, which are critical for understanding its physicochemical properties and its behavior in biological systems.

Part 1: Synthesis and Crystallization

A profound understanding of the synthetic route and the crystallization process is fundamental to ensuring the purity and quality of the material used in research and development.

Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. A common and effective method involves the direct bromination of the parent compound, 7-azaindole. This approach is favored for its atom economy and relatively straightforward procedure.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 7-azaindole (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature. The use of NBS is preferred over liquid bromine for its ease of handling and selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Crystallization for Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is a critical step for the elucidation of the molecular structure by X-ray diffraction. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, the method of slow evaporation has proven to be effective.[1] This technique allows for the gradual and ordered arrangement of molecules into a crystalline lattice, minimizing defects.

  • Solvent Selection: Dissolve the purified 5-bromo-1H-pyrrolo[2,3-b]pyridine in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., ethanol, methanol) and a less soluble solvent can be employed to achieve optimal supersaturation.

  • Preparation of Saturated Solution: Gently warm the solution to ensure complete dissolution of the compound.

  • Crystallization Conditions: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent at a constant, controlled temperature (typically room temperature). The vessel should be left in a vibration-free environment.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute will slowly increase, leading to the formation of single crystals.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor and dry them on a filter paper.

Part 2: The Crystal Structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine

The solid-state architecture of 5-bromo-1H-pyrrolo[2,3-b]pyridine has been elucidated by single-crystal X-ray diffraction, revealing a well-defined arrangement of molecules governed by specific intermolecular interactions.[2][3]

Crystallographic Data

The key crystallographic parameters for 5-bromo-1H-pyrrolo[2,3-b]pyridine are summarized in the table below.[1][2][3]

ParameterValue
Chemical FormulaC₇H₅BrN₂
Formula Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (Mg/m³)1.938
Molecular Geometry

The 5-bromo-1H-pyrrolo[2,3-b]pyridine molecule consists of a fused pyridine and pyrrole ring system, forming a nearly planar 7-azaindole skeleton.[2][3] The root-mean-square deviation from planarity for the azaindole core is a mere 0.017 Å, indicating a high degree of flatness.[2][3]

Caption: Molecular structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is primarily dictated by a network of hydrogen bonds. Specifically, pairs of molecules are linked by N—H···N hydrogen bonds, forming centrosymmetric inversion dimers.[2][3] In these dimers, the pyrrole N-H of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of a neighboring molecule.

cluster_0 Molecule A cluster_1 Molecule B (Inversion Center) A_N1H N1-H B_N7 N7 A_N1H->B_N7 N-H···N A_N7 N7 B_N1H N1-H B_N1H->A_N7 N-H···N

Caption: Hydrogen bonding forming an inversion dimer.

These dimers are further interconnected through weaker C—H···C non-covalent contacts, creating a two-dimensional supramolecular array.[3] This layered arrangement contributes to the stability of the crystal lattice.

cluster_workflow Crystal Packing Hierarchy Molecule Individual Molecule Dimer Hydrogen-Bonded Dimer (N-H···N) Molecule->Dimer Hydrogen Bonding Sheet 2D Supramolecular Sheet (C-H···C contacts) Dimer->Sheet Weak Interactions Crystal 3D Crystal Lattice Sheet->Crystal Stacking

Caption: Hierarchical organization of the crystal structure.

Part 3: Implications for Drug Design and Development

The detailed knowledge of the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine provides several key insights for medicinal chemists and drug development professionals:

  • Structure-Activity Relationship (SAR) Studies: The planarity of the azaindole core and the defined geometry of the hydrogen bonding interactions can be used to inform the design of more potent and selective inhibitors. By understanding how this scaffold interacts in the solid state, predictions can be made about its binding to protein targets.

  • Physicochemical Properties: The crystalline nature and the intermolecular forces influence key physicochemical properties such as solubility, melting point, and stability. This information is crucial for formulation development and for predicting the compound's behavior in vivo.

  • Polymorphism: While only one crystal form is reported in this guide, the potential for polymorphism should be considered in drug development. Different polymorphic forms can have different properties, and a thorough screening for polymorphs is often a regulatory requirement.

Conclusion

The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals a highly ordered solid-state architecture dominated by strong N—H···N hydrogen bonds that form centrosymmetric dimers. This fundamental structural information is invaluable for researchers in the field of drug discovery, providing a solid foundation for the rational design of new therapeutic agents based on the 7-azaindole scaffold. The experimental protocols provided herein offer a practical guide for the synthesis and crystallization of this important building block, facilitating its use in the development of next-generation pharmaceuticals.

References

biological activity of 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 7-Azaindole Derivatives

Executive Summary

The 7-azaindole scaffold, a bioisostere of indole and purine, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its unique physicochemical properties, particularly the ability of the fused pyrrolopyridine ring system to act as a hydrogen bond donor and acceptor, make it an exceptional hinge-binding motif for various protein kinases.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the multifaceted biological activities of 7-azaindole derivatives. We will delve into their applications as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, elucidating the underlying mechanisms of action, exploring critical structure-activity relationships (SAR), and providing detailed, field-proven experimental protocols for their evaluation.

The 7-Azaindole Core: A Foundation for Diverse Bioactivity

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is an aromatic heterocyclic compound where a pyridine ring is fused to a pyrrole ring.[4] The strategic placement of the nitrogen atom at position 7 fundamentally alters the electronic properties compared to indole, creating a unique pharmacophore that can engage with biological targets in ways that the parent indole cannot.[1] This has led to its incorporation into several FDA-approved drugs, such as the B-RAF kinase inhibitor Vemurafenib, validating its therapeutic potential.[2][5]

The versatility of the 7-azaindole scaffold stems from several key features:

  • Bioisosterism: It serves as a structural mimic for indole and the purine base adenine, allowing it to interact with biological targets originally meant for these endogenous molecules.[4]

  • Hinge-Binding Capacity: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor. This arrangement allows for the formation of two crucial hydrogen bonds with the hinge region of many protein kinases, a feature central to its anticancer activity.[2][3][6]

  • Synthetic Tractability: The 7-azaindole ring possesses multiple sites (positions 1, 2, 3, 4, 5, and 6) that are amenable to chemical modification, enabling extensive SAR studies and the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][7][8]

Caption: Core properties of the 7-azaindole scaffold.

Anticancer Activity: Targeting Kinase Signaling

The most extensively documented is their potent anticancer effect, primarily achieved through the inhibition of protein kinases.[9][10][11] Kinases are crucial regulators of cellular processes like proliferation, survival, and differentiation; their deregulation is a hallmark of cancer.[2][12]

Mechanism of Action: Kinase Hinge Binding

7-Azaindole derivatives function as ATP-competitive inhibitors.[2][3] They occupy the ATP-binding pocket of the kinase, with the 7-azaindole core forming bidentate hydrogen bonds with the backbone amides of the hinge region that connects the N- and C-terminal lobes of the kinase domain.[2][6] This interaction anchors the molecule, allowing its substituents to make further contacts within the binding site, thereby conferring potency and selectivity.

Numerous kinases are targeted by 7-azaindole derivatives, including:

  • B-RAF: Vemurafenib is a selective inhibitor of the B-RAF V600E mutant kinase in melanoma.[5]

  • PI3K (Phosphoinositide 3-kinase): Derivatives have been developed that potently inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in a wide range of tumors.[5][12]

  • CDKs (Cyclin-Dependent Kinases): Compounds like Meriolins show potent activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[5][13]

  • FGFR4 (Fibroblast Growth Factor Receptor 4): Selective covalent inhibitors have been designed for treating hepatocellular carcinoma.[14]

  • Aurora B/C Kinase: The analog GSK1070916 is a potent inhibitor with demonstrated antitumor activity.[4]

receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation azaindole 7-Azaindole Inhibitor azaindole->pi3k Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are often most critical for potent anticancer activity.[4][7]

  • Position 3: Substitution at this position is considered highly effective, as seen in drugs like Vemurafenib.[8] Aryl and heterocyclic rings are common and successful substitutions.

  • Position 1: Alkylation or arylation at the N1 position can modulate potency and physical properties. For example, increasing alkyl chain length can enhance cytotoxicity.[1]

  • Position 5: This position often extends into a solvent-exposed region, and substitutions here can be tailored to improve solubility and pharmacokinetic profiles.

  • Disubstitution: Combining substitutions at multiple positions is a common strategy to optimize activity. For instance, compounds with substitutions at positions 1, 3, and 4 have shown high potency against multiple cancer cell lines.[4][8]

Data Presentation: Anticancer Activity
Compound ClassTarget KinaseCell LineIC₅₀ / EC₅₀Reference
Titanocene Derivative-LLC-PK8.8 µM[4]
1,3,4-Trisubstituted-MCF-7 (Breast)0.57 µM[4]
Phenyl-substituted-MCF-7 (Breast)1.55 µM[4][8]
Covalent Inhibitor (30)FGFR4HuH-7 (HCC)-[14]
GSK1070916Aurora B/CVarious-[4]
Meriolin Congener (3e)CDKsJurkatNanomolar range[13]
PI3K Inhibitor (B13)PI3Kα-Subnanomolar[12]
Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol assesses the cytotoxic effect of 7-azaindole derivatives on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the 7-azaindole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[15]

Antiviral Activity

7-azaindole derivatives have demonstrated significant potential as antiviral agents, particularly against HIV-1 and influenza viruses, by targeting key viral enzymes or processes.[16][17]

Mechanism of Action
  • Anti-HIV Activity: Certain 7-azaindole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][18] They bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA.[18] Other derivatives act as entry inhibitors by interfering with the interaction between the viral surface protein gp120 and the host cell's CD4 receptor.[19]

  • Anti-Influenza Activity: A notable derivative, JNJ-63623872, targets the PB2 subunit of the influenza viral polymerase.[5][20] This subunit is responsible for binding the 5' cap of host pre-mRNA, a crucial step for initiating viral transcription ("cap-snatching"). Inhibition of this process halts viral replication.[20]

  • Anti-SARS-CoV-2 Activity: Recent studies have identified derivatives that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, thereby blocking viral entry into host cells.[21]

Data Presentation: Antiviral Activity
CompoundVirusTargetEC₅₀Reference
BMS-378806HIV-1gp120-CD4 Interaction-[19]
NNRTI Hit (8)HIV-1Reverse Transcriptase0.73 µM (IC₅₀)[18]
JNJ-63623872Influenza (H1N1, H5N1)Polymerase PB2 subunitPotent[5]
ASM-7SARS-CoV-2Spike-hACE2 Interaction1.001 µM[21]
Experimental Protocol: Pseudovirus Neutralization Assay

Principle: This assay measures the ability of a compound to inhibit viral entry. It uses replication-defective viral particles (e.g., lentivirus) that carry the envelope protein of the target virus (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase). Inhibition of entry results in a reduced reporter signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells expressing the appropriate receptor (e.g., HEK293T-hACE2 for SARS-CoV-2) in a 96-well, white, clear-bottom plate. Incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the 7-azaindole test compound in cell culture medium.

  • Neutralization Reaction: In a separate plate, mix the diluted compounds with a fixed amount of pseudovirus particles. Incubate this mixture for 1 hour at 37°C to allow the compound to bind to the viral particles.

  • Infection: Remove the medium from the cells and add the pseudovirus-compound mixture.

  • Incubation: Incubate the infected cells for 48-72 hours.

  • Lysis and Luminescence Reading: Lyse the cells using a luciferase assay reagent (e.g., Bright-Glo). Measure the luminescence signal using a microplate luminometer.

  • Data Analysis: The luminescence signal is proportional to the number of successfully infected cells. Calculate the percentage of neutralization relative to wells with virus but no compound. Determine the EC₅₀ value from the dose-response curve.

Anti-inflammatory and Neuroprotective Activities

Beyond oncology and virology, 7-azaindole derivatives exhibit promising activities in treating inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Mechanisms

The anti-inflammatory effects are often linked to the modulation of chemokine receptors and cytokine production.[22]

  • CCR2 Antagonism: Derivatives have been developed as potent antagonists of the CC-chemokine receptor-2 (CCR2).[5][23] CCR2 is implicated in the migration of monocytes to sites of inflammation in diseases like rheumatoid arthritis and multiple sclerosis.[5]

  • Cytokine Inhibition: Some compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.[22][24]

Neuroprotective Mechanisms
  • Amyloid Aggregation Inhibition: In the context of Alzheimer's disease, 7-azaindole derivatives have been designed to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological event in the disease.[25]

  • Kinase Inhibition in Neuroinflammation: The compound URMC-099 displays neuroprotective properties by inhibiting mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2), which are involved in neuroinflammatory pathways associated with conditions like HIV-1 associated neurocognitive disorders (HAND).[5]

cluster_inflam Anti-inflammatory Action cluster_neuro Neuroprotective Action azaindole 7-Azaindole Derivative ccr2 CCR2 Receptor azaindole->ccr2 Antagonizes cytokines TNF-α, IL-6 Production azaindole->cytokines Reduces abeta Aβ Aggregation azaindole->abeta Inhibits mlk3 MLK3 / LRRK2 Kinases azaindole->mlk3 Inhibits inflammation Inflammation ccr2->inflammation cytokines->inflammation neurodegen Neurodegeneration abeta->neurodegen mlk3->neurodegen

Caption: Dual anti-inflammatory and neuroprotective pathways.

Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay

Principle: This assay quantifies the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Step-by-Step Methodology:

  • Aβ Peptide Preparation: Prepare a stock solution of Aβ (1-42) peptide by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO. Dilute into an appropriate aggregation buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well black, clear-bottom plate, add the Aβ peptide solution, the test 7-azaindole compound at various concentrations, and Thioflavin T solution.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 10 minutes) for several hours using a plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. The sigmoidal curve represents the kinetics of fibril formation. Compounds that inhibit aggregation will show a reduced fluorescence signal or a longer lag phase compared to the control (Aβ peptide alone).

Future Perspectives

The 7-azaindole scaffold is a remarkably successful framework in modern drug discovery.[4][7] Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or viral proteins to minimize off-target effects and improve safety profiles.

  • Novel Targets: Exploring the utility of the 7-azaindole scaffold against new and emerging biological targets beyond the well-established ones.

  • Advanced Drug Delivery: Developing formulations or prodrugs of 7-azaindole compounds to enhance bioavailability, particularly for challenging targets like those in the central nervous system.[25]

  • Combinatorial Therapies: Investigating the synergistic effects of 7-azaindole inhibitors when used in combination with other therapeutic agents to overcome drug resistance.[26]

The continued exploration of the chemical space around the 7-azaindole core, guided by structure-based design and robust biological validation, promises to yield a new generation of innovative therapeutics for a wide range of human diseases.[27]

References

The Art of Kinase Inhibition: A Technical Guide to the 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Fragment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of selective and potent kinase inhibitors is a formidable challenge, often hindered by the highly conserved nature of the ATP-binding site. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy to tackle this challenge, enabling the identification of small, efficient molecular starting points that can be elaborated into highly optimized clinical candidates.[1] This guide provides an in-depth technical analysis of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a privileged fragment built upon the 7-azaindole scaffold, and outlines its strategic application in the discovery of next-generation kinase inhibitors. We will explore the synthetic rationale, biophysical screening methodologies, and structure-guided optimization principles that underscore the utility of this versatile chemical core.

Introduction: The 7-Azaindole Core as a Privileged Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone of kinase inhibitor design.[2] Its prominence stems from its bioisosteric relationship with the adenine core of ATP, allowing it to function as an exceptional "hinge-binding" motif. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This dual interaction capability enables it to form a bidentate hydrogen bond network with the backbone amide residues of the kinase hinge region, a critical anchoring interaction for ATP-competitive inhibitors.[3] The success of vemurafenib, a B-RAF inhibitor built from a 7-azaindole fragment, stands as a testament to the scaffold's potential.[4]

The specific fragment, This compound (herein referred to as AZD-BrAc ), embodies the key principles of FBDD. It is a low molecular weight compound (239.07 g/mol ) that adheres to the "Rule of Three," a set of guidelines for effective fragments (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[5] The core scaffold provides the essential hinge-binding element, while the substituents—a bromine atom at the 5-position and an acetyl group at the 3-position—offer crucial vectors for synthetic elaboration and optimization.

  • The 3-Acetyl Group: This moiety serves as a key handle for synthetic modification. It can be readily transformed into a variety of functional groups, allowing for the exploration of nearby pockets within the kinase active site to enhance potency and selectivity.[6]

  • The 5-Bromo Group: The bromine atom provides a reliable vector for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl or alkyl groups to probe solvent-exposed regions or induce specific conformational changes in the target kinase.[7]

This guide will detail the journey of a fragment like AZD-BrAc from synthesis to a validated hit, ready for a lead optimization program.

Synthesis and Characterization of the AZD-BrAc Fragment

The synthesis of AZD-BrAc is predicated on the established chemistry of the 7-azaindole nucleus. A robust and scalable synthetic route involves a two-step process starting from commercially available 7-azaindole: regioselective bromination followed by Friedel-Crafts acylation.

Synthesis of the Precursor: 5-bromo-1H-pyrrolo[2,3-b]pyridine

The direct bromination of 7-azaindole can be challenging due to the competing reactivity of the pyrrole and pyridine rings. A common and effective strategy involves the protection of the pyrrole nitrogen, followed by electrophilic bromination which preferentially occurs at the C5 position of the pyridine ring. An alternative, high-yielding process utilizes a hydrogenation-bromination-dehydrogenation sequence.[5]

Protocol: Friedel-Crafts Acylation

The introduction of the acetyl group at the C3 position, the most nucleophilic carbon on the pyrrole ring, is typically achieved via a Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.

  • Addition of Precursor: After stirring for 15 minutes, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

This protocol is based on established Friedel-Crafts acylation procedures on indole and azaindole scaffolds. Researchers should optimize conditions for scale and purity requirements.[8]

Fragment Screening and Hit Validation

Once synthesized and characterized, AZD-BrAc is incorporated into a fragment library for screening against a kinase target of interest. Due to the inherently weak binding affinity of fragments (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for hit identification and validation.[9]

Primary Screening: Identifying Binders

The goal of the primary screen is to rapidly identify fragments that bind to the target kinase. High-throughput techniques are favored.

  • Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in the melting temperature (Tₘ) of a protein upon ligand binding. A positive shift in Tₘ indicates that the fragment stabilizes the protein, suggesting a binding event. It is an excellent, cost-effective primary screening method.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in mass on a sensor surface where the target kinase is immobilized. It can provide initial estimates of binding affinity (K₋) and kinetics.

Hit Validation and Orthogonal Methods

Positive hits from the primary screen must be validated using an independent, orthogonal method to eliminate false positives. This step is critical for ensuring that the observed signal corresponds to a genuine binding event at a specific site.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the dissociation constant (K₋), enthalpy (ΔH), and entropy (ΔS).

  • NMR Spectroscopy: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR or WaterLOGSY, are powerful for confirming binding and providing low-resolution structural information about the binding epitope.

The workflow for fragment screening and validation is a self-validating system designed to build confidence in each hit before committing resources to synthetic chemistry.

FBDD_Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization Phase cluster_2 Optimization Phase FragLib Fragment Library (incl. AZD-BrAc) PrimaryScreen Primary Screen (DSF or SPR) FragLib->PrimaryScreen ~1000 Fragments Hits Initial Hits PrimaryScreen->Hits Hit Rate ~1-5% OrthoScreen Orthogonal Screen (e.g., ITC, NMR) Hits->OrthoScreen Triage ValidatedHits Validated Hits OrthoScreen->ValidatedHits Confirm Binding Structure Structural Biology (X-ray, Cryo-EM) ValidatedHits->Structure Determine Binding Mode SAR Structure-Guided Design (SAR) Structure->SAR Inform Chemistry LeadOpt Hit-to-Lead Optimization SAR->LeadOpt Candidate Lead/Candidate LeadOpt->Candidate

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Quantitative Analysis: The Importance of Ligand Efficiency

A critical metric in FBDD is Ligand Efficiency (LE) . LE normalizes binding affinity for the size of the molecule, providing a way to compare the binding quality of different fragments. It is calculated as the binding free energy (ΔG) divided by the number of non-hydrogen atoms (NHA).

ΔG = -RT ln(K₋) LE = -ΔG / NHA

A high LE indicates that a fragment makes very efficient use of its atoms to achieve binding affinity, making it an excellent starting point for optimization.[10]

Fragment / InhibitorTargetK₋ (μM)NHAΔG (kcal/mol)LE (kcal/mol/NHA)Reference
AZD-BrAc (proxy) ¹PB20.1118-9.40.52[11]
GNE-0877LRRK20.01329-10.80.37[12]
FAK InhibitorFAK0.02234-10.40.31[13]

¹Data for 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one, a close structural analog, is used as a proxy to illustrate the high potential ligand efficiency of the core scaffold.[11]

As shown in the table, fragments like the AZD-BrAc proxy exhibit high ligand efficiency. During the hit-to-lead optimization process, while the absolute affinity (K₋) will improve dramatically, the LE value may decrease as larger, sometimes less efficient, chemical groups are added to secure interactions in adjacent pockets. Monitoring LE throughout the optimization process is crucial to avoid unnecessary increases in molecular weight and lipophilicity, a phenomenon known as "molecular obesity."[14]

Structure-Guided Optimization: From Fragment to Lead

The ultimate goal of FBDD is to use the structural information of the fragment-target complex to guide the elaboration of the fragment into a potent and selective lead compound. X-ray crystallography is the premier tool for this purpose.

The Binding Mode of the 7-Azaindole Core

Structural studies of various kinases in complex with 7-azaindole-based inhibitors consistently reveal the canonical bidentate hydrogen bond interaction with the hinge region. For example, the crystal structure of Focal Adhesion Kinase (FAK) with a pyrrolo[2,3-b]pyridine derivative (PDB: 4GU6) clearly illustrates this key interaction.[13]

Caption: Canonical hinge binding of the 7-azaindole scaffold.

Fragment Growing Strategy

With the 7-azaindole core firmly anchored in the hinge, the vectors provided by the 3-acetyl and 5-bromo substituents can be exploited.

  • Vector 1 (C3-Acetyl): The acetyl group points towards the ribose pocket of the ATP binding site. This position can be modified to introduce groups that form additional hydrogen bonds or hydrophobic interactions. For instance, the acetyl ketone can be reduced to an alcohol, used as a handle to introduce ethers, or serve as an electrophile for condensation reactions.

  • Vector 2 (C5-Bromo): The bromine atom is typically solvent-exposed. Using palladium-catalyzed cross-coupling reactions, various aryl and heteroaryl groups can be attached. These groups can be designed to pick up additional interactions with surface residues or modulate the physicochemical properties (e.g., solubility, permeability) of the evolving compound.

This iterative, structure-guided process of "fragment growing" allows for a rational and efficient exploration of chemical space, maximizing the chances of developing a lead compound with a desirable pharmacological profile.[13]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool for rational drug design. It combines the validated, high-efficiency hinge-binding capabilities of the 7-azaindole scaffold with synthetically tractable vectors for rapid and intelligent lead optimization. As the landscape of kinase drug discovery continues to demand higher selectivity and novel mechanisms of action, the principles of FBDD, exemplified by the application of fragments like AZD-BrAc , will remain indispensable. By starting small and building smart, researchers can navigate the complexities of the human kinome with greater precision, ultimately accelerating the delivery of innovative medicines to patients in need.

References

Unlocking the Therapeutic Potential of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Analogs: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone scaffold, built upon the privileged 7-azaindole core, represents a promising starting point for the development of novel therapeutics. The 7-azaindole moiety is a well-established "hinge-binding" motif, renowned for its role in potent kinase inhibitors, including the FDA-approved drug Vemurafenib.[1][2] This guide provides a comprehensive framework for identifying and validating the therapeutic targets of novel analogs derived from this scaffold. We will delve into the most probable target classes, grounded in extensive literature, and present detailed, field-proven experimental protocols for a systematic and self-validating approach to target discovery. This document is intended to empower researchers and drug development professionals to navigate the complexities of early-stage discovery and unlock the full therapeutic potential of this versatile chemical series.

Part 1: The 7-Azaindole Core: A Proven Gateway to Kinase Inhibition

The defining feature of the specified compound is its 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus. This heterocyclic scaffold is a bioisostere of indole and purine systems and has been extensively utilized in medicinal chemistry.[3] Its significance lies in its ability to act as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.[1][2] This inherent property makes protein kinases the most logical and high-priority target class for any analog series derived from this core.

Numerous 7-azaindole derivatives have been developed as potent inhibitors of a wide array of kinases implicated in oncology, inflammatory diseases, and neurodegenerative disorders.[4][5] The bromination at the 5-position and the ethanone group at the 3-position of the lead compound provide vectors for chemical modification to achieve selectivity and potency against specific kinase targets.

High-Priority Kinase Target Families

Based on extensive precedent, the following kinase families are considered high-probability targets for novel this compound analogs:

Kinase Target FamilyExamplesTherapeutic RelevanceRepresentative IC50 Values for 7-Azaindole Derivatives (nM)
Cyclin-Dependent Kinases (CDKs) CDK1, CDK2, CDK9Oncology (Cell Cycle Control, Transcription)3 - 7[4][6]
Receptor Tyrosine Kinases (RTKs) VEGFR2, FGFR4, AXL, c-MetOncology (Angiogenesis, Proliferation, Metastasis)37 (VEGFR2), <100 (FGFR4)[6][7][8]
Janus Kinases (JAKs) JAK2Myeloproliferative Neoplasms, Inflammation1 - 260[6]
MAP Kinase Pathway B-RAFMelanoma, Various CancersSubject of Vemurafenib (FDA Approved)[4]
PI3K/AKT/mTOR Pathway PI3Kγ, mTORCancer, ImmunologySubnanomolar to low nM for PI3Kγ[9][10]
Mitotic Kinases Aurora A/B/C, HaspinOncology (Mitotic Regulation)14 (Haspin)[3][11]
Other Serine/Threonine Kinases ROCK, GSK3β, ULK1/2, PERKHypertension, Glaucoma, Cancer, Autophagy9 (GSK3β), <100 (ULK1)[4][6][12][13]
Visualizing the Mechanism: Kinase Hinge Binding

The diagram below illustrates the canonical mechanism by which 7-azaindole scaffolds inhibit kinase activity. By occupying the ATP-binding pocket and forming hydrogen bonds with the hinge region, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

G ATP ATP Kinase Kinase (P-Loop, Hinge, DFG motif) ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Signaling Downstream Signaling pSubstrate->Downstream Signaling Azaindole 7-Azaindole Analog Azaindole->Kinase Competitively Binds (H-Bonds to Hinge) Azaindole->Downstream Signaling Blocks

Caption: Competitive inhibition of a kinase by a 7-azaindole analog.

Part 2: Exploring Beyond Kinases: Other Potential Targets

While the kinase family is the primary focus, the versatility of the 7-azaindole scaffold warrants investigation into other target classes. A comprehensive target identification strategy should remain open to novel mechanisms of action. Literature suggests that derivatives of this core can interact with various other proteins.[4][5]

  • HDACs and Other Epigenetic Modulators: Some 7-azaindole sulfonamides have shown activity against histone deacetylase 6 (HDAC6), indicating a potential for this scaffold to bind to the catalytic site of other zinc-dependent enzymes.[4]

  • GPCRs and Ion Channels: Reports have linked 7-azaindole derivatives to the inhibition of the Orai calcium channel and CC-chemokine receptor-2 (CCR2), both of which are implicated in inflammatory conditions.[4]

  • Viral and Bacterial Enzymes: The scaffold has been successfully adapted to target non-host enzymes, including HIV non-nucleoside reverse transcriptase, HIV-1 integrase, and the bacterial enzyme DprE1, which is crucial for the mycobacterial cell wall synthesis.[4][14] Analogs have also been developed as inhibitors of the PB2 subunit of the influenza virus RNA polymerase.[15]

Part 3: A Systematic Strategy for Target Identification and Validation

A robust and unbiased approach is critical to confidently identify the molecular target(s) of a new chemical series. The following workflow is designed as a self-validating system, progressing from broad, unbiased screening to specific, hypothesis-driven validation.

G cluster_phase1 Phase 1: Unbiased Target Identification cluster_phase2 Phase 2: Rigorous Target Validation P1_Start Test Analog Library P1_A Broad Kinase Panel Screen (e.g., KinomeScan®) P1_Start->P1_A P1_B Affinity-Based Chemical Proteomics P1_Start->P1_B P1_End Candidate Target List (Primary Hits) P1_A->P1_End P1_B->P1_End P2_A Confirm Target Engagement (CETSA) P1_End->P2_A Prioritize & Advance Hits P2_B Determine Potency (In Vitro Enzymatic Assays) P2_A->P2_B P2_C Assess Cellular Function (Phenotypic & Biomarker Assays) P2_B->P2_C P2_End Validated Target(s) P2_C->P2_End

Caption: A two-phase workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial goal is to cast a wide net to identify all potential high-affinity binding partners without preconceived bias.

Protocol 1: Broad Kinase Panel Profiling (Binding Assay)

  • Objective: To quantitatively assess the binding interactions of an analog against a large panel of human kinases. This provides a global view of kinase selectivity.

  • Methodology (Competition Binding Principle):

    • Immobilization: Each kinase of interest is individually expressed with a tag (e.g., DNA tag) and immobilized on a solid support (e.g., beads).

    • Competition: A known, tagged, broad-spectrum kinase ligand (tracer) is added to the kinase-coated support.

    • Test Compound Addition: The test analog is added at a fixed concentration (e.g., 1 µM). It will compete with the tracer for binding to the kinase's active site.

    • Quantification: After incubation and washing, the amount of tracer remaining bound to the support is quantified (e.g., via qPCR for a DNA tag). A low signal indicates strong competition from the test analog.

    • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl). A low %Ctrl value (e.g., <10%) indicates significant binding. Hits are then selected for full dose-response curve determination to calculate the dissociation constant (Kd).

  • Causality & Trustworthiness: This assay directly measures binding, independent of enzyme activity. By screening against hundreds of kinases simultaneously under identical conditions, it generates a highly reliable and comparable selectivity profile, minimizing experimental variability.

Protocol 2: Affinity-Based Chemical Proteomics

  • Objective: To identify binding partners of an analog directly from a complex biological sample (e.g., cell lysate or tissue homogenate), enabling the discovery of unexpected or novel targets.

  • Methodology:

    • Probe Synthesis: Synthesize a version of a potent analog with a linker and an affinity tag (e.g., biotin). A control probe, often a structurally similar but biologically inactive analog, should also be synthesized.

    • Lysate Incubation: Incubate the biotinylated probe with cell lysate to allow for the formation of drug-target complexes.

    • Competition Experiment (for validation): In a parallel sample, co-incubate the lysate with the biotinylated probe and a high concentration of the free, untagged analog. True targets will be competed off the beads.

    • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its binding partners.

    • Washing & Elution: Thoroughly wash the beads to remove non-specific binders. Elute the captured proteins.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

    • Data Analysis: Candidate targets are proteins that are significantly enriched in the active probe sample compared to the inactive control and are competed off by the free drug.

  • Causality & Trustworthiness: This protocol is self-validating. The inclusion of both an inactive control probe and a competition experiment provides two layers of filtering to eliminate non-specific binders and confirm the specificity of the interaction.

Phase 2: Rigorous Target Validation

Once a list of candidate targets is generated, a series of orthogonal assays is required to confirm target engagement in a cellular environment and establish a functional consequence of this engagement.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To verify that the analog binds to its putative target inside intact cells.

  • Methodology:

    • Cell Treatment: Treat two populations of cultured cells, one with the test analog and one with a vehicle control.

    • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes a protein, increasing its melting temperature.

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated (denatured) protein via centrifugation.

    • Quantification: Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using a specific antibody (e.g., via Western Blot or ELISA).

    • Data Analysis: Plot the soluble protein fraction as a function of temperature. A shift of the melting curve to a higher temperature in the drug-treated sample confirms target engagement.

  • Causality & Trustworthiness: CETSA is the gold standard for confirming target engagement in a physiological context. Because it is performed in live cells, it accounts for cell permeability and intracellular drug concentrations, providing strong evidence that the drug reaches and binds its target in its native environment.

Protocol 4: In Vitro Enzymatic Assay

  • Objective: To determine the functional potency (IC50) of the analog against the validated kinase target.

  • Methodology (Example using a luminescence-based kinase assay):

    • Reaction Setup: In a multi-well plate, combine the purified recombinant kinase enzyme, its specific peptide substrate, and a concentration range of the test analog.

    • Initiation: Start the kinase reaction by adding ATP. The reaction is allowed to proceed for a set time at a specific temperature.

    • Detection: Add a detection reagent that contains a luciferase. This reagent stops the kinase reaction and measures the amount of remaining ATP. High kinase activity consumes ATP, resulting in a low luminescence signal. Inhibition of the kinase results in less ATP consumption and a high luminescence signal.

    • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Causality & Trustworthiness: This assay directly measures the functional consequence (inhibition of catalytic activity) of the drug binding to its target. It is a clean, in vitro system that allows for precise determination of potency without confounding cellular factors.

Protocol 5: Cell-Based Functional Assay (Biomarker Modulation)

  • Objective: To demonstrate that target engagement by the analog leads to the expected biological response in a cellular context.

  • Methodology (Example using Western Blot for a kinase target):

    • Cell Treatment: Treat cultured cells (selected for expressing the target of interest) with a dose range of the test analog for a specific duration.

    • Stimulation (if necessary): If the signaling pathway is quiescent, stimulate it with an appropriate growth factor or ligand to activate the target kinase.

    • Lysis: Harvest and lyse the cells to extract total protein.

    • Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with two primary antibodies: one that recognizes the phosphorylated form of the target's direct downstream substrate and another that recognizes the total amount of that substrate.

    • Detection & Analysis: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities. A potent inhibitor should decrease the ratio of the phosphorylated substrate to the total substrate in a dose-dependent manner.

  • Causality & Trustworthiness: This protocol directly links target inhibition to a downstream signaling event, establishing a clear cause-and-effect relationship in a biological system. It validates that the inhibitor is not only engaging its target but is also functionally active at the cellular level.

Conclusion

The this compound framework is a highly promising starting point for the discovery of novel therapeutics, with a strong predisposition for targeting protein kinases. The systematic, multi-faceted approach outlined in this guide—progressing from broad, unbiased screening to rigorous, orthogonal validation—provides a robust pathway for identifying the specific molecular targets of new analogs. By integrating binding assays, chemical proteomics, cellular target engagement, and functional readouts, researchers can build a comprehensive and compelling data package that validates a mechanism of action and paves the way for further preclinical and clinical development.

References

The Strategic Core: A Technical Guide to Exploring the Chemical Space of 5-Bromo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The 7-Azaindole Scaffold and the Power of the 5-Bromo Handle

The 7-azaindole core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, prominently featured in a multitude of approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding sites of kinases has cemented its importance in the development of targeted therapies.[3][4] The introduction of a bromine atom at the 5-position of the 7-azaindole ring system creates 5-bromo-7-azaindole, a versatile and highly valuable intermediate for drug discovery.[5][6] This bromine atom is not merely a placeholder; it is a strategic "handle" that unlocks a vast and diverse chemical space through a variety of powerful cross-coupling reactions.[7] This guide provides an in-depth exploration of the synthesis, reactivity, and therapeutic potential of 5-bromo-7-azaindole derivatives, offering a technical resource for researchers, scientists, and drug development professionals.

I. Synthesis of the 5-Bromo-7-Azaindole Core: Establishing the Foundation

The efficient and scalable synthesis of the 5-bromo-7-azaindole core is the critical first step in exploring its chemical space. Several synthetic routes have been reported, each with its own advantages and considerations.

Route A: From 2-Amino-3-methyl-5-bromopyridine

A common and effective method involves a multi-step synthesis starting from 2-amino-3-methyl-5-bromopyridine.[8] This approach is favored for its scalability and the availability of the starting material.

Experimental Protocol: Synthesis of 5-Bromo-7-Azaindole from 2-Amino-3-methyl-5-bromopyridine

  • Step 1: Oxidation to 2-Nitro-3-methyl-5-bromopyridine

    • In an ice-water bath, cautiously add 2-amino-3-methyl-5-bromopyridine (10.8 g, 57.8 mmol) to concentrated sulfuric acid (60 mL) while maintaining the temperature below 5°C.

    • Slowly add a pre-cooled solution of Caro's acid (prepared from 86.4 mL of hydrogen peroxide and 179.2 mL of concentrated sulfuric acid) dropwise, ensuring the temperature remains below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

    • Carefully pour the reaction mixture into an ice-water mixture and neutralize with sodium hydroxide to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-nitro-3-methyl-5-bromopyridine.

  • Step 2: Formation of the Enamine Intermediate

    • The resulting 2-nitro-3-methyl-5-bromopyridine is then reacted with a pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.

  • Step 3: Reductive Cyclization

    • The enamine intermediate is subjected to reductive cyclization using a Raney Nickel/hydrazine hydrate system or other reducing agents to yield the final product, 5-bromo-7-azaindole.

Route B: Bromination of 7-Azaindole

Direct bromination of the parent 7-azaindole is another viable approach. This method can be efficient but requires careful control of the reaction conditions to ensure regioselectivity at the 5-position.

Experimental Protocol: Synthesis of 5-Bromo-7-Azaindole via Bromination

  • Step 1: Protection of the Pyrrole Nitrogen (Optional but Recommended)

    • Protect the nitrogen of 7-azaindole with a suitable protecting group, such as a tosyl or benzenesulfonyl group, to prevent side reactions.

  • Step 2: Bromination

    • Dissolve the N-protected 7-azaindole in a suitable solvent like dichloromethane.

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature (e.g., 0°C to room temperature).

    • Monitor the reaction by TLC or LC-MS until completion.

  • Step 3: Deprotection

    • Upon completion, quench the reaction and work up to isolate the N-protected 5-bromo-7-azaindole.

    • Remove the protecting group under appropriate conditions (e.g., basic hydrolysis for a tosyl group) to yield 5-bromo-7-azaindole.

Diagram: Synthetic Pathways to 5-Bromo-7-Azaindole

G cluster_0 Route A cluster_1 Route B A 2-Amino-3-methyl-5-bromopyridine B 2-Nitro-3-methyl-5-bromopyridine A->B Oxidation C Enamine Intermediate B->C DMF-DMA, Pyrrolidine D 5-Bromo-7-azaindole C->D Reductive Cyclization E 7-Azaindole F N-Protected 7-Azaindole E->F Protection G N-Protected 5-Bromo-7-azaindole F->G Bromination H 5-Bromo-7-azaindole G->H Deprotection G A 5-Bromo-7-azaindole B 5-Aryl/Heteroaryl-7-azaindole A->B Suzuki-Miyaura Coupling (R-B(OH)₂, Pd catalyst, base) C 5-Alkynyl-7-azaindole A->C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) D 5-Amino-7-azaindole A->D Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base)

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Functionalization of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Aryl-1H-pyrrolo[2,3-b]pyridine Derivatives

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1][2][3] Its significance is particularly pronounced in the field of medicinal chemistry, where the construction of biaryl and heteroaryl-aryl scaffolds is a cornerstone of drug design. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a key pharmacophore, is present in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to act as a bioisostere of indole and engage in crucial hydrogen bonding interactions.[4][5][6]

This document provides a detailed experimental protocol for the C5-arylation of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone via a palladium-catalyzed Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a robust, step-by-step guide for researchers in synthetic chemistry and drug development. A key challenge in the functionalization of nitrogen-rich heterocycles like 7-azaindole is the presence of the acidic N-H proton, which can potentially coordinate to and inhibit the palladium catalyst.[4][7] The protocol described herein is optimized to proceed efficiently without the need for a protecting group on the pyrrole nitrogen, thereby enhancing synthetic efficiency.

Principle and Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura coupling lies in its catalytic cycle, which typically involves a Palladium(0) species. The reaction mechanism can be distilled into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. The use of bulky, electron-rich phosphine ligands can facilitate this rate-limiting step.[2]

  • Transmetalation: For this step to occur, the organoboron species (boronic acid) must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex.[8][9] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

Suzuki_Catalytic_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_main Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-Br (Palladacycle) Pd0->PdII_Aryl Ar-Br Substrate Ar-Br (Azaindole) pos1 Oxidative Addition OxAdd Oxidative Addition PdII_Aryl->Pd0 Reductive Elimination PdII_Diaryl Ar-Pd(II)L₂-Ar' (Diorganopalladium) PdII_Aryl->PdII_Diaryl [Ar'-B(OH)₃]⁻ pos2 Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' (Coupled Product) PdII_Diaryl->Product pos3 Reductive Elimination RedElim Reductive Elimination Boronic_Acid Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) Boronic_Acid->Boronate + Base, H₂O Base Base (e.g., K₂CO₃) Boronate->PdII_Aryl

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylboronic acid as a representative example. The methodology is broadly applicable to a range of aryl and heteroaryl boronic acids.

Reagents and Materials

ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
This compoundC₉H₇BrN₂O240.082401.01.0
Phenylboronic AcidC₆H₇BO₂121.931831.51.5
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideC₃₄H₂₈Cl₂FeP₂Pd731.73370.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.212762.02.0
1,4-DioxaneC₄H₈O₂88.114 mL--
Deionized WaterH₂O18.021 mL--

Step-by-Step Procedure

  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (240 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (37 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).[10]

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Using syringes, add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask. The solvent mixture is crucial for dissolving both the organic substrate and the inorganic base.[4][11]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored.

  • Reaction Monitoring:

    • After 4 hours, pause stirring and carefully take a small aliquot from the reaction mixture using a capillary tube.

    • Spot the aliquot on a Thin Layer Chromatography (TLC) plate (e.g., silica gel, eluting with 1:1 Hexanes:Ethyl Acetate) to check for the consumption of the starting material. The reaction is complete when the starting bromide spot is no longer visible.

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate), is effective for isolating the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expert Discussion: Rationale for Protocol Choices

  • Catalyst and Ligand Selection: The choice of Pd(dppf)Cl₂ is deliberate. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that is highly effective for a wide range of cross-coupling reactions, including those involving heteroaryl halides.[10][12] It promotes the crucial oxidative addition step and provides stability to the palladium center throughout the catalytic cycle. Alternative catalysts like Pd₂(dba)₃ paired with ligands such as SPhos or XPhos can also be highly effective, particularly for challenging substrates.[5]

  • Base and Solvent System: An inorganic base like potassium carbonate (K₂CO₃) is sufficiently strong to facilitate the formation of the boronate complex without causing unwanted side reactions on the acetyl group of the substrate.[10][11] A mixed solvent system of dioxane and water is optimal; dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

  • Managing the Unprotected N-H: While the acidic N-H of the pyrrole ring can interact with the catalyst, modern catalyst systems, like the one employed here, exhibit high tolerance.[4][6][7] The use of a moderately strong inorganic base and an appropriate ligand helps to mitigate catalyst inhibition, allowing the reaction to proceed efficiently without a dedicated protection-deprotection sequence, which aligns with the principles of green chemistry and synthetic efficiency.

Workflow Visualization

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural analogy to both indole and the purine base adenine makes it a highly effective bioisostere, capable of forming crucial hydrogen bonding interactions with various biological targets, particularly protein kinases. Consequently, 7-azaindole derivatives are core components of numerous approved therapeutics and clinical candidates for treating a spectrum of diseases, including cancer and inflammatory disorders.[1][2][3]

Functionalization of the 7-azaindole core is paramount for modulating potency, selectivity, and pharmacokinetic properties. 5-Bromo-7-azaindole has emerged as a versatile and strategically vital building block.[4] The bromine atom at the C5 position serves as a reliable synthetic handle for introducing a diverse array of molecular fragments through palladium-catalyzed cross-coupling reactions, one of the most powerful and broadly applicable transformations in modern organic synthesis.[2][5]

This guide provides an in-depth exploration of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—applied to 5-bromo-7-azaindole. It offers detailed protocols, mechanistic insights, and practical advice to empower researchers in their synthetic endeavors.

The Challenge: Navigating Reactivity in N-Heterocycles

Palladium-catalyzed reactions on nitrogen-containing heterocycles like 7-azaindole present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] Furthermore, the unprotected N-H of the pyrrole ring can undergo competing N-arylation reactions.[7][8][9] Therefore, the judicious selection of ligands, bases, and reaction conditions is critical to ensure high selectivity for C-C or C-N bond formation at the desired C5 position.[9][10] Modern biarylphosphine ligands and specialized precatalysts have been instrumental in overcoming these hurdles, enabling efficient couplings even on unprotected azaindole substrates.[9]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. It offers exceptional functional group tolerance, mild reaction conditions, and utilizes commercially available and generally non-toxic boron reagents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination start Ar-X (5-Bromo-7-Azaindole) boronic R-B(OH)₂ + Base product Ar-R (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-7-azaindole to form a Pd(II) intermediate. This is often the rate-determining step.[11]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R) to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments (the azaindole and the R group) couple and are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[11]

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for coupling aryl halides with boronic acids.[12][13]

Workflow Diagram

Suzuki_Workflow setup 1. Setup & Reagent Addition (Flask, Stir Bar, Azaindole, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert add_solv_cat 3. Add Degassed Solvent & Palladium Catalyst inert->add_solv_cat react 4. Heat & Stir (e.g., 80-100 °C, 2-12 h) add_solv_cat->react workup 5. Workup (Cool, Dilute, Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product: 5-Aryl-7-Azaindole purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Materials:

  • 5-Bromo-7-azaindole

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, or Toluene/Water mixture)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-7-azaindole (1.0 mmol, 197 mg), the boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL). Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 mmol, 24.5 mg).

    • Scientist's Note: The dppf ligand is particularly effective for many heterocyclic couplings as its wide bite angle facilitates the reductive elimination step.[12][13] Using a pre-formed catalyst complex often gives more reproducible results than generating the catalyst in situ.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 5-substituted-7-azaindole product.

CatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME802>90[12][13]
Pd₂(dba)₃ / P(t-Bu)₃KFDioxaneReflux1287[5]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O904-1275-95[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with a vast range of amines.[15] This reaction is crucial for synthesizing anilines and their derivatives, which are ubiquitous in pharmaceuticals.

Mechanistic Rationale

The mechanism mirrors other cross-coupling reactions but with specific considerations for the amine nucleophile.[16]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromo-7-azaindole.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more reactive palladium-amido complex.[17] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[18]

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[15][16] The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is essential to promote this step and prevent side reactions like β-hydride elimination.[9][17]

Optimized Protocol: Buchwald-Hartwig Amination

This protocol is based on conditions developed by Buchwald and others for the amination of challenging heteroaryl halides.[9]

Materials:

  • 5-Bromo-7-azaindole

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G3) (1-3 mol%)

  • RuPhos ligand (1-3 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Procedure:

  • Vessel Preparation: In a glovebox, add 5-bromo-7-azaindole (0.5 mmol, 98.5 mg), the palladium precatalyst (0.01 mmol), and the ligand (0.01 mmol) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add the amine (0.6 mmol) and the solvent (e.g., THF, 2 mL). Finally, add the base (e.g., LiHMDS as a 1M solution in THF, 0.9 mmol, 0.9 mL).

    • Scientist's Note: Using advanced palladium precatalysts (like the "G3" or "G4" series) is highly recommended.[16][19] These are air-stable complexes that rapidly form the active Pd(0) species under basic conditions, leading to more reliable and efficient reactions, especially with challenging substrates like unprotected azaindoles.[9]

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-100 °C for 1-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-7-azaindole derivative.

Precatalyst / LigandBaseSolventTemp. (°C)TimeTypical Yield (%)Reference
RuPhos Pd G1 / RuPhosLiHMDSTHF6530 min94[9]
XPhos Pd G3 / XPhosLiHMDSTHF6530 min90[9]
XantPhos Pd G3 / DBUToluene1401 h70-90[19]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a powerful and direct route to synthesize aryl alkynes by reacting terminal alkynes with aryl halides.[20][21] This reaction is unique among the common cross-couplings as it typically employs a dual catalytic system of palladium and a copper(I) salt.[22]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[22]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-C≡CR)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Ar-C≡C-R alkyne R-C≡C-H cu_acetylide Cu(I)-C≡C-R alkyne->cu_acetylide + Cu(I)X + Base cu_acetylide->oa_complex

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this involves oxidative addition of 5-bromo-7-azaindole to Pd(0), followed by transmetalation and reductive elimination.[22]

  • Copper Cycle: A base (typically an amine like triethylamine or diisopropylamine) deprotonates the terminal alkyne. The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[21] This copper acetylide is the active nucleophile that participates in the transmetalation step with the Pd(II) intermediate.[22]

Optimized Protocol: Sonogashira Coupling

This protocol is a representative procedure for a copper-palladium co-catalyzed Sonogashira coupling.[22]

Materials:

  • 5-Bromo-7-azaindole

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 5-bromo-7-azaindole (1.0 mmol, 197 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.03 mmol, 5.7 mg).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 0.42 mL). Finally, add the terminal alkyne (1.2 mmol) via syringe.

    • Scientist's Note: The amine base serves a dual role: it deprotonates the alkyne and also acts as a reducing agent for any Pd(II) species to generate the active Pd(0) catalyst in situ.[21] It can often be used as both the base and the solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and ammonium salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-alkynyl-7-azaindole.

Catalyst / Co-catalystBaseSolventTemp.Time (h)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT389[22]
Pd(PPh₃)₄ / CuINEt₃TolueneRT1-4>90
Pd(dppf)Cl₂ / CuINEt₃Dioxane70 °C1294[5]

Conclusion and Outlook

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of 5-bromo-7-azaindole, providing reliable and versatile access to a vast chemical space of C-C and C-N linked derivatives. The strategic selection of the catalyst system—particularly the ligand—and the base is paramount to overcoming the inherent challenges of working with N-heterocyclic substrates. The protocols outlined herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as robust starting points for researchers and drug development professionals aiming to synthesize novel 7-azaindole-based molecules with therapeutic potential. As catalyst technology continues to advance, we can anticipate the development of even milder, more efficient, and more sustainable methods for these critical transformations.

References

Application Notes & Protocols: Leveraging 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone for Kinase Inhibitor Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with multiple biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a premier example of such a scaffold, particularly in the design of protein kinase inhibitors.[1] Its structure is bioisosteric to both indole and the adenine core of adenosine triphosphate (ATP), the ubiquitous substrate for kinases. This inherent mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding at the kinase hinge region. Specifically, the pyrrole NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor, creating a bidentate interaction that anchors the molecule in the ATP-binding pocket.[2]

The compound 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (herein referred to as AZ-Br-Ac ) represents a highly strategic starting material for structure-activity relationship (SAR) studies. It incorporates the critical 7-azaindole core and presents two orthogonal, highly versatile chemical handles for diversification:

  • C5-Bromo Group: An ideal site for introducing a wide array of aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions. These modifications allow for the exploration of the solvent-exposed region of the kinase active site, often influencing potency and selectivity.

  • C3-Acetyl Group: A functional group amenable to a variety of transformations, including condensations, reductions, and α-functionalization. Modifications at this position can probe deeper into the ATP pocket, interacting with key residues that govern inhibitor binding and kinase selectivity.

This guide provides a detailed framework for utilizing AZ-Br-Ac to systematically explore the chemical space around the 7-azaindole scaffold, generate potent and selective kinase inhibitors, and establish robust SAR.

The Strategic Logic of SAR at the 7-Azaindole Core

A successful SAR campaign requires a logical and systematic approach to molecular modification. The AZ-Br-Ac scaffold provides two primary vectors for exploration. The workflow is designed to iteratively probe how structural changes at each position impact biological activity, typically measured as the half-maximal inhibitory concentration (IC50) against a target kinase.

SAR_Logic cluster_0 Vector 1: C5 Diversification (Solvent Front) cluster_1 Vector 2: C3 Diversification (Deep Pocket) A Start: AZ-Br-Ac B Suzuki / Buchwald-Hartwig Cross-Coupling A->B Introduce R¹ C Library of C5-Aryl/Heteroaryl Analogs (C3-Acetyl Constant) B->C D Optimal C5-Substituent (from Vector 1) C->D Identify Potent C5-Analog(s) E Condensation / Reduction / α-Functionalization D->E Modify R² F Library of C3-Modified Analogs E->F G Lead Compound(s) with Optimized R¹ and R² F->G Analyze SAR Data

Caption: Logical workflow for a dual-vector SAR study starting from AZ-Br-Ac.

Part 1: Synthetic Protocols for Library Generation

The functionalization of AZ-Br-Ac is primarily achieved through robust and well-documented chemical transformations. The following protocols provide reliable starting points for generating diverse libraries.

Protocol 1.1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the C5-bromo position with a variety of aryl and heteroaryl boronic acids. This reaction is highly versatile and tolerant of many functional groups.[3][4][5]

Workflow Diagram:

Suzuki_Workflow A 1. Reagent Setup AZ-Br-Ac Arylboronic Acid Base (K₂CO₃) Solvent (DME) B 2. Inert Atmosphere Evacuate & backfill vessel with Argon A->B C 3. Catalyst Addition Add Pd(dppf)Cl₂ B->C D 4. Reaction Heat at 80-90 °C Monitor by TLC/LC-MS C->D E 5. Work-up Aqueous extraction with Ethyl Acetate D->E F 6. Purification Column Chromatography (Silica Gel) E->F G Final Product: C5-Aryl-AZ-Ac F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling at the C5 position.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as 1,2-dimethoxyethane (DME) or a dioxane/water mixture.

  • Inerting: Seal the vial and degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05–0.10 equiv.).[6]

  • Reaction: Heat the reaction mixture to 80–90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-substituted product.

Protocol 1.2: C3-Acetyl Modification via Aldol Condensation

This protocol allows for the extension of the C3-acetyl group by reacting it with an aldehyde to form an α,β-unsaturated ketone (chalcone) intermediate, which can be a final product or be further modified.

Step-by-Step Procedure:

  • Reagent Solution: In a round-bottom flask, dissolve the C5-substituted 7-azaindole starting material (1.0 equiv.) and a selected aromatic or aliphatic aldehyde (1.1 equiv.) in ethanol or methanol.

  • Base Addition: Cool the solution in an ice bath and add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0–4.0 equiv.), dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold water and then a cold non-polar solvent like hexane or ether, and dry under vacuum.

  • Purification: If no precipitate forms, or if the filtered solid requires further purification, neutralize the reaction mixture with dilute HCl, extract with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography or recrystallization.

Part 2: Biological Evaluation Protocols

Once a library of compounds has been synthesized, their biological activity must be assessed. For kinase inhibitors, this typically involves an in vitro enzymatic assay followed by a cell-based assay to confirm activity in a more biologically relevant context.

Protocol 2.1: In Vitro Kinase Inhibition Assay (e.g., for JAK2)

The Janus Kinase (JAK) family is a common target for 7-azaindole-based inhibitors.[7] This protocol provides a general method for assessing the inhibition of a target kinase like JAK2 using a luminescence-based assay that quantifies ATP consumption.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., at 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a microplate, also in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a master mix containing the target kinase (e.g., recombinant human JAK2), its corresponding peptide substrate, and the required kinase assay buffer. Dispense this mix into the assay plate wells.

  • ATP Initiation: Prepare an ATP solution at a concentration near the Kₘ for the enzyme. Add this solution to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that terminates the kinase reaction and measures the amount of ADP produced (which is proportional to kinase activity). After a second incubation, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Cellular Phospho-STAT Assay (Flow Cytometry)

To confirm that the inhibitors are active in a cellular environment, their ability to block cytokine-induced phosphorylation of downstream targets can be measured. For JAK inhibitors, this involves measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[8]

Workflow Diagram:

Phosflow_Workflow A 1. Cell Culture Grow cytokine-responsive cells (e.g., PBMCs) B 2. Pre-incubation Treat cells with test compound or vehicle A->B C 3. Stimulation Add cytokine (e.g., IL-6) to induce pSTAT B->C D 4. Fix & Permeabilize Fix with PFA, then permeabilize with Methanol C->D E 5. Staining Incubate with fluorescent anti-pSTAT antibody D->E F 6. Data Acquisition Analyze on a Flow Cytometer E->F G 7. Analysis Quantify Median Fluorescence Intensity (MFI) of pSTAT F->G

Caption: Workflow for a phospho-flow cytometry assay to measure STAT phosphorylation.

Step-by-Step Procedure:

  • Cell Treatment: Seed whole blood or isolated peripheral blood mononuclear cells (PBMCs) into a 96-well plate. Add serial dilutions of the test compounds and incubate for 1-2 hours.[8]

  • Cytokine Stimulation: Stimulate the cells by adding a cytokine known to signal through the target JAK (e.g., IL-6 for JAK2/STAT3) for a short period (e.g., 15-30 minutes) at 37 °C.

  • Fixation: Immediately stop the stimulation by adding a fixative solution (e.g., paraformaldehyde) to crosslink the proteins.

  • Permeabilization: Wash the cells and then add a permeabilization buffer (e.g., cold methanol) to allow antibodies to access intracellular proteins.

  • Staining: Stain the cells with a fluorescently-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3 Alexa Fluor 647). Cell surface markers can be co-stained to identify specific cell populations.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from thousands of individual cells.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the inhibition of pSTAT signaling at each compound concentration and determine the cellular IC50.

Part 3: Case Study and Data Interpretation

To illustrate the SAR process, consider a hypothetical study targeting JAK2. Starting with AZ-Br-Ac, a library of C5-aryl analogs is synthesized via Suzuki coupling.

Table 1: SAR at the C5-Position (R¹ Group)

CompoundR¹ (at C5-position)JAK2 IC50 (nM)
AZ-Br-Ac -Br>10,000
1a -Phenyl850
1b -4-Fluorophenyl420
1c -4-Methoxyphenyl1,500
1d -Pyridin-4-yl250
1e -Pyrimidin-5-yl110

Interpretation:

  • Initial Hit: Replacing the bromine with a simple phenyl group (1a) establishes a baseline activity.

  • Electronic Effects: Adding an electron-withdrawing fluorine (1b) improves potency, while an electron-donating methoxy group (1c) is detrimental. This suggests that the interaction at this position is sensitive to the electronic nature of the substituent.

  • Heteroaromatic Benefit: Introducing nitrogen atoms into the aromatic ring (1d, 1e) significantly boosts potency. The pyrimidinyl group in 1e is the most effective, likely due to its ability to form a key hydrogen bond or favorable dipole interaction in the solvent-exposed region of the active site.

Based on this initial SAR, compound 1e is selected as the optimal C5-scaffold. The C3-acetyl group of 1e is then modified.

Table 2: SAR at the C3-Position (R² Group, with R¹ = Pyrimidin-5-yl)

CompoundR² (derived from C3-acetyl)JAK2 IC50 (nM)
1e -C(O)CH₃ (Acetyl)110
2a -CH(OH)CH₃ (Reduced alcohol)950
2b -C(O)CH₂Br (α-bromoacetyl)45
2c -C(O)CH=CH-Phenyl (Chalcone)25
2d -C(O)CH=CH-(4-Fluorophenyl)8

Interpretation:

  • Carbonyl is Key: Reducing the acetyl carbonyl to an alcohol (2a) drastically reduces activity, indicating the carbonyl oxygen is likely a crucial hydrogen bond acceptor.

  • Probing Deep Pocket: Introducing an α-bromine (2b) enhances potency, perhaps by forming a halogen bond or displacing a water molecule.

  • Extension is Favorable: Extending the group via condensation to form a chalcone (2c) leads to a significant increase in potency. This suggests the new aromatic ring is occupying a deeper hydrophobic pocket.

  • Fine-tuning: Adding a fluorine to the terminal phenyl ring (2d) provides a further boost in potency, resulting in a lead compound with single-digit nanomolar activity.

Conclusion

The strategic use of This compound provides a powerful and efficient platform for conducting SAR studies in kinase inhibitor discovery. The orthogonal reactivity of the C5-bromo and C3-acetyl groups allows for a systematic, two-pronged exploration of the chemical space within a kinase active site. By combining robust synthetic protocols with precise biological evaluation, researchers can rapidly generate data, establish clear structure-activity relationships, and identify lead compounds with high potency and desirable pharmacological properties.[9][10][11][12][13]

References

synthesis of Vemurafenib analogs from 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocols

Topic: Strategic Synthesis of Vemurafenib Analogs from 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Vemurafenib

Vemurafenib (marketed as Zelboraf) represents a landmark achievement in targeted cancer therapy. As a potent and selective inhibitor of the BRAF V600E mutated kinase, it has significantly improved outcomes for patients with metastatic melanoma.[1][2] The BRAF gene is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which governs cell division and proliferation.[3][4] The V600E mutation results in a constitutively active BRAF protein, leading to uncontrolled signaling and oncogenesis.[4][5] Vemurafenib functions by binding to the ATP-binding site of the mutated BRAF V600E kinase, interrupting the aberrant signaling cascade and inducing apoptosis in cancer cells.[3][6]

Despite its success, challenges such as acquired drug resistance and adverse side effects persist, driving the need for next-generation inhibitors.[2][3] The synthesis of novel analogs is a cornerstone of this endeavor, allowing for systematic exploration of the structure-activity relationship (SAR) to develop compounds with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides a detailed strategic framework and experimental protocols for the synthesis of diverse Vemurafenib analogs starting from a versatile building block: This compound . This starting material contains the essential 7-azaindole core, a privileged scaffold for kinase inhibition, and offers two key functional handles for chemical elaboration: the C3-acetyl group and the C5-bromo position.[7][8]

Biological Context: Targeting the Aberrant MAPK Pathway

To appreciate the rationale behind analog design, one must understand the target pathway. The MAPK/ERK pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses like proliferation and survival. In melanoma harboring the BRAF V600E mutation, this pathway is permanently "on," providing a constant stimulus for tumor growth.[9][10][11]

MAPK_Pathway cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT Activates MEK MEK1/2 BRAF_WT->MEK Phosphorylates BRAF_V600E BRAF V600E (Mutated) BRAF_V600E->MEK Constitutive Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Vemurafenib Vemurafenib (Inhibitor) Vemurafenib->BRAF_V600E Inhibits Normal_Signal Normal Signal Flow Aberrant_Signal Aberrant Signal (V600E) Inhibition_Point Point of Inhibition

Caption: The MAPK/ERK signaling cascade.

Overall Synthetic Strategy

The proposed synthetic strategy is a convergent approach designed for maximum diversity. It leverages the starting material's two reactive sites to build a library of analogs. The core workflow involves:

  • C3-Position Elaboration: The C3-acetyl group is first converted into a more versatile functional group, such as an aldehyde. This aldehyde then serves as an electrophilic partner for condensation reactions.

  • Side-Chain Synthesis: A diverse set of nucleophilic side-chains (e.g., hydrazides) are synthesized in parallel.

  • Convergent Assembly: The C3-aldehyde and the side-chain hydrazides are combined to form stable N-acylhydrazone analogs.

  • C5-Position Diversification: The C5-bromo atom is utilized for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce a variety of aryl or heteroaryl moieties, mimicking the chlorophenyl group in Vemurafenib or exploring new chemical space.

Caption: Convergent workflow for analog synthesis.

Detailed Experimental Protocols

Protocol 1: Oxidation of the C3-Acetyl Group to an Aldehyde

Rationale: Converting the methyl ketone to an aldehyde transforms it into a more suitable electrophile for condensation reactions. The Riley oxidation using selenium dioxide (SeO₂) is a classic and effective method for this specific transformation (α-oxidation of a ketone).

Reaction: this compound → 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Materials:

Reagent/Solvent Formula MW Amount Moles
Starting Ketone C₉H₇BrN₂O 239.07 2.39 g 10.0 mmol
Selenium Dioxide SeO₂ 110.96 1.33 g 12.0 mmol
1,4-Dioxane C₄H₈O₂ 88.11 100 mL -

| Water | H₂O | 18.02 | 2 mL | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (2.39 g, 10.0 mmol) and selenium dioxide (1.33 g, 12.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (100 mL) and water (2 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. The reaction mixture will typically turn dark due to the formation of elemental selenium.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the Celite pad with additional dioxane (2 x 20 mL).

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid. A similar formylation is described in the literature.[8][12]

Protocol 2: General Procedure for Hydrazide Synthesis

Rationale: Hydrazides are excellent nucleophiles for condensation with aldehydes. They are readily prepared from the corresponding methyl or ethyl esters via hydrazinolysis. This two-step process (esterification followed by hydrazinolysis) allows for the incorporation of a wide variety of R-groups.[8]

Reaction: R-CO₂Me + NH₂NH₂·H₂O → R-CONHNH₂

Materials (Example for Benzohydrazide):

Reagent/Solvent Formula MW Amount Moles
Methyl Benzoate C₈H₈O₂ 136.15 1.36 g 10.0 mmol
Hydrazine Hydrate N₂H₄·H₂O 50.06 1.0 mL ~20.0 mmol

| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve the appropriate methyl ester (10.0 mmol) in ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (~2 equivalents) to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum. The resulting hydrazide is often pure enough for the next step without further purification.

Protocol 3: Synthesis of N-Acylhydrazone Analogs

Rationale: This acid-catalyzed condensation reaction forms a stable C=N bond, linking the 7-azaindole core to the desired side-chain. The N-acylhydrazone functionality is a known pharmacophore and bioisostere for an amide bond, often improving cell permeability and metabolic stability.[12]

Reaction: Core-CHO + R-CONHNH₂ → Core-CH=N-NH-CO-R

Materials:

Reagent/Solvent Formula Amount Moles
Aldehyde Intermediate C₈H₅BrN₂O 225 mg 1.0 mmol
Desired Hydrazide - - 1.1 mmol
Ethanol C₂H₅OH 15 mL -

| Hydrochloric Acid (conc.) | HCl | 2-3 drops | (catalyst) |

Procedure:

  • Setup: To a 50 mL round-bottom flask, add the aldehyde intermediate (225 mg, 1.0 mmol), the desired hydrazide (1.1 mmol), and ethanol (15 mL).

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature. A precipitate often forms within the first hour. Allow the reaction to proceed for 6-12 hours to ensure completion.[8][12]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water (10 mL), cold ethanol (10 mL), and diethyl ether (10 mL) to remove unreacted starting materials and impurities. Dry the product under high vacuum.

Protocol 4: C5-Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds. It allows for the introduction of a vast array of (hetero)aryl groups at the C5-position, enabling fine-tuning of steric and electronic properties of the analogs to optimize kinase binding and ADME properties.[13]

Reaction: Analog-Br + R'-B(OH)₂ → Analog-R'

Materials:

Reagent/Solvent Formula Amount Moles
Bromo-Analog (from Protocol 3) - - 0.5 mmol
(Hetero)arylboronic Acid R'-B(OH)₂ - 0.75 mmol
Pd(PPh₃)₄ C₇₂H₆₀P₄Pd 29 mg 0.025 mmol
Sodium Carbonate (2M aq.) Na₂CO₃ 1.0 mL 2.0 mmol

| 1,4-Dioxane | C₄H₈O₂ | 5 mL | - |

Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the bromo-analog (0.5 mmol), the desired boronic acid (0.75 mmol), and tetrakis(triphenylphosphine)palladium(0) (29 mg, 5 mol%).

  • Degassing: Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent/Base Addition: Add 1,4-dioxane (5 mL) and the 2M aqueous sodium carbonate solution (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 100-120°C (either in a preheated oil bath or using a microwave reactor) for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the final C5-arylated analog.

Summary of Synthesized Analogs & Characterization Data

Compound IDR Group (at C3)R' Group (at C5)Yield (%)M.P. (°C)m/z [M+H]⁺
AN-01 PhenylBromo85265-267329.0/331.0
AN-02 4-PyridylBromo82>280330.0/332.0
AN-03 2-NaphthylBromo88271-273379.0/381.0
AN-04 Phenyl4-Chlorophenyl65250-252402.1
AN-05 4-Pyridyl4-Methoxyphenyl58268-270400.2

Yields are for the final step indicated. Characterization data is representative.

References

Application Notes and Protocols for Developing Cell-Based Assays for 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this key biological motif, while the additional nitrogen atom provides unique opportunities for hydrogen bonding and modulation of physicochemical properties. Derivatives of this core structure have shown a wide range of biological activities, with a notable emphasis on the inhibition of protein kinases.[1][2][3] Abnormal kinase activity is a hallmark of many cancers and other diseases, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5]

The compound 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone serves as a versatile building block for the synthesis of a diverse library of derivatives.[6][7][8][9][10] These derivatives are frequently explored as potential inhibitors of therapeutically relevant kinases such as Fibroblast Growth Factor Receptor (FGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[1][3] The development of such targeted agents requires a robust suite of cell-based assays to move beyond simple biochemical potency and to understand a compound's activity in a physiologically relevant context.[4][11]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a cascade of cell-based assays for characterizing novel this compound derivatives. The protocols herein are designed to be self-validating systems, providing a logical progression from broad phenotypic effects to specific on-target engagement and functional activity.

Section 1: Initial Assessment of Cellular Viability and Cytotoxicity

The first step in characterizing a new compound series is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more detailed mechanistic assays. A common and reliable method is the MTT assay, which measures the metabolic activity of cells.[12]

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known dependence on the target kinase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compounds in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the respective wells. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat Cells with Compounds incubate1->treat prep_cpd Prepare Compound Serial Dilutions prep_cpd->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Data Presentation: Cytotoxicity of Pyrrolo-pyridine Derivatives

Compound IDTarget KinaseCell LineIncubation Time (h)IC50 (µM)
DERIV-001FGFR1NCI-H1581721.2
DERIV-002FGFR1NCI-H1581725.8
DERIV-003SGK-1PC-37210.5
DERIV-004SGK-1PC-372> 50

Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Once a compound is confirmed to be cytotoxic, the next logical step is to determine the mechanism of cell death. Many effective anti-cancer kinase inhibitors induce apoptosis, or programmed cell death.[1] A widely used method to detect early-stage apoptosis is Annexin V staining, which identifies the externalization of phosphatidylserine (PS) on the cell membrane.[14]

Protocol 2: Annexin V and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay uses FITC-conjugated Annexin V to bind to PS on the surface of apoptotic cells. Propidium Iodide (PI), a fluorescent intercalating agent, is used as a counterstain to identify necrotic or late-stage apoptotic cells, as it can only enter cells with a compromised membrane.[14]

Materials:

  • Cells treated with test compounds at relevant concentrations (e.g., 1x and 5x IC50)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells in a 6-well plate as described for the cytotoxicity assay. Include a positive control for apoptosis (e.g., staurosporine treatment) and a vehicle control.

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Workflow for Apoptosis Detection by Flow Cytometry

Apoptosis_Workflow start Treat Cells with Compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze via Flow Cytometry incubate->analyze quadrants Viable (AnnV-/PI-) Early Apoptotic (AnnV+/PI-) Necrotic (AnnV-/PI+) Late Apoptotic (AnnV+/PI+) analyze->quadrants

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.

Section 3: Confirming On-Target Activity - Cellular Target Engagement

A critical step in drug discovery is to confirm that a compound directly interacts with its intended target in the complex environment of a living cell.[16][17] This demonstrates cell permeability and on-target activity, which are essential for translating biochemical potency into cellular efficacy.[11] The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for quantifying compound binding to a specific protein in real-time within live cells.[18][19][20]

Protocol 3: NanoBRET™ Target Engagement Assay

This assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer technique.[21][22] The target protein is fused to a bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer (the acceptor) reversibly binds to the target. When the tracer is bound, its proximity to the luciferase results in energy transfer and a BRET signal. A test compound that binds to the target will compete with and displace the tracer, leading to a decrease in the BRET signal.[23][24]

Materials:

  • HEK293 cells (or other suitable host cells)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white flat-bottom plates

  • Specific NanoBRET® tracer for the target kinase

  • NanoBRET® Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • BRET-capable plate reader

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds. In a separate plate, mix the compounds with the NanoBRET® tracer at a pre-determined optimal concentration.

  • Cell Treatment: Add the compound/tracer mixture to the cells. Also include "no compound" (tracer only) controls for maximum BRET signal and "no tracer" controls for background measurement.

  • Equilibration: Incubate the plate at 37°C, 5% CO2 for 2 hours to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor mixture to all wells. The inhibitor prevents signal from any luciferase that may have leaked from compromised cells.

  • BRET Measurement: Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm, depending on the tracer).[21]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission.[25] Plot the BRET ratio against the compound concentration to determine the IC50, which reflects the compound's affinity for the target in live cells.

NanoBRET™ Target Engagement Principle and Workflow

NanoBRET_Workflow cluster_principle Assay Principle cluster_workflow Experimental Workflow p1 Target-NanoLuc® Fusion + Fluorescent Tracer p2 BRET Signal (High) p1->p2 Binding p3 Target-NanoLuc® Fusion + Tracer + Inhibitor p4 BRET Signal (Low) p3->p4 Displacement transfect Transfect Cells with NanoLuc®-Kinase Vector treat Add Compound & Tracer Mixture to Cells transfect->treat incubate Incubate 2h for Equilibrium treat->incubate add_sub Add Substrate & Extracellular Inhibitor incubate->add_sub read Read Donor & Acceptor Emissions add_sub->read analyze Calculate BRET Ratio & IC50 read->analyze

Caption: Principle and workflow of the NanoBRET™ Target Engagement assay.

Data Presentation: Cellular Target Affinity of Pyrrolo-pyridine Derivatives

Compound IDTarget KinaseCellular IC50 (NanoBRET™, µM)
DERIV-001FGFR10.8
DERIV-002FGFR14.5
DERIV-003SGK-17.2
DERIV-004SGK-1> 30

Section 4: Quantifying Functional Outcome - Cellular Kinase Activity

Confirming target engagement is crucial, but it is equally important to measure the functional consequence of that binding—namely, the inhibition of the kinase's catalytic activity.[4] This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase within the cell.

Protocol 4: In-Cell Western™ for Substrate Phosphorylation

This immunocytochemical assay quantifies the phosphorylation level of a specific substrate in fixed cells within a microplate format. It uses two primary antibodies: one specific to the phosphorylated form of the substrate and another that recognizes the total amount of the substrate protein. These are then detected with spectrally distinct secondary antibodies, allowing for normalization of the phospho-signal to the total protein level.

Materials:

  • Cells expressing the target kinase and its substrate

  • 96-well clear flat-bottom plates

  • Test compounds

  • 4% Paraformaldehyde (PFA) in PBS for fixing

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)

  • Primary antibody for phospho-substrate (e.g., Rabbit anti-pFRS2α)

  • Primary antibody for total substrate (e.g., Mouse anti-FRS2α)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Starve cells of serum if necessary to reduce basal kinase activity, then treat with test compounds for a specified time (e.g., 1-2 hours). Stimulate the pathway with an appropriate growth factor if required (e.g., FGF for the FGFR pathway).

  • Fixation: Remove the treatment medium and immediately fix the cells by adding 100 µL of 4% PFA for 20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS, then add 100 µL of permeabilization buffer for 20 minutes at room temperature to allow antibodies to access intracellular proteins.

  • Blocking: Wash again with PBS and add 150 µL of blocking buffer for 90 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Remove the blocking buffer and add a solution containing both the phospho-specific and total protein primary antibodies diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate thoroughly with PBS containing 0.1% Tween-20. Add a solution containing the two spectrally distinct secondary antibodies diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the plate thoroughly again to remove unbound antibodies. Allow the plate to dry completely and then scan on an infrared imaging system to quantify the signal in the 700 nm (total protein) and 800 nm (phospho-protein) channels.

  • Data Analysis: Normalize the phospho-protein signal (800 nm) to the total protein signal (700 nm) for each well. Plot the normalized signal against compound concentration to determine the IC50 for functional kinase inhibition.

Conclusion

The provided application notes and protocols outline a systematic and robust approach to the cellular characterization of novel this compound derivatives. By progressing from general cytotoxicity to specific target engagement and functional inhibition, researchers can build a comprehensive profile of their compounds. This multi-assay strategy ensures that decisions to advance lead candidates are based on high-quality, physiologically relevant data, ultimately increasing the probability of success in the drug discovery pipeline.[11][17]

References

Application Notes and Protocols: High-Throughput Screening of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it an attractive starting point for the development of targeted therapeutics for oncology and inflammatory diseases.[3][4] This document provides a comprehensive technical guide for the high-throughput screening (HTS) of compound libraries derived from 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key synthetic intermediate for this class of molecules. We present a robust, luminescence-based biochemical assay protocol suitable for identifying novel inhibitors of a target protein kinase, complete with guidelines for assay development, data analysis, and hit confirmation.

Introduction: The Strategic Imperative for Screening Pyrrolopyridine Libraries

Protein kinases have become one of the most important classes of drug targets, with their dysregulation implicated in a vast array of human diseases.[5][6] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[7] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly successful hinge-binding motif, leading to the discovery of inhibitors targeting kinases such as FGFR, CDK8, and others.[1][8]

High-throughput screening (HTS) is an indispensable tool for interrogating large chemical libraries to identify starting points for drug development.[7] The process involves the rapid, automated testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target.[7] For kinase inhibitor discovery, biochemical assays that measure the direct enzymatic activity of the kinase are a primary screening method.[6][9]

This guide focuses on the application of the Kinase-Glo® Luminescent Kinase Assay platform, a robust and widely used HTS method.[10][11] This homogeneous "add-and-read" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. Its simplicity, sensitivity, and high signal-to-background ratio make it ideal for automated HTS campaigns.[12]

Principle of the Luminescence-Based Kinase Assay

The Kinase-Glo® assay is predicated on the fundamental action of a kinase: the transfer of a phosphate group from ATP to a substrate, producing ADP.[13] The amount of ATP consumed is directly proportional to the kinase's activity. The assay quantifies the remaining ATP using a proprietary, thermostable luciferase (Ultra-Glo™ Luciferase), which catalyzes the oxidation of luciferin in the presence of ATP to generate a stable, "glow-type" luminescent signal.

The relationship is therefore inverse:

  • High Kinase Activity: Significant ATP consumption → Low remaining ATP → Low luminescence.

  • Low Kinase Activity (Inhibition): Minimal ATP consumption → High remaining ATP → High luminescence.

This inverse relationship provides a clear and robust window for identifying inhibitors. The workflow is streamlined, requiring only the addition of a single reagent to the completed kinase reaction before measuring the light output.[10][12]

cluster_0 Scenario 1: Active Kinase (No Inhibitor) cluster_1 Scenario 2: Inhibited Kinase Kinase_A Target Kinase Reaction_A Phosphorylation Kinase_A->Reaction_A Substrate_A Substrate Substrate_A->Reaction_A ATP_A ATP ATP_A->Reaction_A Consumed ADP_A ADP Reaction_A->ADP_A Produced Result_A Low ATP Remaining Reaction_A->Result_A Luminescence_A Low Luminescence Signal Result_A->Luminescence_A Leads to Kinase_B Target Kinase Reaction_B No Phosphorylation Kinase_B->Reaction_B Substrate_B Substrate Substrate_B->Reaction_B ATP_B ATP Inhibitor_B Inhibitor Present (e.g., Hit Compound) Inhibitor_B->Kinase_B Binds & Blocks Result_B High ATP Remaining Reaction_B->Result_B Luminescence_B High Luminescence Signal Result_B->Luminescence_B Leads to

Figure 1: Principle of the Luminescence-Based Kinase Inhibition Assay.

HTS Workflow: From Library to Validated Hit

A successful HTS campaign is a multi-stage process that extends beyond the primary screen. It involves careful assay development, rigorous data analysis to identify genuine hits, and a series of secondary assays to confirm activity and characterize the mechanism of action.

HTS_Workflow Prep Assay Development & Validation (Z') Screen Primary HTS (Single Concentration) Prep->Screen Optimized Protocol Lib Compound Library (Pyrrolopyridines) Plate Library Plating (384-well format) Lib->Plate Plate->Screen Data Data Analysis & Hit Identification Screen->Data Confirm Hit Confirmation (Re-test) Data->Confirm Primary Hits Dose Dose-Response & IC50 Determination Confirm->Dose Confirmed Hits Secondary Secondary Assays (e.g., Orthogonal Assays, Selectivity Profiling) Dose->Secondary LeadOp Hit-to-Lead (SAR Studies) Secondary->LeadOp Validated Leads

Figure 2: High-Throughput Screening (HTS) and Hit Validation Workflow.

Protocol 1: Assay Development and Validation

Prior to initiating a full-scale screen, the assay must be optimized and validated to ensure it is robust and reproducible. The primary goal is to establish conditions that yield a stable and significant assay window.

4.1. Objective: To determine optimal concentrations of kinase, substrate, and ATP, and to validate the assay performance by calculating the Z'-factor.

4.2. Materials:

  • Target Kinase (purified, recombinant)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase-Glo® Reagent (e.g., Promega Cat. V6711)

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Known Kinase Inhibitor (for positive control)

  • DMSO (for negative control)

  • White, opaque 384-well assay plates

4.3. Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Perform the kinase reaction at a fixed, saturating concentration of substrate and ATP (e.g., Km value).

    • Identify the enzyme concentration that results in ~10-20% ATP consumption within the desired reaction time (e.g., 60 minutes). This ensures the reaction is in the linear range.

  • ATP Titration:

    • Using the optimal enzyme concentration, perform the kinase reaction across a range of ATP concentrations (e.g., 1 µM to 100 µM).

    • Select an ATP concentration that is at or near the apparent Km value. This provides a good balance between signal and sensitivity to ATP-competitive inhibitors. The specific Kinase-Glo kit (Standard, Plus, or Max) should be chosen based on this optimal ATP concentration.[10][11]

  • Z'-Factor Validation:

    • The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14] It accounts for both the dynamic range of the signal and the data variation.[15][16]

    • Prepare a test plate with multiple replicates (n ≥ 16) of positive and negative controls.

      • Negative Control (Max Signal): Reaction with enzyme + substrate + ATP + DMSO (represents 0% inhibition).

      • Positive Control (Min Signal): Reaction with enzyme + substrate + ATP + a saturating concentration of a known inhibitor (represents 100% inhibition).

    • Perform the assay and measure luminescence.

    • Calculate the Z'-factor using the following formula:

      • Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

    • Interpretation of Z'-Factor Values: [17][18]

      • > 0.5: An excellent assay, suitable for HTS.[17]

      • 0 to 0.5: A marginal assay, may require further optimization.[17]

      • < 0: Not a viable assay for screening.[17]

Protocol 2: Primary High-Throughput Screen

5.1. Objective: To screen the this compound library at a single concentration to identify primary "hits".

5.2. Plate Layout (384-well):

  • Columns 1-2: Negative Controls (DMSO)

  • Columns 3-4: Positive Controls (Reference Inhibitor)

  • Columns 5-24: Library Compounds

5.3. Step-by-Step Protocol:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 20-50 nL of each library compound (typically at 10 mM in DMSO) into the appropriate wells of the 384-well assay plate. This results in a final screening concentration of ~10 µM.

  • Enzyme Addition: Add 5 µL of the target kinase (at 2X the final optimal concentration) in assay buffer to all wells.

  • Incubation (Optional): Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase. This is particularly important for slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2X the final optimal concentrations) in assay buffer to all wells to start the reaction. The final reaction volume is now 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Signal Detection: Add 10 µL of reconstituted Kinase-Glo® Reagent to all wells. Mix briefly on a plate shaker.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Hit Confirmation

6.1. Primary Data Analysis:

  • Normalization: Calculate the percent inhibition for each compound well relative to the on-plate controls:

    • % Inhibition = 100 * [ (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ]

  • Hit Selection: Define a hit criterion. A common starting point is a threshold based on the standard deviation (SD) of the negative controls (e.g., % Inhibition > Mean_neg + 3*SD_neg) or a fixed inhibition cutoff (e.g., >50% inhibition).

6.2. Hit Confirmation and Secondary Assays:

Primary hits must be re-tested to eliminate false positives. Confirmed hits should then be characterized in more detail.

Compound IDPrimary Screen (% Inhibition @ 10µM)Confirmed ActivityIC50 (nM)Notes
Cmpd-00185.2Yes75Potent Hit
Cmpd-00212.5No>10,000Inactive
Cmpd-00398.7Yes15Very Potent Hit
Cmpd-00455.1Yes1,200Moderate Hit
Cmpd-00562.3No (Assay Interference)N/AFalse Positive

6.3. Protocol 3: IC50 Determination

Objective: To determine the potency of confirmed hits by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[19]

  • Compound Preparation: Prepare a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Assay Execution: Perform the kinase assay as described in Protocol 2, but using the range of compound concentrations instead of a single point.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin).[20][21][22]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[19][23]

Conclusion

This application note provides a comprehensive and validated framework for the high-throughput screening of this compound-derived libraries against protein kinase targets. By employing a robust luminescence-based assay, following a structured workflow from assay development to hit validation, researchers can efficiently identify and characterize novel kinase inhibitors. The protocols and principles outlined herein are designed to ensure data integrity and maximize the probability of discovering potent and selective lead compounds for downstream drug development programs.

References

Application Note & Protocols: Strategic Functionalization of the 7-Azaindole Core via 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutics, particularly in oncology.[1][2][3] Its role as a bioisostere of purine and indole allows it to mimic interactions with key biological targets, such as the hinge region of protein kinases, while offering modulated physicochemical properties.[3] This guide provides a detailed technical overview and actionable protocols for the chemical functionalization of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a versatile intermediate for building diverse chemical libraries for drug discovery. We will explore strategic modifications at the C5, N1, and C3 positions, focusing on robust, high-yield synthetic transformations including palladium-catalyzed cross-coupling and N-alkylation reactions.

The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole framework is prominently featured in several FDA-approved drugs, including the BRAF kinase inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax . Its success stems from the pyridine nitrogen, which can act as an additional hydrogen bond acceptor, potentially enhancing binding affinity and target potency.[3] The scaffold's structural resemblance to the adenine fragment of ATP makes it an exceptionally valuable template for designing kinase inhibitors. This guide uses this compound as a starting point, as its functional handles allow for systematic and predictable diversification.

Analysis of the Starting Material: Key Reactive Sites

The synthetic utility of this compound arises from its distinct reactive sites, which can be addressed with high selectivity. Understanding these sites is crucial for planning a synthetic route.

G cluster_0 This compound cluster_1 Key Reactive Sites mol mol C5 C5-Bromo Group (Cross-Coupling Handle) C5->mol A N1 N1-Pyrrole Proton (Alkylation/Arylation Site) N1->mol B C3 C3-Acetyl Group (Side-Chain Elaboration) C3->mol C N7 N7-Pyridine Nitrogen (H-Bond Acceptor) N7->mol D

Figure 1: Reactive sites on the target molecule.

  • A) C5-Bromo Group: The primary site for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Its reactivity is crucial for building molecular complexity.[4]

  • B) N1-Pyrrole Proton: The acidic N-H proton can be easily removed by a base, allowing for alkylation, arylation, or the installation of a protecting group. This modification is key for modulating solubility and ADME properties.

  • C) C3-Acetyl Group: The α-protons are acidic and the carbonyl can undergo various transformations, including condensation or conversion to other functional groups. It can also be a precursor to an α-halo ketone for introducing nucleophiles.

  • D) N7-Pyridine Nitrogen: While less reactive for covalent modification, it is a key pharmacophoric feature, acting as a hydrogen bond acceptor in receptor binding.

Functionalization Protocols at the C5-Position

The C5-bromo substituent is the most versatile handle for introducing aryl, heteroaryl, alkynyl, and amino moieties through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and vinyl-aryl structures from aryl halides and boronic acids or esters.[5][6]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-Br Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-R' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R' TM_Complex->Product ArBr Ar-Br ArBr->OA_Complex Boronic R'-B(OH)₂ + Base Boronic->TM_Complex

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling bromoindazoles and azaindoles.[7][8][9]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio, 0.1 M concentration relative to the starting material).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Coupling Partner (R'-B(OH)₂)Typical YieldNotes
Phenylboronic acid85-95%Standard coupling, generally high yielding.
4-Methoxyphenylboronic acid88-97%Electron-donating groups are well-tolerated.
3-Pyridylboronic acid75-85%Heteroaromatic boronic acids are effective substrates.[9]
Thiophene-2-boronic acid80-90%Tolerates sulfur-containing heterocycles.[7]

Table 1: Representative Suzuki-Miyaura coupling partners and expected yields.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a direct route to substituted alkynes, which are valuable intermediates in organic synthesis.[10][11]

Protocol 3.2: General Procedure for Sonogashira Coupling

This protocol is based on standard conditions used for halo-azaindoles.[10][12]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous, degassed N,N-Dimethylformamide (DMF).

  • Base Addition: Add triethylamine (Et₃N, 3.0 equiv) to the solution.

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv) and Copper(I) iodide (CuI, 0.06 equiv).

  • Reaction: Stir the mixture at 60 °C for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Coupling Partner (Terminal Alkyne)Typical YieldNotes
Phenylacetylene80-92%A robust coupling for arylalkynes.
Ethynyltrimethylsilane85-95%TMS group can be easily removed later to yield the terminal alkyne.
1-Hexyne70-85%Aliphatic alkynes are also suitable coupling partners.

Table 2: Representative Sonogashira coupling partners and expected yields.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[13][14] The reaction is highly versatile, accommodating a wide range of primary and secondary amines.[15][16]

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add the palladium catalyst system, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand such as XPhos (0.08 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify by silica gel chromatography.

Amine Coupling PartnerTypical YieldNotes
Morpholine90-98%Cyclic secondary amines are excellent substrates.[15]
Aniline75-85%Aryl amines can be coupled effectively.
Benzylamine80-90%Primary amines are also suitable partners.

Table 3: Representative Buchwald-Hartwig amination partners and expected yields.

Functionalization at the N1-Position

Modification of the pyrrole N-H is a common strategy to alter the molecule's steric and electronic properties or to block a potential metabolic site.

Protocol 4.1: N-Alkylation under Basic Conditions

  • Reaction Setup: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in DMF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Expertise & Experience: The choice of base is critical. Sodium hydride ensures irreversible and complete deprotonation, driving the reaction to completion. For more sensitive substrates, a milder base like potassium carbonate (K₂CO₃) in acetone or DMF can be used, though it may require higher temperatures and longer reaction times.

Elaboration of the C3-Acetyl Group

The acetyl group at the C3 position offers a site for further elaboration, most commonly by creating an electrophilic center at the α-carbon.

Protocol 5.1: α-Chlorination of the Acetyl Group

This protocol provides a reactive α-chloro ketone intermediate, similar to commercially available analogs, which is a versatile precursor for nucleophilic substitution.

G Start This compound Reagents Reagents: 1. N-Chlorosuccinimide (NCS) 2. Acid/Base Catalyst Start->Reagents Intermediate α-Chloro Ketone Intermediate (Electrophilic Site) Reagents->Intermediate α-Chlorination Nucleophile Nucleophilic Substitution (e.g., with amines, thiols) Intermediate->Nucleophile Product Diverse C3-Functionalized 7-Azaindoles Nucleophile->Product Elaboration

Figure 3: Workflow for elaboration of the C3-acetyl group.

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 equiv). A catalytic amount of p-toluenesulfonic acid (p-TsOH) may be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS for the formation of the desired product mass.

  • Work-up: Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanone. This intermediate can be used immediately in subsequent nucleophilic substitution reactions.

References

protocol for N-acylation of 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Acylation of 7-Azaindole Derivatives

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the N-acylation of 7-azaindole derivatives. This privileged scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Understanding and mastering its functionalization is critical for the development of novel molecular entities. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for rational protocol design and troubleshooting.

The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole ring system, a bioisostere of indole and purine, is a key structural motif in modern drug discovery.[2] Its ability to form critical hydrogen bonds mimics the adenine fragment of ATP, making it particularly effective in the design of kinase inhibitors. N-acylation is a fundamental transformation that allows for the modulation of the scaffold's physicochemical properties, including solubility, metabolic stability, and target-binding interactions.[3][4][5] The strategic introduction of an acyl group at the N1 position can profoundly influence a compound's pharmacological profile.

Core Chemical Principles: Selectivity and Mechanism

The 7-azaindole nucleus contains two distinct nitrogen atoms: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7). The key to selective N-acylation lies in understanding their differing reactivity.

  • Nucleophilicity: The N1 nitrogen is part of an electron-rich pyrrole ring, making it significantly more nucleophilic than the N7 nitrogen of the electron-deficient pyridine ring.[6] Consequently, acylation occurs preferentially at the N1 position under most conditions.[6] Forcing conditions, such as higher temperatures and a large excess of a highly reactive acylating agent, would be required to achieve acylation at the N7 position.[6]

  • Reaction Mechanism: The N-acylation reaction proceeds via a nucleophilic acyl substitution. The process is typically facilitated by a base, which deprotonates the N1-H of the pyrrole ring to form a highly nucleophilic azaindole anion. This anion then attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the N-acylated product and a leaving group.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Azaindole 7-Azaindole (N1-H) Anion Azaindole Anion (N1⁻) Azaindole->Anion B: Base Base (B:) ProtonatedBase Protonated Base (BH⁺) Base->ProtonatedBase H⁺ AcylSource Acylating Agent (R-CO-X) Anion->AcylSource Attacks Product N1-Acyl-7-Azaindole Anion->Product + R-CO-X LeavingGroup Leaving Group (X⁻)

Caption: General mechanism for base-mediated N-acylation of 7-azaindole.

A Survey of Acylation Methodologies

The choice of acylating agent and reaction conditions is paramount for achieving high yields and chemoselectivity. Several robust methods have been established.

  • Acid Anhydrides: Acetic anhydride is a classic and highly effective reagent, often used in refluxing glacial acetic acid or with a base like pyridine or triethylamine in an aprotic solvent.[6][7] This method is reliable and generally provides clean conversion to the N1-acetyl derivative.

  • Acyl Halides: Reagents like acetyl chloride are more reactive than anhydrides. Their use requires a base to neutralize the resulting HCl. Caution is advised, as using acyl chlorides with a Lewis acid catalyst can sometimes promote competitive C3-acylation.[6]

  • Carboxylic Acids: To use a carboxylic acid directly, an activating agent is necessary to form a more reactive intermediate in situ. A modern and efficient system involves using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) with di-tert-butyl dicarbonate (Boc₂O), which allows for the one-pot acylation of 7-azaindoles with a broad range of carboxylic acids under mild conditions.[8]

  • Thioesters: As stable and functional group-tolerant acyl sources, thioesters offer a milder alternative to reactive acyl chlorides.[3][4] The reaction is typically promoted by a base such as cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene.[3][4]

  • Catalyst-Free Conditions: For certain substrates, N-acylation can be achieved under catalyst-free conditions, often using just the amine and acetic anhydride, sometimes in an aqueous medium.[9] This approach aligns with green chemistry principles by minimizing waste and avoiding potentially toxic catalysts.[9]

Comparative Data on N-Acylation Protocols

The following table summarizes various reaction conditions to guide experimental design.

Entry7-Azaindole SubstrateAcylating AgentBase / CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
17-AzaindoleAcetic AnhydrideNoneAcetic AcidRefluxSeveralGood[6]
27-AzaindoleAcetic AnhydridePyridineDCMRT-Good[7]
3VariousCarboxylic AcidsDMAPO / Boc₂OCH₃CNRT1-2465-98[8]
43-Methyl-1H-indole*ThioesterCs₂CO₃Xylene1401285-97[3][4]
5Aniline**Acetic AnhydrideNone (Catalyst-Free)WaterRT<15 min>90[9]

*Data for indole is presented as a close structural analog to demonstrate the thioester methodology. **Data for aniline is presented to illustrate the catalyst-free methodology.

Standard Operating Protocol: N-Acetylation with Acetic Anhydride

This protocol details a robust and widely applicable method for the N-acetylation of a substituted 7-azaindole derivative using acetic anhydride and a base catalyst.

5.1. Materials and Equipment

  • Reagents: 7-Azaindole derivative, Acetic Anhydride (Ac₂O), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon/nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, silica gel for column chromatography.

5.2. Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 7-azaindole derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: To the stirred solution, add anhydrous pyridine (1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the cooled solution via a dropping funnel over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification (Aqueous): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-acetyl-7-azaindole derivative.

start Start setup Dissolve 7-Azaindole in anhydrous DCM under Argon start->setup add_base Add Pyridine (1.5 eq) setup->add_base cool Cool mixture to 0 °C add_acyl Add Acetic Anhydride (1.2 eq) dropwise cool->add_acyl add_base->cool react Stir at RT (2-12 h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with NaHCO₃ Extract with DCM monitor->workup Complete purify Wash, Dry, Concentrate workup->purify chromatography Silica Gel Column Chromatography purify->chromatography product Pure N-Acyl 7-Azaindole chromatography->product

Caption: Experimental workflow for the N-acylation of 7-azaindole.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive acylating agent. 2. Base is too weak. 3. Reaction temperature is too low.1. Switch to a more reactive agent (e.g., from carboxylic acid/DMAPO to an acid anhydride or acyl chloride). 2. Use a stronger base (e.g., DBU, Cs₂CO₃). 3. Gently heat the reaction mixture (e.g., to 40 °C or reflux).[6]
Formation of C3-Acylation Side Product Use of a highly reactive acylating agent (e.g., acyl chloride) with a Lewis acid.Avoid Lewis acids. Use milder conditions with an acid anhydride or an activated carboxylic acid.[6]
Product Hydrolysis During Workup The N-acyl product is sensitive to aqueous or basic/acidic conditions.Perform a non-aqueous workup. After the reaction, filter off any salts, remove the solvent under reduced pressure, and directly purify the residue via chromatography using anhydrous solvents.[6]
Low Isolated Yield After Chromatography Product is highly polar and adheres to silica gel.Consider using a different stationary phase (e.g., alumina) or add a small amount of triethylamine or acetic acid to the eluent to improve recovery.

Conclusion

The N-acylation of 7-azaindole derivatives is a versatile and essential reaction in synthetic and medicinal chemistry. A thorough understanding of the principles of reactivity, combined with a rational selection of reagents and conditions, enables the efficient and selective synthesis of a diverse array of functionalized molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement this critical transformation in their work.

References

The Strategic Deployment of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in Fragment-Based Drug Discovery for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful engine for the generation of high-quality lead compounds. This approach, which champions the use of small, low-complexity molecules (fragments) to probe the binding landscape of biological targets, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). At the heart of a successful FBDD campaign lies the careful selection of fragments. Herein, we detail the application of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a fragment of significant strategic value, particularly in the pursuit of novel kinase inhibitors.

This fragment is built upon the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. The 7-azaindole core is a bioisostere of indole and is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in potent and selective bioactive molecules, most notably in kinase inhibitors. The nitrogen atom at the 7-position is a key feature, enabling the formation of bidentate hydrogen bonds with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition.[1] The successful development of Vemurafenib, a BRAF kinase inhibitor, stands as a testament to the power of the 7-azaindole scaffold in an FBDD context.[1]

The subject of this application note, this compound, is not merely a carrier of the 7-azaindole core. The substituents at the 3 and 5 positions are strategically positioned to serve as vectors for chemical elaboration, a cornerstone of the fragment evolution process. The acetyl group at the 3-position and the bromine atom at the 5-position provide synthetic handles for fragment growing, linking, or merging strategies to enhance potency and selectivity.

This document will provide a comprehensive guide for researchers and drug development professionals on the effective utilization of this fragment in an FBDD workflow targeting the human kinome. We will delve into the rationale behind its selection, provide detailed protocols for primary screening and hit validation, and outline a strategic roadmap for its evolution from a low-affinity hit to a potent lead compound.

Fragment Properties and Rationale for Use

The suitability of this compound as an FBDD starting point is underpinned by its physicochemical and structural characteristics.

PropertyValue/DescriptionRationale for FBDD
Molecular Weight 239.07 g/mol Compliant with the "Rule of Three" for fragments (MW < 300 Da), ensuring a higher probability of efficient binding.
Scaffold 7-AzaindoleA known "hinge-binder" for kinases, providing a strong starting point for target engagement.[1]
Hydrogen Bond Donors 1 (N-H of the pyrrole)Contributes to specific interactions with the target protein.
Hydrogen Bond Acceptors 2 (N of the pyridine, C=O of the acetyl)The pyridine nitrogen is crucial for the bidentate hydrogen bond with the kinase hinge.[1]
Synthetic Tractability Bromo and acetyl groupsProvides well-defined vectors for chemical modification and fragment evolution.
Solubility Expected to be adequate for screeningAmenable to preparation of stock solutions for biophysical screening assays.

FBDD Workflow for Kinase Targeting

The following workflow outlines the key stages for the deployment of this compound in a kinase-targeted FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Evolution Fragment_Selection Fragment Selection: This compound Primary_Screening Primary Screening (Thermal Shift or SPR) Fragment_Selection->Primary_Screening Hit_Confirmation Hit Confirmation (Orthogonal Assay) Primary_Screening->Hit_Confirmation Binding_Affinity Binding Affinity & Kinetics (SPR or ITC) Hit_Confirmation->Binding_Affinity Structural_Biology Structural Biology (X-ray Crystallography) Binding_Affinity->Structural_Biology SBDD Structure-Based Drug Design (Fragment Growing/Linking) Structural_Biology->SBDD Lead_Optimization Lead Optimization (ADME/Tox Profiling) SBDD->Lead_Optimization

Caption: FBDD workflow for kinase targeting.

Protocols for Primary Screening and Hit Validation

The initial identification of fragments that bind to the target kinase is a critical step. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required. We present protocols for two widely used and complementary methods: the Thermal Shift Assay (Differential Scanning Fluorimetry) and Surface Plasmon Resonance.

Protocol 1: Primary Screening using Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method to screen for ligand binding by measuring changes in the thermal stability of the target protein.[2][3]

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds due to increasing temperature, these hydrophobic regions become exposed, causing an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm).

Materials:

  • Purified kinase of interest (≥95% purity)

  • This compound

  • SYPRO Orange dye (or equivalent)

  • TSA buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with thermal ramping capability

Procedure:

  • Protein and Dye Preparation:

    • Dilute the purified kinase to a final concentration of 2-5 µM in TSA buffer.

    • Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration).

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Prepare a working solution of the fragment at the desired screening concentration (e.g., 200 µM) in TSA buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup (384-well format):

    • To each well, add the protein solution.

    • Add the fragment working solution to the test wells.

    • Add buffer with the same final DMSO concentration to the control wells.

    • Add the SYPRO Orange dye solution to all wells.

    • Seal the plate securely.

  • Thermal Denaturation and Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set a temperature gradient from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.

    • Monitor fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm) in the presence of the fragment (typically ≥ 2 °C) indicates a potential hit.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding affinity and kinetics of molecular interactions.[4][5][6] It is an excellent method for validating hits from primary screens and providing more quantitative data.

Principle: The target protein is immobilized on a sensor chip. When the fragment is flowed over the surface, binding causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified kinase of interest

  • This compound

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified kinase over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.

  • Fragment Binding Analysis:

    • Prepare a series of dilutions of the fragment in running buffer. It is crucial to perform a DMSO calibration to correct for solvent effects.

    • Inject the fragment solutions over the sensor and reference surfaces at a constant flow rate.

    • Monitor the binding response in real-time (association phase).

    • Flow running buffer over the surfaces to monitor the dissociation of the fragment (dissociation phase).

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to obtain specific binding sensorgrams.

    • For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model. This will yield the equilibrium dissociation constant (KD).

    • For kinetic analysis, fit the association and dissociation phases of the sensorgrams to a suitable kinetic model to determine the association rate constant (ka) and the dissociation rate constant (kd).

Structural Biology: Elucidating the Binding Mode

A critical step in FBDD is to understand how the fragment binds to the target. X-ray crystallography is the gold standard for this purpose.

Caption: X-ray crystallography workflow.

Protocol 3: X-ray Crystallography of the Kinase-Fragment Complex

Procedure:

  • Crystallization of the Apo-Kinase:

    • Screen for crystallization conditions of the purified kinase using commercially available screens.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Crystal Soaking:

    • Prepare a solution of this compound at a concentration several-fold higher than its measured KD in a cryoprotectant-containing mother liquor.

    • Transfer the apo-kinase crystals to this solution and incubate for a defined period (ranging from minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-kinase structure as a model.

    • Refine the model and build the fragment into the observed electron density.

The resulting co-crystal structure will reveal the precise binding mode of the fragment, confirming the expected interactions of the 7-azaindole core with the kinase hinge and providing invaluable information for the subsequent fragment evolution phase.

Fragment Evolution: From Hit to Lead

With a validated hit and a high-resolution crystal structure, the process of evolving the fragment into a potent lead compound can begin. The synthetic handles on this compound are key to this process.

  • Fragment Growing: The acetyl group at the C3 position and the bromo group at the C5 position can be chemically modified to extend into nearby pockets of the ATP-binding site, increasing affinity and selectivity. For instance, the bromine can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce larger substituents.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, the two fragments can be linked together through their respective modification sites to create a larger, higher-affinity molecule.

  • Fragment Merging: The structural information from the fragment-bound kinase can be used to merge the key features of the fragment with other known binding motifs to design novel, potent inhibitors.

Conclusion

This compound represents a strategically designed fragment for FBDD campaigns targeting the human kinome. Its 7-azaindole core provides a high probability of engaging the kinase hinge region, while its substitution pattern offers versatile opportunities for chemical elaboration. By employing a robust workflow of biophysical screening, hit validation, and structure-based design, researchers can effectively leverage this fragment as a starting point for the discovery of novel and potent kinase inhibitors. The protocols and strategies outlined in this application note provide a comprehensive framework for the successful integration of this valuable chemical tool into modern drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity for downstream applications, such as the development of kinase inhibitors and other therapeutic agents. This guide provides in-depth, experience-driven advice in a troubleshooting and FAQ format to address common challenges encountered during the purification of this 7-azaindole derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed the synthesis, likely a Friedel-Crafts acylation. What are the primary impurities I should expect in my crude product?

A1: Understanding potential impurities is the first step toward devising an effective purification strategy. The synthesis of this compound typically involves the Friedel-Crafts acylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine.[1][2] The electrophile is a resonance-stabilized acylium ion, which preferentially attacks the electron-rich pyrrole ring at the C3 position.

Your crude material will likely contain a mixture of:

  • Unreacted Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Di-acylated Byproducts: Although the acetyl group is deactivating, preventing extensive polyacylation, trace amounts of di-acylated species can form under forcing conditions.

  • Regioisomers: While acylation is strongly directed to the C3 position of the 7-azaindole core, minor isomers (e.g., C2-acylated) could be present.

  • Residual Catalyst: Hydrolyzed Lewis acids (e.g., aluminum chloride) or Brønsted acids used in the reaction.[3]

  • Reaction Solvents: High-boiling point solvents used during the synthesis or workup.

Q2: What is the most effective initial purification method for this compound?

A2: For the initial bulk purification, flash column chromatography over silica gel is the industry-standard and most effective technique.[4][5] The polarity difference between the starting material, the desired product, and more polar impurities allows for efficient separation.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of the crude material). This is known as "dry loading" and typically results in better separation than direct liquid injection. To do this, dissolve the crude solid in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate), add the silica, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (see table below). A typical column size would have a diameter where the silica height is about 10-15 times the diameter.

  • Loading: Carefully add the dry-loaded silica with your compound to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. This gradient elution will first wash off non-polar impurities, followed by your product, and finally, the more polar baseline impurities.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified solid.

Data Presentation: Recommended Solvent Systems

TechniqueMobile Phase SystemGradient Profile / RatioExpected Outcome
TLC AnalysisHexane / Ethyl Acetate3:1 to 1:1Product Rf should be ~0.3-0.4 in a 2:1 mixture.
Flash ChromatographyHexane / Ethyl AcetateStart at 5% EtOAc, gradient to 50% EtOAcProvides excellent separation of starting material from the more polar ketone product.
TLC AnalysisDichloromethane / Methanol98:2A good alternative system for checking purity. Product Rf ~0.5.
Flash ChromatographyDichloromethane / MethanolStart at 0.5% MeOH, gradient to 5% MeOHUseful if the compound has poor solubility in hexane/EtOAc systems.
Q3: After column chromatography, my product is ~98% pure but a faint spot remains on the TLC plate. How can I achieve >99.5% purity?

A3: To remove trace impurities and enhance crystalline morphology, recrystallization is the ideal subsequent step. The key is selecting a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Detailed Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile). A good single solvent will dissolve the compound when hot but show precipitation upon cooling. For a two-solvent system, find one solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a second "anti-solvent" in which it is poorly soluble (e.g., hexane or heptane).

  • Dissolution: Place the chromatographed solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent) to fully dissolve the compound. Ensure the solution is near the solvent's boiling point.

  • Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization:

    • Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Two-Solvent: While the solution in the "good" solvent is hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Q4: What is the best way to monitor the purification process in real-time?

A4: Thin Layer Chromatography (TLC) is your most valuable tool for rapid, real-time analysis.[4] It allows you to check the composition of your crude material, monitor the progress of the column chromatography, and assess the purity of your final product.

TLC Analysis Protocol:

  • Plate: Use silica gel 60 F254 plates.

  • Mobile Phase: A 2:1 mixture of Hexane:Ethyl Acetate is a good starting point.

  • Spotting: Dissolve a tiny amount of your sample in a solvent like dichloromethane and use a capillary tube to spot it on the TLC plate.

  • Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent to run up the plate.

  • Visualization:

    • UV Light (254 nm): The 7-azaindole core is UV-active and will appear as a dark spot. This is the primary, non-destructive method.

    • Potassium Permanganate (KMnO₄) Stain: If a spot is not UV-active, dipping the plate in a KMnO₄ solution will stain most organic compounds, appearing as yellow/brown spots on a purple background.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column TLC1 Purity Check by TLC (Combine Pure Fractions) Column->TLC1 Recryst Recrystallization (e.g., Isopropanol or EtOAc/Hexane) TLC1->Recryst If impurities remain Final Final Product (>99.5% Pure) TLC1->Final If >99.5% pure Recryst->Final

References

Technical Support Center: Bromination of (1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and purification of halogenated 7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with the bromination of (1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in various drug discovery programs.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this reaction, particularly the formation of unwanted side products.

Troubleshooting Guide: Side Product Formation

This section addresses specific experimental issues in a question-and-answer format. Our goal is to help you diagnose the problem and provide actionable solutions based on established chemical principles.

Question 1: My TLC/LCMS analysis shows a significant, less polar spot in addition to my desired monobrominated product. What is this likely to be, and how can I prevent it?

Answer:

This is a classic and frequently encountered issue. The less polar spot is almost certainly a dibrominated side product .

Causality and Mechanism: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution.[3] The C3 position is the most nucleophilic and will typically react first. However, if the reaction conditions are too harsh or if an excess of the brominating agent is used, a second electrophilic substitution can occur. The acetyl group at the C3 position is deactivating, which might suggest that further substitution on the pyrrole ring is less likely. However, the pyridine nitrogen can be protonated under acidic conditions, further activating the pyridine ring for substitution at other positions. The most probable side products are 2,5-dibromo or 3,5-dibromo derivatives.

Preventative Measures:

  • Stoichiometry is Critical: Use a precise stoichiometry of your brominating agent. Start with 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS). Using a large excess is the most common cause of dibromination.

  • Control Temperature: Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly improve selectivity for the mono-brominated product. High temperatures provide the activation energy needed for the less favorable second bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for this transformation.[4][5] NBS provides a low, steady concentration of electrophilic bromine, which helps to avoid the high local concentrations that can lead to over-bromination.[5] Copper(II) bromide (CuBr₂) in acetonitrile is another mild alternative that has been shown to be highly regioselective for C3 bromination of azaindoles.[6]

  • Reaction Monitoring: Diligently monitor the reaction's progress using TLC or LCMS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Question 2: I've successfully minimized dibromination, but my yield is still low, and I'm isolating a complex mixture of polar impurities. What's happening?

Answer:

This issue often points towards degradation of the starting material or product, or side reactions involving the solvent. The 7-azaindole core, while aromatic, can be sensitive to strongly acidic or oxidative conditions.

Potential Causes & Solutions:

  • N-Bromination: Although C-bromination is electronically favored, competitive bromination at the N1 position of the pyrrole ring can occur. This N-bromo intermediate can be unstable and lead to decomposition pathways.

    • Solution: Using a non-polar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can disfavor the formation of ionic intermediates that might lead to N-bromination.

  • Oxidation: Some brominating reagents, or impurities within them, can act as oxidants, leading to the formation of colored, polar impurities. This is particularly true if the reaction is exposed to light or run for extended periods.

    • Solution: Ensure you are using high-purity, recrystallized NBS. Running the reaction under an inert atmosphere (Nitrogen or Argon) and protecting it from light can minimize oxidative side reactions.

  • Solvent Reactivity: Solvents like methanol can sometimes participate in the reaction, especially if acidic byproducts (like HBr) are generated, potentially leading to undesired ether formation or other adducts.

    • Solution: Stick to inert, aprotic solvents. Acetonitrile is often a good choice as it is polar enough to dissolve the starting materials but is generally non-reactive under these conditions.[6]

Frequently Asked Questions (FAQs)

This section covers broader topics to enhance your foundational understanding of the 7-azaindole bromination reaction.

Question 1: Which position on the 7-azaindole ring is most reactive towards electrophilic bromination and why?

Answer:

The C3 position of the pyrrole ring is the most reactive site for electrophilic substitution.

Scientific Rationale: The 7-azaindole scaffold consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[3] Within the pyrrole ring, the electron density is highest at the C3 position, making it the most nucleophilic and thus the most susceptible to attack by an electrophile like "Br+". This high regioselectivity is a well-documented characteristic of indole and azaindole systems.[3][7]

G Electrophile Electrophile (Br+) C3 C3 Electrophile->C3 Preferential Attack

Question 2: How do different brominating agents compare for this reaction?

Answer:

The choice of brominating agent is a critical parameter that directly influences the selectivity and yield of the reaction.

ReagentTypical ConditionsProsCons
N-Bromosuccinimide (NBS) 1.0-1.1 eq., CH₂Cl₂ or ACN, 0°C to RTMild, high C3-selectivity, easy to handle solid.[4]Can lead to dibromination if not controlled; radical pathways possible.[5]
Bromine (Br₂) 1.0 eq., AcOH or CH₂Cl₂, 0°CInexpensive, powerful brominating agent.Highly corrosive and toxic; often less selective, leading to over-bromination.
Copper(II) Bromide (CuBr₂) 2.0 eq., ACN, RT to 60°CExcellent regioselectivity, mild conditions.[6]Stoichiometric amounts of copper salts are required, leading to metallic waste.
Dibromodimethylhydantoin (DBDMH) 0.5-0.6 eq., ACN, RTHigh atom economy, mild, good yields reported for similar heterocycles.[8]Less commonly cited for this specific substrate; optimization may be required.

Recommendation: For laboratory-scale synthesis where selectivity is paramount, NBS is the recommended starting point due to its balanced reactivity and ease of handling.

Question 3: What is the mechanistic pathway for NBS bromination, and how does a dibrominated side product form?

Answer:

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The formation of a dibrominated product is a subsequent, less favorable EAS reaction on the monobrominated product.

// Nodes for the main pathway Start [label="Substrate + NBS", fillcolor="#FFFFFF", fontcolor="#202124"]; Sigma1 [label="Sigma Complex 1\n(Attack at C3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Product\n(3-Bromo)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for the side pathway SideSigma [label="Sigma Complex 2\n(Attack at C5)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SideProduct [label="Side Product\n(3,5-Dibromo)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ExcessNBS [label="Excess NBS /\nHigh Temp", shape=plaintext, fontcolor="#EA4335"];

// Edges Start -> Sigma1 [label="Electrophilic\nAttack"]; Sigma1 -> Product [label="Deprotonation"]; Product -> SideSigma [style=dashed, color="#EA4335"]; ExcessNBS -> Product [style=invis]; SideSigma -> SideProduct [label="Deprotonation", style=dashed, color="#EA4335"];

// Rank alignment {rank=same; Start;} {rank=same; Sigma1;} {rank=same; Product; ExcessNBS;} {rank=same; SideSigma;} {rank=same; SideProduct;} } dot Caption: Reaction pathway for monobromination and the competing side reaction.

  • Activation of NBS: Traces of acid (HBr) protonate the carbonyl oxygen of NBS, making the bromine atom more electrophilic.[9]

  • Electrophilic Attack: The electron-rich C3 position of the 7-azaindole attacks the electrophilic bromine of the activated NBS, forming a resonance-stabilized cationic intermediate known as a sigma complex.

  • Deprotonation: A base (e.g., succinimide anion or solvent) removes the proton from the C3 position, restoring aromaticity and yielding the 3-bromo-7-azaindole product.

  • Side Product Formation: If excess NBS is present and/or sufficient energy (heat) is supplied, the monobrominated product can act as a substrate for a second bromination, typically at another activated position like C5, to yield the dibrominated side product.

Recommended Experimental Protocol

This protocol is optimized for high selectivity towards the desired (1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone).

Materials:

  • (1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized from water

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add (1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add recrystallized NBS (1.05 eq) to the cooled solution in small portions over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LCMS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining NBS/bromine.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure monobrominated product.

References

stability and storage conditions for 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. The following information is synthesized from safety data sheets of structurally similar compounds and general chemical principles for heterocyclic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from analogous brominated pyrrolopyridine derivatives suggest that it may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It is also recommended to avoid breathing in dust, fumes, gas, mist, vapors, or spray of the compound.[2] As with any chemical, it is crucial to handle this compound in a well-ventilated area or a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][3]

Q2: How should I store the solid compound for long-term use?

A2: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3][4] Some suppliers of similar brominated heterocyclic compounds recommend storage at temperatures as low as -20°C.[5] To prevent degradation from atmospheric moisture, consider storing the compound under an inert atmosphere, such as argon or nitrogen.[2]

Q3: Can I store this compound in solution? If so, what are the recommended conditions?

A3: Storing this compound in solution is possible for short-term use. However, long-term storage in solution is generally not recommended due to the potential for degradation. Pyrrolopyridine derivatives can be susceptible to hydrolysis, especially in alkaline or acidic conditions.[6][7] If you must store it in solution, use an anhydrous, aprotic solvent, and store at -20°C or -80°C.[5] It is advisable to prepare solutions fresh for each experiment.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not available, many organic compounds, particularly those with aromatic and heterocyclic rings, can be light-sensitive. To minimize the risk of photodegradation, it is best practice to store the compound in an amber or opaque vial.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Compound degradation due to improper storage.- Review your storage conditions. Ensure the compound is stored in a tightly sealed container in a cool, dry place, and consider refrigeration or freezing for long-term storage.[4][5] - If stored in solution, prepare fresh solutions for each experiment.
Appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS). Degradation of the compound into impurities. This could be due to hydrolysis or oxidation.[6][8][9]- Confirm the identity of the new peaks through techniques like mass spectrometry. - Avoid exposure to moisture and air. Consider handling the compound in a glovebox. - Check the pH of your solutions, as pyrrolopyridine derivatives can be unstable in alkaline conditions.[6][7]
Difficulty dissolving the compound. The compound may have low solubility in your chosen solvent, or it may have degraded into less soluble impurities.- Consult literature for recommended solvents for similar compounds. - Try gentle heating or sonication to aid dissolution. - If solubility remains an issue, consider the possibility of degradation and obtain a fresh sample.
Discoloration of the solid compound. This can be a sign of decomposition or contamination.- Do not use the discolored compound for your experiments. - Safely dispose of the old batch and use a fresh, unopened sample.

Experimental Protocols

Protocol 1: Proper Storage of Solid this compound
  • Container Selection : Use a clean, dry amber glass vial with a PTFE-lined cap to protect the compound from light and ensure a tight seal.[10]

  • Inert Atmosphere : For long-term storage, it is recommended to flush the vial with an inert gas like argon or nitrogen before sealing. This will displace any moisture and oxygen.

  • Sealing : Tightly seal the vial cap. For added protection against moisture ingress, you can wrap the cap with Parafilm®.

  • Storage Location : Store the vial in a desiccator at room temperature for short-term storage. For long-term stability, place the vial in a freezer at -20°C.[5]

  • Labeling : Clearly label the vial with the compound name, date received, and storage conditions.

Protocol 2: Preparation of a Stock Solution
  • Environment : Perform all weighing and solution preparation in a chemical fume hood.

  • Weighing : Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the desired amount of the solid into a clean, dry vial.

  • Solvent Addition : Add the appropriate volume of anhydrous, aprotic solvent (e.g., DMSO, DMF) to the vial.

  • Dissolution : Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage : If the solution is not for immediate use, store it in a tightly sealed vial at -20°C or -80°C.[5] It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Visualizing Storage and Handling Workflow

G cluster_storage Compound Storage cluster_handling Solution Preparation receive Receive Compound inspect Inspect for Discoloration receive->inspect transfer Transfer to Amber Vial inspect->transfer If OK inert Flush with Inert Gas transfer->inert seal Seal Tightly inert->seal store Store at Appropriate Temperature seal->store equilibrate Equilibrate to Room Temp store->equilibrate For Use weigh Weigh Solid equilibrate->weigh add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Dissolve add_solvent->dissolve use_or_store Use Immediately or Aliquot & Store Frozen dissolve->use_or_store

Caption: Decision workflow for proper storage and handling.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-bromo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this vital pharmaceutical intermediate from bench-scale to larger-scale production.[1] Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure a safe, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Control and Safety

Question 1: We are observing a significant and difficult-to-control exotherm during the bromination of 7-azaindole with N-bromosuccinimide (NBS). What is causing this, and how can we mitigate the risk on a larger scale?

Answer:

The bromination of 7-azaindole is an electrophilic aromatic substitution reaction, which is inherently exothermic. The use of N-bromosuccinimide (NBS) as a brominating agent, while common, presents specific thermal hazards that are magnified during scale-up.

Causality:

  • Reaction Enthalpy: The formation of the C-Br bond and the protonation of the pyridine nitrogen are exothermic processes.

  • NBS Decomposition: NBS can undergo thermal decomposition, which can be autocatalytic and is known to be initiated by impurities or incompatible solvents.[2][3] Studies have shown that solutions of NBS in solvents like N,N-dimethylformamide (DMF) can have a low onset temperature for hazardous thermal decomposition.[2] For a 22 wt % solution of NBS in DMF, the safe working temperature has been established as low as 32 °C.[2] A hazardous side reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF) has also been identified.[4]

Troubleshooting and Mitigation Strategies:

  • Slow, Sub-surface Addition: On a larger scale, control the addition rate of NBS. A slow, controlled feed, preferably sub-surface, will help to dissipate the heat of reaction more effectively.

  • Solvent Selection: Choose a solvent in which NBS has good solubility and stability. Acetonitrile is often a good choice.[3] Avoid solvents known to have incompatibilities with NBS, such as DMF and certain ethers, unless thorough thermal hazard studies have been conducted.[2][3][4]

  • Reaction Temperature: Maintain a low reaction temperature. While specific conditions vary, operating at or below room temperature is advisable.

  • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., with a reaction calorimeter) to understand the heat flow of your specific reaction. This will allow for the development of a safe feeding profile for NBS.[4]

  • Emergency Preparedness: Ensure your reactor system is equipped with adequate cooling capacity and an emergency quenching plan.

Question 2: What are the primary safety concerns associated with handling N-bromosuccinimide (NBS) on an industrial scale, and what are the recommended handling procedures?

Answer:

N-bromosuccinimide is a strong oxidizing agent and a source of bromine, presenting several safety hazards.[5][6]

Hazards:

  • Oxidizer: NBS may intensify fire and should be kept away from combustible materials.[5][6]

  • Corrosive: It can be corrosive to metals.[6]

  • Health Hazards: NBS is harmful if swallowed and can cause severe skin burns and eye damage.[6][7] Inhalation of dust can cause respiratory tract irritation.[8]

  • Instability: It is sensitive to light and moisture and can decompose, releasing hazardous gases like hydrogen bromide (HBr) and nitrogen oxides (NOx).[5][9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[6][10] For large quantities, respiratory protection may be necessary.[7]

  • Ventilation: Handle NBS in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[9]

  • Storage: Store in a tightly closed, original container in a cool, dry, and dark place.[5][9] It should be stored away from incompatible materials like strong acids, bases, and combustible materials.[5][9]

  • Dispensing: Avoid creating dust when handling the solid. Use appropriate tools and techniques for transferring the material.

  • Spill Response: In case of a spill, avoid generating dust. Use a dry clean-up procedure and place the material in a suitable, labeled container for waste disposal.[6]

  • Disposal: Dispose of NBS and its containers as hazardous waste in accordance with local, state, and federal regulations.[8]

Section 2: Impurity Profile and Control

Question 3: We are struggling with the formation of regioisomeric impurities during the bromination of 7-azaindole. What are the common isomers, and how can we improve the regioselectivity for the desired 5-bromo isomer?

Answer:

The electronic nature of the 7-azaindole ring system allows for electrophilic substitution at multiple positions. The primary challenge in the synthesis of 5-bromo-7-azaindole is controlling the regioselectivity of the bromination.

Common Regioisomeric Impurities:

  • 3-Bromo-7-azaindole: The C3 position of the pyrrole ring is electron-rich and susceptible to electrophilic attack.[11]

  • Dibromo Species: Over-bromination can lead to the formation of dibromo-7-azaindoles.

Strategies to Enhance 5-Position Selectivity:

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen can influence the regioselectivity. However, this adds extra steps to the synthesis.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the regioselectivity.

    • Temperature: Lowering the reaction temperature can often improve selectivity.

  • Alternative Brominating Agents: While NBS is common, other brominating agents like copper(II) bromide have been reported for regioselective bromination of azaindoles.[12]

  • Stepwise Synthesis: A multi-step synthesis involving initial functionalization of the 7-azaindole core can provide better control. For instance, a route involving the preparation of 4-chloro-3-nitro-7-azaindole followed by a highly regioselective bromination at the 5-position has been successfully demonstrated on a large scale.[13][14]

Illustrative Reaction Pathway for Improved Regioselectivity:

G 7-Azaindole 7-Azaindole 4-Chloro-7-azaindole 4-Chloro-7-azaindole 7-Azaindole->4-Chloro-7-azaindole Chlorination 4-Chloro-3-nitro-7-azaindole 4-Chloro-3-nitro-7-azaindole 4-Chloro-7-azaindole->4-Chloro-3-nitro-7-azaindole Nitration 5-Bromo-4-chloro-3-nitro-7-azaindole 5-Bromo-4-chloro-3-nitro-7-azaindole 4-Chloro-3-nitro-7-azaindole->5-Bromo-4-chloro-3-nitro-7-azaindole Regioselective Bromination G cluster_0 Purification Process A Crude 5-Bromo-7-Azaindole B Dissolution in Toluene A->B C Activated Carbon Treatment B->C D Hot Filtration C->D E Controlled Crystallization D->E F Filtration and Washing E->F G Drying F->G H High-Purity Product (>99%) G->H

References

Technical Support Center: Improving the Regioselectivity of 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 7-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective functionalization of the 7-azaindole scaffold. As a privileged structure in medicinal chemistry, precise control over substituent placement is paramount for modulating pharmacokinetic and pharmacodynamic properties.[1][2][3] This document provides in-depth, experience-driven answers to common experimental challenges, supported by detailed protocols and mechanistic insights.

Core Concept: Understanding the Inherent Reactivity of 7-Azaindole

The key to controlling regioselectivity lies in understanding the electronic dichotomy of the 7-azaindole nucleus. The pyrrole ring is electron-rich and thus inherently susceptible to electrophilic attack, while the pyridine ring is electron-deficient.

  • Pyrrole Ring (C2, C3): The C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution.[4] The C2 position is less reactive and often requires directed metalation strategies for functionalization.

  • Pyridine Ring (C4, C5, C6): These positions are electron-poor and generally unreactive toward electrophiles. Their functionalization typically requires more advanced strategies like directed C-H activation, metalation, or starting from pre-functionalized pyridines.[1][5][6]

Below is a workflow to guide your strategic decisions when planning a 7-azaindole functionalization.

G start Define Target Position on 7-Azaindole c3 C3 Position start->c3 c2 C2 Position start->c2 c6 C6 Position start->c6 c4_c5 C4 / C5 Positions start->c4_c5 eas Electrophilic Aromatic Substitution (EAS)? (e.g., Halogenation, Nitration, Acylation) c3->eas Yes radical Radical / Chalcogenation? c3->radical Yes dom Directed ortho-Metalation (DoM)? c2->dom Yes pd_c2 Direct C-H Arylation? c2->pd_c2 Yes dom_c6 Directed ortho-Metalation (DoM)? c6->dom_c6 Yes pd_c6 Pd-Catalyzed C-H Arylation? c6->pd_c6 Yes advanced Advanced Strategies: - Directed C-H Activation - Halogen/Mg Exchange - Synthesis from Pre-functionalized Pyridine c4_c5->advanced Yes

Caption: Decision workflow for regioselective 7-azaindole functionalization.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Issues with C3 Functionalization

The C3 position is the most electronically activated site for electrophilic substitution. However, achieving high selectivity and yield can still be challenging.

Question: My electrophilic halogenation (or nitration/acylation) at C3 is giving me a mixture of products and low yields. How can I improve this?

Answer: This is a classic issue often rooted in reaction conditions that are either too harsh, leading to side reactions, or not optimized for the specific substrate. The N-H of the pyrrole ring can be deprotonated, and the pyridine nitrogen can act as a Lewis base, complicating the reaction.

Causality & Expert Insights: The C3 position's high nucleophilicity makes it reactive, but the rest of the molecule can interfere. The pyridine nitrogen can be protonated under acidic conditions or coordinate to Lewis acids, deactivating the ring system. The N1-H is acidic and can be deprotonated by strong bases or react with certain electrophiles.

Troubleshooting Steps:

  • Protect the N1-Nitrogen: The most reliable way to ensure clean C3 functionalization is often to protect the N1 nitrogen. A tosyl (Ts) or BOC (tert-butyloxycarbonyl) group can prevent N1-alkylation/acylation and often improves solubility. However, be aware that strongly electron-withdrawing groups can decrease the nucleophilicity of the pyrrole ring, requiring slightly more forcing conditions.

  • Choice of Reagent and Solvent:

    • For Iodination: Use N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF or acetonitrile. This is generally milder and more selective than using I₂ with an oxidant.[7]

    • For Sulfenylation/Selenylation: Recent methods show that molecular iodine (I₂) can catalytically promote highly regioselective C3 chalcogenation with thiophenols or diselenides under mild conditions.[8]

    • For Friedel-Crafts Type Reactions: Direct coupling with cyclic imines can be achieved, sometimes catalyzed by a mild acid like p-TSA, to yield C3-substituted products.[9]

  • Temperature Control: Start reactions at 0 °C or even lower and allow them to warm to room temperature slowly. This can often minimize the formation of kinetic byproducts.

G cluster_0 Mechanism: C3 Electrophilic Substitution 7-Azaindole 7-Azaindole Sigma Complex (Resonance Stabilized) Sigma Complex (Resonance Stabilized) 7-Azaindole->Sigma Complex (Resonance Stabilized) + E⁺ (slow) C3-Substituted Product C3-Substituted Product Sigma Complex (Resonance Stabilized)->C3-Substituted Product - H⁺ (fast)

Caption: General mechanism for electrophilic substitution at the C3 position.

Protocol: Regioselective C3-Iodination of 7-Azaindole

This protocol provides a reliable method for introducing an iodine atom at the C3 position, which can then be used in cross-coupling reactions.[2]

  • Setup: To a solution of 7-azaindole (1.0 eq) in DMF (0.2 M), add N-Iodosuccinimide (NIS) (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS/I₂.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-iodo-7-azaindole.

Category 2: Challenges in C2 Functionalization

The C2 position is less nucleophilic than C3 and is adjacent to the N1-H. Direct electrophilic attack at C2 is rare. Therefore, metalation is the most common and effective strategy.

Question: I'm trying to lithiate at C2 but I'm getting deprotonation at N1 or a mixture of C2 and C6 metalation. How can I achieve selective C2 functionalization?

Answer: Selective C2 functionalization is a significant challenge that hinges on the precise control of metalation conditions and the strategic use of directing groups. Direct lithiation of N-unprotected 7-azaindole is difficult due to the acidity of the N1-H.

Causality & Expert Insights: The protons at C2 and C6 are the most acidic C-H bonds after the N1-H. The choice of base, solvent, temperature, and most importantly, the directing group on nitrogen, dictates the site of deprotonation. A directing metalation group (DMG) coordinates the organolithium reagent, delivering it to a specific ortho position.

Troubleshooting Steps & Strategies:

  • N1 Protection is Crucial: You must first protect the N1 position. A simple methyl group is often insufficient. A removable directing group is ideal.

  • The "DMG Dance" Strategy: A powerful strategy developed by Snieckus and co-workers utilizes a "dancing" carbamoyl directing group.[10][11][12][13]

    • Step A (C6 Functionalization): Start with N-unprotected 7-azaindole, install a carbamoyl group (e.g., -CON(iPr)₂) at the N7-position of the pyridine ring. This group directs metalation with s-BuLi or LDA specifically to the C6 position.

    • Step B (DMG Dance): After C6 functionalization, the N7-carbamoyl group can be induced to "dance" or migrate to the N1 position.

    • Step C (C2 Functionalization): With the carbamoyl group now at N1, it directs metalation exclusively to the C2 position.

  • Direct C-H Arylation: Palladium-catalyzed direct C-H arylation can be a viable alternative to metalation for installing aryl groups at C2.[14] These reactions often require an N-protecting group and specific ligands/additives to achieve C2 selectivity over C3.

G cluster_0 Iterative Functionalization via DMG Dance A 1. N7-Protection (Install Carbamoyl DMG) B 2. DoM at C6 (s-BuLi / LDA) A->B C 3. Quench with E₁⁺ B->C D 4. DMG Dance (N7 -> N1 Migration) C->D C6-Functionalized Intermediate E 5. DoM at C2 (LDA) D->E F 6. Quench with E₂⁺ E->F G 7. C2, C6-Disubstituted Product F->G

Caption: The Directed Metalation Group (DMG) Dance workflow.[10][15]

Parameter Condition for C6-Metalation Condition for C2-Metalation Rationale
Directing Group N7-CarbamoylN1-CarbamoylThe DMG directs the base to the adjacent C-H bond.[10][11]
Base s-BuLi or LDALDA (inverse addition)LDA is often preferred for C2-lithiation to avoid competitive reactions.[10]
Temperature -78 °C-78 °CLow temperature is critical to maintain the kinetic stability of the organolithium intermediate.
Solvent THFTHFTHF is the standard solvent for these lithiations.
Category 3: Functionalizing the Pyridine Ring (C4, C5, C6)

The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic substitution and requires specialized methods.

Question: I need to install a substituent at the C4 or C5 position. Standard methods are failing. What are my options?

Answer: Functionalizing the C4 and C5 positions is arguably the most challenging task in 7-azaindole chemistry. It almost always requires a strategy involving either a directing group or starting with a pre-functionalized pyridine ring before forming the azaindole.

Causality & Expert Insights: The C4 and C5 positions lack both the inherent nucleophilicity of the pyrrole ring and the proximity to a nitrogen atom that facilitates directed metalation (like C2 and C6). Therefore, we must build in reactivity artificially.

Troubleshooting Steps & Strategies:

  • Directed C-H Functionalization with a Transient Directing Group: Recent advances have shown that using a transient directing group, such as glycine, can enable Pd-catalyzed C4 arylation of the indole core.[6] While developed for indoles, this strategy can be adapted for azaindoles. This approach involves forming a temporary covalent bond that positions the catalyst for C-H activation at a remote site.

  • Synthesis from Substituted Pyridines: Often, the most robust and scalable approach is to build the 7-azaindole ring from a starting material that already contains the desired functionality at the C4 or C5 position. This involves well-established synthetic routes like the Larock or Sonogashira reactions followed by cyclization.[16][17]

  • Halogen/Magnesium Exchange: If you can synthesize or acquire a 4-halo or 5-halo-7-azaindole, a halogen/magnesium exchange (e.g., with i-PrMgCl·LiCl) can generate a Grignard reagent at that position, which can then be quenched with an electrophile. This is a powerful method for accessing these positions if the halogenated precursor is available.[5]

Position Primary Strategy Key Considerations Reference
C4 C-H activation with directing group; Synthesis from pre-functionalized pyridine.Extremely difficult due to steric and electronic factors. Requires specialized catalysis.[6][18][19]
C5 Suzuki or other cross-coupling on 5-halo-7-azaindole.Precursor availability is key. Cross-coupling reactions are generally robust.[3]
C6 Directed ortho-Metalation (DoM) with N7-DMG; Pd-catalyzed C-H arylation.The most accessible position on the pyridine ring via C-H activation.[6][10][13]

References

Technical Support Center: Overcoming Solubility Challenges with 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and its derivatives. This class of compounds, built on the 7-azaindole scaffold, represents a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1] However, their often planar, crystalline, and lipophilic nature frequently leads to significant solubility challenges, which can impede biological screening and formulation development.[2][3]

This guide is structured as a series of questions and answers to directly address the most common issues encountered in the lab. We will move from initial dissolution problems to advanced formulation strategies, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your research.

Part 1: Initial Dissolution & Common Problems

This section addresses the most immediate hurdle: getting your compound into a usable stock solution and preventing it from crashing out in aqueous media.

Q1: My lyophilized this compound derivative won't fully dissolve in DMSO, even at a standard 10 mM concentration. What should I do?

A1: Incomplete dissolution in Dimethyl Sulfoxide (DMSO) is the first sign of a significant solubility issue. Before resorting to more complex methods, it's crucial to ensure your initial dissolution protocol is optimized.

The Causality: The high lattice energy of a stable crystal form can resist dissolution. Additionally, DMSO is highly hygroscopic; absorbed water can significantly decrease its solvating power for non-polar compounds.[4]

Troubleshooting Protocol:

  • Verify DMSO Quality: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). Water contamination is a common culprit for reduced solubility.[4][5]

  • Equilibrate Components: Allow the vial of your compound and the DMSO to come to room temperature before opening to prevent moisture condensation.[4]

  • Apply Mechanical and Thermal Energy:

    • Vortexing: After adding DMSO, vortex the vial vigorously for at least 2-3 minutes.

    • Sonication: If solids remain, place the vial in a water bath sonicator for 10-15 minutes. This helps break down compound aggregates.[4]

    • Gentle Warming: As a last resort, gently warm the solution to 37-40°C. Do not exceed this temperature, as prolonged or excessive heat can lead to compound degradation. Visually inspect for clarity.[4]

If the compound remains insoluble after these steps, you are likely exceeding its kinetic solubility limit in DMSO. The next step is to either lower the stock concentration (e.g., to 5 mM or 1 mM) or explore alternative solvents, as detailed in the following sections.

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS). What is happening, and how can I prevent this "DMSO shock"?

A2: This is a classic and very common problem known as "DMSO shock" or precipitation upon dilution. Your compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment of your experiment. When the DMSO stock is added to the buffer, the DMSO rapidly diffuses, creating localized areas of supersaturation where the compound's concentration exceeds its aqueous solubility limit, causing it to crash out of solution.[6][7]

The Causality: The solubility of your compound in a mixed solvent system (DMSO/water) is not linear. A small percentage of DMSO in the final solution is often insufficient to maintain the solubility of a highly lipophilic molecule.[7]

Below is a workflow to diagnose and solve this issue.

G start Compound precipitates in aqueous buffer q1 Is final DMSO concentration >1%? start->q1 reduce_dmso Action: Reduce final DMSO concentration to <0.5%. Is precipitation resolved? q1->reduce_dmso Yes q2 Action: Optimize dilution protocol. (e.g., add stock to vortexing buffer). Is precipitation resolved? q1->q2 No reduce_dmso->q2 No success Success: Proceed with Assay reduce_dmso->success Yes q2->success Yes fail Problem Persists: Proceed to Advanced Strategies (Co-solvents, pH, etc.) q2->fail No

Caption: Troubleshooting workflow for "DMSO shock".

Immediate Mitigation Strategies:

  • Lower Final DMSO Concentration: The most common cause is too little DMSO in the final volume. While many cell-based assays tolerate up to 0.5% DMSO, some enzymatic assays are more robust. Determine the maximum tolerable DMSO concentration for your specific assay and adjust your stock concentration to ensure you do not exceed it.[7]

  • Optimize the Dilution Protocol: The method of addition matters. Instead of pipetting the DMSO stock into a static buffer, add the stock solution dropwise into the buffer while it is actively vortexing or stirring. This rapid dispersion can prevent localized supersaturation.[6]

  • Use a Stepwise Dilution: Create an intermediate dilution of your DMSO stock in the assay buffer. For instance, dilute the 10 mM DMSO stock 1:10 in buffer first, then add this 1 mM intermediate solution to the final assay volume. This gradual reduction in DMSO concentration can sometimes keep the compound in solution.[6]

Part 2: Systematic Solubility Enhancement

If basic troubleshooting fails, a more systematic approach is required. This involves exploring different solvent systems and physicochemical properties of your molecule.

Q3: What are co-solvents, and how can they be used effectively for this compound derivatives?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes.[8] They work by reducing the polarity of the water, thereby decreasing the interfacial tension between the aqueous solution and your hydrophobic compound.[8]

The Causality: For kinase inhibitors and related heterocyclic compounds, co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are commonly used.[9] They create a more favorable "micro-environment" for the drug molecule within the bulk aqueous phase.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solution: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 20 mM).

  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different final concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).

  • Test Solubility: Add your DMSO stock to each co-solvent buffer to achieve your desired final compound concentration (e.g., 10 µM). Ensure the final DMSO concentration remains constant and below your assay's tolerance limit (e.g., 0.1%).

  • Observe and Quantify: Incubate the solutions under your assay conditions (e.g., 1 hour at 37°C). Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.

Data Presentation Example:

Co-solvent System (in PBS, pH 7.4) Apparent Solubility (µM) Visual Observation
0.5% DMSO (Control)< 1Heavy Precipitate
0.5% DMSO + 2% Ethanol8Hazy Solution
0.5% DMSO + 5% Ethanol15Clear Solution
0.5% DMSO + 5% PEG 40022Clear Solution

Crucial Caveat: Always run a vehicle control with the chosen co-solvent system to ensure it does not interfere with your biological assay (e.g., enzyme activity, cell viability).

Q4: Can pH modification improve the solubility of my 7-azaindole derivative?

A4: Yes, for many 7-azaindole derivatives, pH can be a powerful tool for enhancing solubility.

The Causality: The 1H-pyrrolo[2,3-b]pyridine scaffold contains a basic pyridine nitrogen (at position 7). At a pH below the pKa of this nitrogen, it will become protonated, creating a positively charged species. This charged, or ionized, form is generally much more water-soluble than the neutral form.[9][10] Many kinase inhibitors are weak bases and are more soluble at a lower pH.[9]

Decision & Protocol:

  • Determine pKa: If the pKa of your compound is known or can be predicted (typically 4-6 for this scaffold), prepare an aqueous buffer with a pH at least 1-2 units below the pKa. For example, if the pKa is 5.0, a buffer at pH 3.0-4.0 would be a good starting point.

  • Prepare Stock: Make a concentrated stock in DMSO as usual.

  • Dilute into Acidic Buffer: Dilute the stock into the prepared acidic aqueous buffer.

  • Assay Compatibility: This approach is highly effective but is only viable if your biological assay can be performed at a lower pH. It is often suitable for biochemical kinase assays but may not be compatible with cell-based assays where physiological pH (7.2-7.4) is required.

Part 3: Advanced Formulation Techniques

When standard methods are insufficient, advanced formulation strategies used in drug development can be adapted for preclinical research.

Q5: What are cyclodextrins, and can they be used to solubilize my compound for in vitro assays?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity, forming a water-soluble "inclusion complex".[11][13][14] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[12][15]

The Causality: The formation of an inclusion complex is a dynamic equilibrium. The cyclodextrin acts as a carrier, increasing the total amount of drug in solution. The most commonly used derivative in pharmaceuticals is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and safety profile.[15]

G cluster_0 Components cluster_1 Result a0 Hydrophobic Drug c Water-Soluble Inclusion Complex a0->c Complexation a1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) a1->c Complexation start Aqueous Solution start->a0 start->a1

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Using HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your compound, either as a solid or from a minimal amount of organic stock (e.g., DMSO), to the cyclodextrin solution.

  • Facilitate Complexation: Vortex or sonicate the mixture for 30-60 minutes to allow the inclusion complex to form.

  • Sterile Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The resulting clear solution can then be used in your assay.

  • Important Control: You must test the effect of the HP-β-CD solution alone on your assay, as it can sometimes interact with assay components or cell membranes.

Q6: Is creating a different salt form of my compound a viable strategy to improve solubility?

A6: Absolutely. Salt formation is one of the most common and effective methods used in the pharmaceutical industry to increase the solubility and dissolution rate of acidic or basic drugs.[8][16]

The Causality: Converting a weakly basic compound (like a 7-azaindole derivative) into a salt (e.g., hydrochloride, mesylate) forces it into its ionized, charged state.[17] This salt form will generally have much higher aqueous solubility and a faster dissolution rate than the corresponding free base.[16][18][19] The salt can act as its own buffer, modifying the pH of the diffusion layer around the solid particle, which further enhances dissolution.[16]

Application in Research: While synthesizing and isolating new salt forms requires synthetic chemistry expertise, it can be a powerful strategy if you are developing a lead compound. For example, a mesylate salt was chosen for one drug candidate because it consistently produced a higher solubility (39 mg/mL) compared to other salt forms and the parent drug.[17] A lipophilic salt approach has also been used to enhance the absorption of kinase inhibitors in lipid-based formulations.[20]

Common Counter-ions for Basic Drugs:

  • Hydrochloride (HCl)

  • Sulfate (H₂SO₄)

  • Mesylate (methanesulfonate)

  • Tosylate (p-toluenesulfonate)

  • Maleate

  • Fumarate

This strategy is typically employed during lead optimization when a compound shows promising biological activity but is hampered by poor physicochemical properties.

References

Technical Support Center: Analytical Strategies for Impurity Profiling of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of impurities in 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. The control of impurities is not merely a regulatory hurdle; it is a fundamental requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide is designed for researchers, analytical scientists, and drug development professionals, providing practical, field-proven insights into robust analytical methodologies. We will explore common challenges and their solutions in a direct question-and-answer format, grounded in established scientific principles and regulatory expectations.

The presence of impurities can directly impact patient safety, drug efficacy, and product quality.[1] Regulatory bodies like the FDA, EMA, and the International Council for Harmonisation (ICH) have established stringent guidelines to manage and control these impurities throughout the drug development lifecycle.[1][2][3] This document will equip you with the necessary knowledge to develop, validate, and troubleshoot analytical methods for this specific heterocyclic compound.

Section 1: General FAQs on Impurity Profiling

This section addresses high-level questions regarding the origin and regulation of impurities.

Q1: What are the likely sources of impurities for this compound?

A1: Impurities can arise from various stages of the manufacturing process, storage, and degradation.[2][4] For this specific molecule, potential impurities can be categorized as follows:

  • Organic Impurities: These are the most common and include:

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis.

    • By-products: Resulting from side reactions. Given the structure, potential by-products could include isomers (e.g., bromination at a different position on the pyrrolopyridine ring) or products of incomplete cyclization.

    • Degradation Products: Formed during storage or manufacturing due to factors like oxidation, hydrolysis, or photolysis.[5] The ketone and pyrrole moieties could be susceptible to oxidative degradation.

  • Inorganic Impurities: These typically include reagents, catalysts (e.g., residual palladium from cross-coupling reactions if used in the synthesis), and inorganic salts.[2]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification.[2][4] Their control is mandated by ICH Q3C guidelines.[3]

Q2: What are the key regulatory thresholds I must adhere to for impurities?

A2: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[6] The thresholds are based on the maximum daily dose (MDD) of the final drug product. While your compound is an intermediate, these thresholds are the ultimate benchmark.

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Rationale & Action Required
Reporting ≥ 0.05%≥ 0.03%Any impurity at or above this level must be reported in regulatory submissions.[3]
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%The structure of any impurity at or above this level must be determined.[5]
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%Impurities at this level require toxicological data to demonstrate their safety.[3][5]

Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying impurities in pharmaceutical analysis.[1][4]

HPLC FAQs

Q1: How do I select an appropriate column and mobile phase for this compound?

A1: A reversed-phase (RP) C18 column is the standard starting point for a molecule of this polarity.

  • Column Choice: A high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power. For higher throughput, consider a shorter column with smaller particles (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: The pyrrolopyridine nucleus has basic nitrogen atoms. To ensure good peak shape and prevent tailing, it is crucial to control the pH of the aqueous portion of the mobile phase.

    • Aqueous Phase: Start with a buffer at a low pH (e.g., 2.5-3.5) using phosphate or formate buffer. This ensures the basic nitrogens are protonated, leading to consistent interactions with the stationary phase.

    • Organic Phase: Acetonitrile is generally a good choice as it has a low UV cutoff and provides good peak shapes for many heterocyclic compounds. Methanol is an alternative that can offer different selectivity.

    • Elution: A gradient elution (e.g., starting with a low percentage of organic phase and increasing it over time) is typically necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities.

Q2: My main peak is tailing. What is the cause and how can I fix it?

A2: Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated amine groups and residual acidic silanol groups on the HPLC column packing.

  • Lower Mobile Phase pH: Ensure the pH is at least 2 units below the pKa of the basic centers. This maintains a consistent protonated state.

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If using an older column, switching to a newer generation C18 can resolve the issue.

  • Add a Competing Base: A low concentration of an amine modifier like triethylamine (TEA) can be added to the mobile phase to competitively bind to the active silanol sites, improving peak shape. However, be aware that TEA can suppress MS signals if using an LC-MS system.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Between API and Impurity Inappropriate mobile phase composition or gradient slope.1. Optimize the gradient slope (make it shallower for better separation). 2. Try a different organic modifier (e.g., switch from acetonitrile to methanol). 3. Adjust the mobile phase pH to alter the ionization and retention of the API and impurities.
Ghost Peaks Contamination in the mobile phase, injector, or carryover from a previous injection.1. Run a blank gradient to identify the source of contamination. 2. Use fresh, high-purity solvents and additives. 3. Implement a robust needle wash protocol in your autosampler method.
Drifting Baseline Non-equilibrated column; mobile phase composition changing over time.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before injection. 2. Check for leaks in the pump. 3. Ensure mobile phase components are well-mixed and stable.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor Resolution Observed check_gradient Is the gradient slope optimal? start->check_gradient adjust_gradient Make gradient shallower or segment it. check_gradient->adjust_gradient No check_solvent Is the organic solvent choice optimal? check_gradient->check_solvent Yes adjust_gradient->check_solvent switch_solvent Switch ACN to MeOH (or vice versa). check_solvent->switch_solvent No check_ph Is the mobile phase pH optimal? check_solvent->check_ph Yes switch_solvent->check_ph adjust_ph Adjust pH to modify retention/selectivity. check_ph->adjust_ph No check_column Is the column chemistry appropriate? check_ph->check_column Yes adjust_ph->check_column change_column Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano). check_column->change_column No end_node Resolution Improved check_column->end_node Yes change_column->end_node

Caption: Decision tree for troubleshooting poor HPLC resolution.

Section 3: Troubleshooting Guide: Mass Spectrometry (MS) & NMR Spectroscopy

While HPLC quantifies impurities, MS and NMR are essential for identifying their structures.[4][7]

MS & NMR FAQs

Q1: What is the best MS ionization technique for identifying unknown impurities of this compound?

A1: Electrospray Ionization (ESI) is the preferred method. The pyrrolopyridine structure contains basic nitrogen atoms that are readily protonated in the positive ion mode (+ESI), making it highly sensitive for this class of compounds. Atmospheric Pressure Chemical Ionization (APCI) can be a useful alternative if ESI fails or for less polar impurities.

Q2: An impurity is detected by HPLC-UV, but I can't see it in the mass spectrometer. Why?

A2: This can happen for several reasons:

  • Poor Ionization: The impurity may not ionize efficiently under the chosen conditions. Try switching polarity (from positive to negative ion mode) or the ionization source (from ESI to APCI).

  • Ion Suppression: High concentrations of the main compound or mobile phase additives (like phosphate buffers) can suppress the ionization of trace-level impurities. Try diverting the main peak to waste or using an MS-friendly mobile phase like formic acid or ammonium formate.

  • Volatility: If the impurity is highly volatile, it may be lost before reaching the detector. This is less common with LC-MS but possible.

Q3: How can NMR confirm the structure of an impurity, especially if it's an isomer?

A3: NMR spectroscopy provides definitive structural information by mapping the connectivity of atoms.[7] For distinguishing isomers, such as a different bromination position, specific 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, helping to piece together spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons over 2-3 bonds. For a brominated aromatic system, HMBC can show long-range correlations from a proton to carbons on the other side of the bromine atom, confirming its position.[8]

Diagram: General Impurity Identification Workflow

Impurity_Workflow start Impurity detected by HPLC (> Identification Threshold) lcms 1. Perform LC-MS Analysis start->lcms get_mw Obtain Accurate Mass (HRMS) & Propose Molecular Formula lcms->get_mw get_frag Analyze MS/MS Fragmentation Data for Structural Clues get_mw->get_frag isolate 2. Isolate Impurity (Prep-HPLC or Synthesis) get_frag->isolate Structure still ambiguous nmr 3. Acquire NMR Spectra (1D ¹H, ¹³C and 2D COSY, HSQC, HMBC) isolate->nmr elucidate 4. Elucidate Structure by combining all data nmr->elucidate confirm Structure Confirmed elucidate->confirm

Caption: Workflow for impurity identification and structural elucidation.

Section 4: Experimental Protocols

These protocols provide a starting point for your method development. They must be validated for your specific application.

Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B

    • 35-40 min: 90% B

    • 40.1-45 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or use PDA to screen for optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for LC-MS and NMR Analysis
  • For LC-MS:

    • Prepare the sample as for HPLC analysis but at a lower concentration (e.g., 0.1 mg/mL).

    • Ensure the mobile phase is MS-compatible (e.g., use formic acid or ammonium acetate instead of non-volatile phosphate buffers).

  • For NMR (after isolation):

    • Ensure the isolated impurity is free of non-volatile buffer salts by performing a liquid-liquid extraction or using a volatile mobile phase during prep-HPLC.

    • Dry the sample completely under high vacuum.

    • Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for heterocyclic compounds as it can solubilize a wide range of polarities and the pyrrole N-H proton is often visible.

    • Transfer the solution to a clean, dry NMR tube. The sample is now ready for analysis.[7]

References

Validation & Comparative

A Researcher's Guide to the In Vitro Validation of a Novel 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivative as a Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in the design of potent protein kinase inhibitors. Its unique chemical architecture allows for strategic modifications that can confer high affinity and selectivity for various kinase targets implicated in cancer progression. This guide provides a comprehensive framework for the in vitro validation of a novel derivative, 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (hereafter referred to as Compound X ), with a hypothesized activity against Src kinase.

This document is intended for researchers, scientists, and drug development professionals. It will objectively compare the performance of Compound X with established kinase inhibitors, providing the underlying scientific rationale and detailed experimental protocols to support the presented data. We will move beyond a simple recitation of methods to explain the causality behind our experimental choices, ensuring a robust and self-validating approach to preclinical assessment.

The Rationale for Targeting Src Kinase

Src, a non-receptor tyrosine kinase, is a critical signaling node in multiple pathways that drive cancer cell proliferation, survival, migration, and invasion.[1] Elevated Src activity is a common feature in a variety of solid tumors, including those of the colon, breast, and lung, often correlating with malignant potential and poor prognosis.[2][3][4] As such, Src represents a compelling target for therapeutic intervention. Several Src inhibitors, including Dasatinib and Bosutinib, are in clinical use or development, making them ideal benchmarks for evaluating novel chemical entities.[5][6]

This guide will detail a three-tiered in vitro validation strategy to comprehensively profile Compound X:

  • Biochemical Potency Assessment: To determine the direct inhibitory effect of Compound X on purified Src kinase.

  • Cellular Proliferation Analysis: To assess the impact of Compound X on the viability of a cancer cell line with known Src pathway dependency.

  • Target Engagement and Downstream Signaling: To confirm that Compound X engages Src within a cellular context and modulates its signaling output.

For a robust comparative analysis, we will benchmark Compound X against three well-characterized kinase inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[7][8][9]

  • Bosutinib: A dual Src/Abl tyrosine kinase inhibitor.[10][11]

  • Staurosporine: A broad-spectrum, ATP-competitive kinase inhibitor, serving as a promiscuous positive control.[12]

The human colon adenocarcinoma cell line, HT-29, will be utilized for the cellular assays, as it exhibits constitutive Src activity, making it a relevant model system.[13][14][15]

Comparative Analysis of Kinase Inhibition and Cellular Viability

The following tables summarize the hypothetical, yet plausible, experimental data for Compound X and the selected benchmark inhibitors. This data is intended to illustrate a potential outcome where Compound X demonstrates potent and selective activity.

Table 1: Biochemical Inhibition of Src Kinase

CompoundTarget KinaseIC50 (nM)
Compound X Src 15
DasatinibSrc0.5[7]
BosutinibSrc1.2[11]
StaurosporineSrc (p60v-src)6[16]

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: Anti-proliferative Activity in HT-29 Colon Cancer Cells

CompoundCell LineEC50 (µM)
Compound X HT-29 0.8
DasatinibHT-291.5
BosutinibHT-292.1
StaurosporineHT-290.05

EC50 values represent the concentration of the compound required to reduce cell viability by 50%.

Experimental Protocols

A cornerstone of scientific integrity is methodological transparency. The following are detailed, step-by-step protocols for the key assays used in this validation guide.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of kinase activity.[17][18][19]

Biochemical kinase inhibition assay workflow.

Protocol:

  • Reagent Preparation: Dilute recombinant human Src kinase, Src substrate peptide (e.g., KVEKIGEGTYGVVYK-amide), ATP, and test compounds to their working concentrations in the provided kinase buffer.

  • Reaction Setup: In a 384-well, low-volume plate, add 1 µl of the test compound or DMSO vehicle control.

  • Add 2 µl of the diluted Src kinase.

  • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[20][21]

Cell viability assay workflow.

Protocol:

  • Cell Seeding: Seed HT-29 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µl of culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µl of CellTiter-Glo® Reagent to each well.

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control and determine the EC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (Western Blot for Phospho-Src)

This assay confirms that the compound inhibits the kinase in a cellular context by measuring the phosphorylation status of Src at its activation loop (Tyrosine 416). A decrease in this phosphorylation indicates target engagement and inhibition.[22][23][24][25]

Simplified Src signaling pathway and the point of inhibition.

Protocol:

  • Cell Treatment: Seed HT-29 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of the test compounds for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416). In a parallel blot, use an antibody for total Src as a loading control.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Src signal to the total Src signal to determine the extent of target inhibition.

Conclusion

The described multi-faceted in vitro validation approach provides a robust and reliable framework for characterizing novel kinase inhibitors like Compound X. By combining direct enzymatic assays with cell-based assessments of proliferation and target engagement, researchers can build a comprehensive profile of a compound's potency, cellular efficacy, and mechanism of action. The comparative data against established drugs such as Dasatinib and Bosutinib are crucial for contextualizing the performance of a new chemical entity and making informed decisions about its potential for further development as a cancer therapeutic. This guide, grounded in established scientific principles and detailed methodologies, is designed to ensure the generation of high-quality, reproducible data essential for advancing promising compounds in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Efficacy Comparison: Novel 1H-Pyrrolo[2,3-b]pyridine Analogs vs. Vemurafenib in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of BRAF-Targeted Therapy

The discovery of activating mutations in the BRAF kinase, particularly the V600E substitution, represented a paradigm shift in the treatment of metastatic melanoma.[1][2] This mutation, present in approximately 50% of cutaneous melanomas, leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, driving unchecked cell proliferation and survival.[2][3][4] Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAF V600E mutant kinase, was a first-in-class therapeutic that demonstrated significant improvements in progression-free and overall survival in patients.[1][3][5]

However, the clinical utility of Vemurafenib is often limited by the development of acquired resistance.[1][5] Resistance mechanisms frequently involve the reactivation of the MAPK pathway, often through paradoxical activation of CRAF in RAF dimers, or the activation of parallel survival pathways.[5][6] This clinical challenge necessitates the development of next-generation inhibitors with improved efficacy, selectivity, and the ability to overcome known resistance mechanisms.

This guide focuses on the experimental framework for comparing the efficacy of a class of emerging compounds—analogs of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone—against the established benchmark, Vemurafenib. The 1H-pyrrolo[2,3-b]pyridine core is a critical scaffold for BRAF inhibition, forming the backbone of Vemurafenib itself.[7] By systematically evaluating novel analogs built upon this core, we can explore new structure-activity relationships (SAR) to identify candidates with superior therapeutic profiles.

The Mechanistic Battlefield: BRAF Signaling and Inhibitor Action

Understanding the target pathway is fundamental to designing and interpreting any comparative study. The RAS-RAF-MEK-ERK cascade is a critical regulator of cell fate. In BRAF V600E-mutant melanoma, the pathway is constitutively active, decoupling it from upstream growth factor signals.

Vemurafenib functions as an ATP-competitive inhibitor that selectively binds to and inhibits the monomeric, constitutively active BRAF V600E kinase.[1][3] This effectively shuts down downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.[7] However, in cells where RAF dimerization occurs (often a resistance mechanism), Vemurafenib binding to one protomer can allosterically transactivate the other, paradoxically reactivating the pathway—a key liability this guide's experimental plan is designed to detect.[8]

BRAF_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Cellular Response cluster_inhibitors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Monomer) RAS->BRAF_V600E Activates RAF_Dimer RAF Dimer (e.g., BRAF/CRAF) RAS->RAF_Dimer Promotes Dimerization MEK MEK1/2 BRAF_V600E->MEK Phosphorylates RAF_Dimer->MEK Paradoxical Activation ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Phosphorylates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits Vemurafenib->RAF_Dimer Can lead to transactivation Analogs Ethanone Analogs Analogs->BRAF_V600E Inhibits (?)

Caption: The BRAF/MEK/ERK signaling pathway in mutant melanoma and points of therapeutic intervention.

Part 1: Biochemical Potency and Selectivity Assessment

The foundational step in comparing kinase inhibitors is to determine their direct effect on the target enzyme(s) in a purified, cell-free system. This approach quantifies intrinsic potency (IC50) and reveals the selectivity profile, which is critical for predicting both efficacy and potential off-target toxicities.

Causality Behind Experimental Choice: We employ a luminescence-based kinase assay (ADP-Glo™) because it is highly sensitive, has a broad dynamic range, and directly measures kinase activity by quantifying ADP production.[9] By testing against not only the primary target (BRAF V600E) but also wild-type BRAF and CRAF, we can directly assess the potential for paradoxical pathway activation, a known liability of first-generation inhibitors like Vemurafenib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of Vemurafenib & Analogs in DMSO C Dispense compounds/ DMSO control into 384-well plate A->C B Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) D Add Kinase Reaction Mix to wells B->D C->D E Initiate reaction by adding ATP D->E F Incubate at 30°C for 60 min E->F G Add ADP-Glo™ Reagent to stop reaction & deplete ATP F->G H Add Kinase Detection Reagent to convert ADP -> ATP -> Light G->H I Measure luminescence with a plate reader H->I J Plot % Inhibition vs. log[Inhibitor] I->J K Fit sigmoidal dose-response curve to calculate IC50 J->K

Caption: Workflow for determining inhibitor IC50 values using a luminescence-based kinase assay.
Detailed Protocol: In Vitro BRAF Kinase Inhibition Assay (ADP-Glo™)

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Vemurafenib and each ethanone analog in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 100 µM to 1.7 nM).

  • Kinase Reaction Setup:

    • In a 384-well, low-volume, white, opaque plate, add 1 µL of each compound dilution or DMSO (vehicle control) to designated wells.

    • Prepare a 2X kinase/substrate solution in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) containing the specific kinase (e.g., BRAF V600E) and its substrate peptide.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-binding.

  • Reaction Initiation and Incubation:

    • Prepare a 2.5X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding dynamics.

    • Add 2 µL of the 2.5X ATP solution to all wells to initiate the reaction. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by luciferase to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader (e.g., Promega GloMax®).

    • Calculate percent inhibition relative to DMSO controls.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Data Summary: Comparative Biochemical Profile (Illustrative Data)
CompoundTarget KinaseIC50 (nM)Selectivity vs. BRAF V600ERationale for Comparison
Vemurafenib BRAF V600E 31 - Primary Target
BRAF (Wild-Type)1003.2xMeasures selectivity against the non-mutated form.
CRAF481.5xKey indicator for potential paradoxical activation.
Analog A BRAF V600E 15 - Primary Target
BRAF (Wild-Type)30020xImproved selectivity over WT is desirable.
CRAF50033xHigh selectivity against CRAF may reduce paradoxical activation.
Analog B BRAF V600E 50 - Primary Target
BRAF (Wild-Type)601.2xPoor selectivity, potential for toxicity in non-tumor cells.
CRAF450.9xHigh potency against CRAF, high risk of paradoxical activation.

Note: IC50 values for Vemurafenib are representative of published data.[10] Analog data is hypothetical for illustrative purposes.

Part 2: Cellular Efficacy and Target Engagement

While a biochemical assay confirms enzyme inhibition, a cell-based assay is crucial to verify that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Causality Behind Experimental Choice: A cell viability assay, such as CellTiter-Glo®, measures cellular ATP levels as a surrogate for metabolic activity and cell health.[11][12] It provides a robust, high-throughput method to determine the concentration at which a compound inhibits cell growth (GI50). Using both BRAF V600E-mutant (e.g., A375) and BRAF wild-type (e.g., SK-MEL-2) melanoma cell lines allows for a direct assessment of on-target efficacy versus off-target cytotoxicity.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A Seed BRAF V600E and BRAF WT melanoma cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of Vemurafenib & Analogs B->C D Treat cells with compounds for 72 hours C->D E Equilibrate plate to room temperature D->E F Add CellTiter-Glo® Reagent to lyse cells and generate signal E->F G Incubate for 10 minutes to stabilize signal F->G H Measure luminescence G->H I Calculate % viability and determine GI50 values H->I

Caption: Workflow for determining inhibitor GI50 values using a luminescent cell viability assay.
Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Plating:

    • Culture A375 (BRAF V600E) and SK-MEL-2 (BRAF WT) cells in appropriate media.

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of media into a 96-well, clear-bottom, white-walled plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10-point, 4-fold serial dilutions of Vemurafenib and the ethanone analogs in culture media.

    • Remove the old media from the cell plate and add 100 µL of media containing the compound dilutions or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Summary: Comparative Cellular Activity (Illustrative Data)
CompoundA375 (BRAF V600E) GI50 (nM)SK-MEL-2 (BRAF WT) GI50 (nM)On-Target Selectivity Index (WT/V600E)Interpretation
Vemurafenib 150>10,000>66xPotent and selective inhibition of BRAF V600E mutant cells.
Analog A 80>10,000>125xHigher potency and selectivity than Vemurafenib in a cellular context.
Analog B 5008,00016xLess potent than Vemurafenib and shows reduced selectivity.
Analog C 2002501.25xPotent in both cell lines, suggesting significant off-target activity.

Note: Data is hypothetical for illustrative purposes.

Part 3: In Vivo Efficacy Assessment in Preclinical Models

The ultimate preclinical validation requires demonstrating anti-tumor activity in a living organism. Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are considered highly translational as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[13][14][15]

Causality Behind Experimental Choice: A PDX model derived from a BRAF V600E-mutant melanoma patient provides the most clinically relevant context to evaluate and compare the in vivo efficacy of the lead analog against Vemurafenib.[14][15] Key endpoints like Tumor Growth Inhibition (TGI) provide a quantitative measure of anti-tumor activity.

Experimental Workflow: Patient-Derived Xenograft (PDX) Model

PDX_Workflow A Implant BRAF V600E melanoma PDX fragments subcutaneously into immunocompromised mice B Monitor tumor growth until average volume reaches ~150-200 mm³ A->B C Randomize mice into treatment cohorts (n=8-10/group) B->C D Treat daily via oral gavage: - Vehicle Control - Vemurafenib (e.g., 50 mg/kg) - Analog A (e.g., 50 mg/kg) C->D E Measure tumor volume with calipers 2-3 times per week and monitor body weight D->E F Continue treatment for 21-28 days or until endpoint is reached E->F G Calculate Tumor Growth Inhibition (TGI) for each treatment group F->G H Perform statistical analysis to compare efficacy G->H

Caption: Workflow for evaluating in vivo efficacy using a melanoma patient-derived xenograft model.
High-Level Protocol: Melanoma PDX Efficacy Study

  • Model Establishment:

    • Subcutaneously implant tumor fragments from a well-characterized, BRAF V600E-mutant melanoma PDX line into the flank of immunodeficient mice (e.g., NSG or nude mice).

  • Tumor Growth and Randomization:

    • Allow tumors to grow, measuring them with digital calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When the average tumor volume reaches 150-200 mm³, randomize the animals into treatment groups (e.g., Vehicle, Vemurafenib, Analog A).

  • Dosing and Monitoring:

    • Administer compounds once daily via oral gavage for 21 consecutive days.

    • Monitor animal health and body weight daily as a measure of toxicity.

    • Continue measuring tumor volume 2-3 times per week.

  • Endpoint and Analysis:

    • At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group compared to the vehicle control.

    • %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Perform statistical analysis (e.g., ANOVA) to determine if the efficacy of the analog is significantly different from Vemurafenib.

Data Summary: Comparative In Vivo Efficacy (Illustrative Data)
Treatment Group (50 mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)% TGIMean Body Weight Change (%)Statistical Significance vs. Vemurafenib
Vehicle 1250--0.5%-
Vemurafenib 45065%-2.0%-
Analog A 25082%-1.5%p < 0.05
Analog B 78038%-8.5%p < 0.01 (less effective)

Note: Data is hypothetical for illustrative purposes.

Conclusion: Synthesizing a Comprehensive Efficacy Profile

A rigorous, multi-faceted comparison is essential to determine if a novel this compound analog presents a true therapeutic advantage over Vemurafenib. By systematically progressing from biochemical potency to cellular activity and finally to in vivo efficacy, a complete picture emerges.

An ideal candidate, such as the hypothetical "Analog A," would demonstrate:

  • Superior Biochemical Potency: A lower IC50 against BRAF V600E.

  • Enhanced Selectivity: Significantly higher IC50 values for BRAF WT and, crucially, CRAF, suggesting a lower risk of paradoxical activation and related resistance.

  • Greater Cellular Efficacy: A lower GI50 in BRAF V600E-mutant cells with a wider therapeutic window over wild-type cells.

  • Improved In Vivo Activity: A statistically significant increase in Tumor Growth Inhibition compared to Vemurafenib at a well-tolerated dose.

This structured, data-driven approach ensures that only the most promising candidates are advanced, providing a clear rationale for their potential to overcome the limitations of current therapies and improve outcomes for patients with BRAF-mutant melanoma.

References

A Comparative Guide to the Selectivity Profiling of Kinase Inhibitors Derived from 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug discovery, the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a cornerstone in the design of potent kinase inhibitors. Its structural resemblance to adenine allows it to function as an effective hinge-binding motif for the ATP-binding site of numerous kinases.[1][2][3] This guide provides an in-depth comparison of the selectivity profiles of inhibitors derived from the versatile starting material, 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. We will delve into the nuances of their target engagement, compare their performance against established drugs, and provide robust, field-proven methodologies for their characterization.

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 7-azaindole core is a "privileged scaffold," meaning it is capable of binding to multiple, distinct biological targets. The nitrogen atom at position 7 allows for the formation of crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2][3] This fundamental interaction is the starting point for achieving high-affinity binding. However, potency is only one part of the equation. The ultimate clinical utility of a kinase inhibitor is profoundly influenced by its selectivity—its ability to inhibit the target kinase without engaging other kinases, which can lead to off-target toxicities.[4]

Derivatives from the this compound starting material have been successfully elaborated to target a diverse range of kinases, including those critical to cell cycle progression, angiogenesis, and cell survival. Key targets include:

  • Cell Division Cycle 7 (Cdc7) Kinase: A key regulator of the S-phase of the cell cycle, essential for initiating DNA replication.[5][6][7][8]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[9][10][11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[12][13]

This guide will focus on comparing the selectivity profiles of inhibitors targeting these key kinase families, using published data and established reference compounds.

Comparative Selectivity Profiles: 7-Azaindole Derivatives vs. Marketed Inhibitors

To contextualize the performance of novel inhibitors, it is essential to benchmark them against established drugs. Here, we compare representative data for 7-azaindole derivatives against Sorafenib, a multi-kinase inhibitor known for its broad activity, and more selective inhibitors where appropriate.

Table 1: Comparative Inhibitory Activity (IC50, nM) of 7-Azaindole Derivatives and Reference Inhibitors

Compound/Derivative ClassPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets / NotesReference(s)
7-Azaindole Derivative (Cdc7) Cdc77 Highly potent ATP-mimetic inhibitor. Selectivity over other kinases is a key development goal.[5][6][7]
XL413 (Reference Cdc7 Inhibitor) Cdc73.4 Highly selective over other kinases.[14][15][16]
PHA-767491 (Reference Inhibitor) Cdc7 / CDK910 (Cdc7) , 34 (CDK9)Dual inhibitor. Demonstrates that scaffolds can be tuned for multi-target profiles.[14][15]
7-Azaindole Derivative 4h (FGFR) FGFR1, FGFR2, FGFR37, 9, 25 Pan-FGFR inhibitor with significantly lower activity against FGFR4 (712 nM).[9][10][11]
Infigratinib (Reference FGFR Inhibitor) FGFR1, FGFR2, FGFR30.9, 1.4, 1.0 Highly potent, selective FGFR inhibitor. Also shows activity against FGFR4 (60 nM).[17]
7-Azaindole Derivative (VEGFR-2) VEGFR-2Varies (nanomolar range)The 1H-pyrrolo[2,3-b]pyridine scaffold is a known core for VEGFR-2 inhibitors.
Sorafenib (Reference Multi-Kinase Inhibitor) VEGFR-2, PDGFR-β, c-Kit, BRAF90 (VEGFR-2) Broad-spectrum inhibitor with numerous off-targets. Useful as a promiscuous control.[18]
Vemurafenib (Reference BRAF Inhibitor) BRAFV600E31 Highly selective for mutant BRAF but known to cause paradoxical MAPK pathway activation through off-target effects.[2][19][20]

Note: The IC50 values are compiled from different studies and should be used for comparative illustration. Direct head-to-head comparison requires testing under identical assay conditions.

From this data, we can derive key insights:

  • High Potency: The 7-azaindole scaffold consistently produces compounds with low nanomolar potency against their primary targets.

  • Tunable Selectivity: As seen with the FGFR inhibitor 4h, modifications to the scaffold can engender selectivity among kinase family members (FGFR1/2/3 vs. FGFR4).[9][10][11] The dual Cdc7/CDK9 inhibitor PHA-767491 further illustrates that the selectivity profile can be intentionally broadened.[14][15]

  • Favorable Comparison: The potency of optimized 7-azaindole derivatives is comparable to, and in some cases exceeds, that of established inhibitors like Sorafenib against shared targets like VEGFR-2.

Understanding the "Why": Target Signaling Pathways

To appreciate the impact of selective inhibition, one must understand the biological context. The following diagrams illustrate the signaling cascades regulated by our key target kinases. Inhibiting these pathways at a specific node can halt the downstream signals that drive cancer cell proliferation, survival, and angiogenesis.

Caption: The Cdc7 signaling pathway in DNA replication initiation.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization RAS_MAPK RAS-MEK-ERK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG Inhibitor 7-Azaindole FGFR Inhibitor Inhibitor->FGFR Inhibition Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Angiogenesis_Outcome Angiogenesis PI3K_AKT->Angiogenesis_Outcome Migration Cell Migration PLCG->Migration

Caption: The FGFR signaling pathway and its downstream effects.

VEGFR_Signaling_Pathway cluster_downstream_vegf Downstream Signaling Cascades cluster_outcomes_vegf Endothelial Cell Responses VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization PLCG_vegf PLCγ-PKC-MAPK Pathway VEGFR2->PLCG_vegf PI3K_AKT_vegf PI3K-AKT Pathway VEGFR2->PI3K_AKT_vegf Inhibitor 7-Azaindole VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibition Proliferation_vegf Proliferation PLCG_vegf->Proliferation_vegf Survival_vegf Survival PI3K_AKT_vegf->Survival_vegf Permeability Vascular Permeability PI3K_AKT_vegf->Permeability Migration_vegf Migration PI3K_AKT_vegf->Migration_vegf

Caption: The VEGFR-2 signaling pathway in angiogenesis.

Experimental Protocols: A Self-Validating Workflow for Selectivity Profiling

Achieving trustworthy and reproducible selectivity data requires a systematic, multi-stage approach. The causality behind this workflow is to move from broad, cost-effective screening to precise, quantitative characterization, ensuring that resources are focused on the most promising compounds.

Experimental_Workflow A Stage 1: Primary Screen (Single High Concentration) B Stage 2: IC50 Determination (Dose-Response) A->B Hits C Stage 3: Broad Kinome Profiling (e.g., KINOMEscan) B->C Potent Compounds D Stage 4: Cellular Assays (Target Validation) B->D Cellular Potency E Data Analysis & Selectivity Scoring C->E Selectivity Data D->E On-Target Effect

Caption: A validated workflow for kinase inhibitor selectivity profiling.

Protocol 1: IC50 Determination using a TR-FRET Binding Assay (e.g., LanthaScreen®)

This protocol describes a robust method for quantifying inhibitor potency against a purified kinase. The principle is based on the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the test inhibitor, resulting in a loss of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6][7]

A. Rationale: A binding assay is often preferred over an activity assay for initial profiling as it is not dependent on enzyme turnover and can detect inhibitors that bind to both active and inactive kinase conformations. The TR-FRET format offers high sensitivity and is less prone to interference from colored or fluorescent compounds than simple fluorescence intensity assays.

B. Materials:

  • Purified, tagged (e.g., GST, His) kinase of interest

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer appropriate for the target kinase

  • Test Inhibitor (serially diluted in 100% DMSO)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding surface plates (e.g., Corning #3676)

  • TR-FRET compatible plate reader

C. Step-by-Step Methodology:

  • Compound Preparation:

    • Perform a serial 1:3 dilution of the test inhibitor in 100% DMSO to create a 10-point concentration series (e.g., starting at 1 mM).

    • Prepare a 4X intermediate dilution of each compound concentration in Kinase Buffer A. This brings the final DMSO concentration in the assay to a consistent, tolerated level (e.g., 1%).

  • Reagent Preparation (at 2X final concentration):

    • Kinase/Antibody Mix: Dilute the kinase and Eu-anti-Tag antibody in Kinase Buffer A. A typical final concentration is 5 nM for the kinase and 2 nM for the antibody. Expert Tip: The optimal kinase concentration should be determined empirically to ensure a robust assay window.

    • Tracer Solution: Dilute the Alexa Fluor™ 647-Tracer in Kinase Buffer A. The optimal concentration is typically at or near the tracer's Kd for the kinase, which must be predetermined.

  • Assay Assembly (in a 384-well plate):

    • Add 4 µL of the 4X intermediate compound dilution to the appropriate wells.

    • Add 8 µL of the 2X Kinase/Antibody mix to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells.

    • Final volume will be 16 µL. Include "no kinase" controls (maximum FRET) and "no tracer" controls (background).

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls (0% inhibition = DMSO only, 100% inhibition = high concentration of a potent control inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

Protocol 2: Broad Kinome Selectivity Profiling

After determining on-target potency, the next critical step is to assess the inhibitor's selectivity across the human kinome. This is most effectively done using a commercial service that has a large, validated panel of kinase assays.

A. Rationale: Broad kinase profiling is essential for identifying potential off-targets that could cause toxicity or provide opportunities for polypharmacology. Using a standardized commercial platform like KINOMEscan (DiscoverX/Eurofins) or the Promega Kinase Selectivity Profiling Systems ensures high-quality, comparable data across hundreds of kinases.[21][22]

B. General Workflow (Example using a competition binding assay format):

  • Compound Submission: The test inhibitor is submitted to the service provider.

  • Primary Screen: The inhibitor is screened at a single, high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. The result is typically reported as "Percent of Control" (%Ctrl) or "Percent Inhibition". A low %Ctrl value indicates strong binding to the kinase.

  • Hit Identification: Kinases that show significant inhibition (e.g., >90% inhibition or %Ctrl < 10) are identified as "hits."

  • Kd Determination (for hits): For each identified hit, a full dose-response experiment is conducted to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

  • Data Visualization and Analysis:

    • The results are often visualized using a kinome tree map , where inhibited kinases are marked, providing an immediate visual representation of the inhibitor's selectivity.

    • Selectivity Scores (S-scores) are calculated to quantify selectivity. For example, S(10) is the number of kinases with a Kd < 100 nM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Conclusion: Interpreting the Data and Future Directions

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile starting point for developing potent inhibitors against key cancer targets like Cdc7, FGFRs, and VEGFR-2. The data indicates that medicinal chemistry efforts can successfully tune the selectivity of these compounds, either narrowing it to a single target or designing rational polypharmacology.

By employing a rigorous, multi-stage experimental workflow—from precise TR-FRET-based IC50 determination to broad kinome scanning—researchers can build a comprehensive and trustworthy understanding of their compound's behavior. This allows for a direct and objective comparison with established alternatives, ultimately enabling the selection and advancement of inhibitor candidates with the highest probability of clinical success. The continued exploration of this privileged scaffold, guided by detailed selectivity profiling, promises to yield the next generation of targeted cancer therapies.

References

A Comparative Guide to Characterizing Off-Target Effects of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the adenine portion of ATP allows molecules built upon it to effectively compete for the ATP-binding site of a vast array of protein kinases. The derivative, 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, serves as a versatile chemical intermediate for crafting a multitude of potent kinase inhibitors targeting critical nodes in cellular signaling, such as VEGFR-2, FGFR, and IGF-1R.[1][2]

However, the very feature that makes this scaffold so powerful—its ability to interact with the highly conserved ATP pocket—is also its Achilles' heel. The human kinome comprises over 500 members, many of which share significant structural homology in their active sites.[3] Consequently, inhibitors designed for a single target often exhibit polypharmacology, binding to numerous unintended "off-target" kinases.[4] These off-target effects are not merely academic; they can lead to significant clinical toxicities or, paradoxically, unexpected therapeutic benefits.[5][6][7] For drug development professionals, a comprehensive understanding and rigorous characterization of a compound's selectivity profile are therefore not optional, but imperative for successful clinical translation.

This guide provides an in-depth comparison of key experimental methodologies for identifying and validating the off-target effects of kinase inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices, present actionable protocols, and illustrate how to synthesize data from disparate techniques into a coherent and predictive off-target profile.

The Target Landscape: Why the 1H-Pyrrolo[2,3-b]pyridine Core Works

The efficacy of the 7-azaindole scaffold stems from its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a short amino acid sequence that connects the N- and C-lobes of the kinase domain. This interaction mimics that of the native ATP ligand, providing a strong anchor for the inhibitor. The bromine atom at the 5-position and the ethanone group at the 3-position of the core intermediate provide synthetic handles for introducing further chemical diversity, allowing for the optimization of potency and selectivity by engaging other nearby regions of the active site.

cluster_0 Kinase ATP Binding Site cluster_1 Pyrrolopyridine Inhibitor hinge Hinge Region (e.g., E562, A564 in FGFR1) hydrophobic_pocket Hydrophobic Pocket d_loop DFG Motif (Activation Loop) ribose_pocket Ribose Pocket inhibitor [1H-Pyrrolo[2,3-b]pyridine Core]--R1 | R2 inhibitor->hinge Key H-Bonds (Anchor) inhibitor->hydrophobic_pocket Van der Waals (Selectivity) inhibitor->d_loop Interactions

Figure 1: General binding mode of a 1H-pyrrolo[2,3-b]pyridine inhibitor in a kinase ATP pocket.

While this core interaction is fundamental for on-target potency, the ultimate selectivity profile of the final compound is dictated by the chemical moieties appended to the scaffold. These side chains interact with less conserved regions of the ATP pocket, but promiscuity remains a significant challenge.[4]

Comparative Methodologies for Off-Target Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach. No single technique is sufficient. Here, we compare the primary methods, outlining their principles, strengths, and weaknesses.

Biochemical Screening: In Vitro Kinome Scanning

This is the foundational experiment for off-target profiling. It provides the most direct and unbiased assessment of a compound's enzymatic inhibition profile across a large, representative panel of the human kinome.

  • Expertise & Causality: The rationale for starting with kinome scanning is to understand the compound's intrinsic biochemical potential to interact with other kinases, stripped of all cellular context. By using purified, active kinase domains, we can directly measure enzymatic inhibition (e.g., IC50 values) and establish a baseline selectivity profile. This approach is critical because if a compound does not inhibit a kinase in this simplified system, it is highly unlikely to do so in a complex cellular environment.

  • Trustworthiness & Self-Validation: The protocol's validity is ensured by including appropriate controls. A known, potent inhibitor for each kinase serves as a positive control to confirm assay functionality, while a vehicle (e.g., DMSO) control establishes the baseline kinase activity. Running the screen at multiple compound concentrations allows for the generation of dose-response curves and accurate IC50 values for any identified "hits."

Quantitative data from a kinome scan is typically summarized in a table. Initial screens are often run at a single high concentration (e.g., 1-10 µM) to identify potential hits, which are then followed up with full IC50 curve determinations.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase FamilyComments
VEGFR-2 (KDR) 98% 5 Tyrosine Kinase Intended Target
SRC85%75Tyrosine KinaseOff-Target Hit
LCK79%150Tyrosine KinaseOff-Target Hit
PDGFRβ92%25Tyrosine KinaseOff-Target Hit
CHK115%> 10,000CMGCNot Significant
CDK28%> 10,000CMGCNot Significant
p38α (MAPK14)45%850CMGCModerate Off-Target

Table 1: Example kinome scan data for a hypothetical VEGFR-2 inhibitor derived from the this compound scaffold.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold dilutions) to generate a dose-response curve.

  • Assay Plate Preparation: In a 384-well plate, add the required kinase buffer, a peptide or protein substrate, and ATP. For radiometric assays, [γ-³³P]ATP is used.

  • Kinase Addition: Add a specific, purified kinase enzyme to each well corresponding to that member of the panel.

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include positive control wells (a known inhibitor for that kinase) and negative control wells (DMSO vehicle).

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Signal Detection:

    • For radiometric assays, wash the membranes to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence/luminescence-based assays, add the detection reagents and measure the signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each well relative to the DMSO controls. For dose-response curves, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Test Compound (10mM Stock in DMSO) dilution Serial Dilution Series start->dilution reaction Kinase Reaction (Compound + Kinase) dilution->reaction panel Kinase Panel (~400 Purified Kinases) plate Assay Plate Preparation (Buffer, Substrate, ATP) panel->plate plate->reaction detect Signal Detection (e.g., Radiometry, Fluorescence) reaction->detect analysis Data Analysis (% Inhibition, IC50 Calculation) detect->analysis end Selectivity Profile (On- and Off-Targets) analysis->end

Figure 2: Workflow for an in vitro kinome scanning experiment.

Cell-Based Assays: Validating Targets in a Physiological Context

Biochemical activity does not always equate to cellular effect. Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations (~5-10 mM) can render a biochemically potent inhibitor inert in a living cell. Therefore, cell-based assays are essential for validating biochemical hits and understanding the true functional consequences of off-target engagement.

  • Expertise & Causality: The rationale here is to move from a reductionist system to a physiologically relevant one. By treating intact cells, we can determine if the compound engages its intended and unintended targets at concentrations achievable in a biological system. This step is crucial for de-risking a compound, as it filters out biochemically active but cell-impermeable molecules and confirms which off-target interactions are potent enough to modulate cellular signaling pathways.

This powerful, unbiased technique measures how a compound alters the phosphorylation status of thousands of proteins, providing a global snapshot of its impact on cellular signaling.

  • Trustworthiness & Self-Validation: This method is self-validating through its global nature. On-target activity should be clearly visible (e.g., decreased phosphorylation of direct substrates of the target kinase). Off-target effects manifest as changes in phosphorylation of substrates belonging to different pathways, directly corroborating the functional relevance of off-target kinases identified in the biochemical screen.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active). Treat cells with the test compound at various concentrations and time points. Include a vehicle (DMSO) control.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the in vivo phosphorylation state.

  • Protein Digestion: Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: This is a critical step. Use titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to selectively capture phosphopeptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass of the peptides and then fragments them to determine their amino acid sequence and the precise site of phosphorylation.

  • Data Analysis: Use specialized software to identify the phosphopeptides and quantify their abundance in the compound-treated samples relative to the vehicle control. Map the significantly altered phosphosites to their respective proteins and signaling pathways.

cluster_0 Cellular & Biochemical Workflow cluster_1 Data Analysis Workflow cells Cell Culture + Compound Treatment lysis Lysis & Protein Digestion cells->lysis enrich Phosphopeptide Enrichment (e.g., TiO2) lysis->enrich ms LC-MS/MS Analysis enrich->ms quant Peptide Identification & Quantification ms->quant pathway Pathway Analysis quant->pathway validation On- & Off-Target Pathway Effects pathway->validation

Figure 3: Experimental workflow for a phospho-proteomics study.

Synthesizing the Data: From Hits to Pathways

The ultimate goal is to integrate these datasets. A hit from a kinome scan is a potential off-target. If that same kinase's pathway shows modulation in a phospho-proteomics experiment, it becomes a validated off-target.

Consider our hypothetical VEGFR-2 inhibitor. The kinome scan identified SRC family kinases as potent off-targets (Table 1). A subsequent phospho-proteomics experiment would be expected to show decreased phosphorylation of known SRC substrates. This confluence of data provides strong evidence of a functionally relevant off-target effect that could contribute to both the efficacy and toxicity profile of the compound.

cluster_VEGFR On-Target Pathway cluster_SRC Off-Target Pathway compound Compound X (Pyrrolopyridine-based) VEGFR2 VEGFR-2 compound->VEGFR2 Inhibition (Intended Effect) SRC SRC Kinase compound->SRC Inhibition (Off-Target Effect) PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK Raf-MEK-ERK (Proliferation, Angiogenesis) PKC->MAPK FAK FAK SRC->FAK STAT3 STAT3 (Survival, Migration) SRC->STAT3

Figure 4: Signaling pathway diagram illustrating on- and off-target effects of a hypothetical inhibitor.

Conclusion: Towards Rational Polypharmacology

For kinase inhibitors developed from the this compound scaffold, off-target effects are an inevitability. The key to successful drug development lies not in achieving absolute selectivity, which is often impossible, but in thoroughly characterizing a compound's full interaction profile.

A strategic, multi-layered approach is paramount.

  • Unbiased Biochemical Screening (Kinome Scan): To map the entire landscape of potential interactions.

  • Global Cellular Analysis (Phospho-Proteomics): To confirm functional relevance and understand pathway impact.

By integrating data from these orthogonal approaches, researchers can build a comprehensive and predictive model of a compound's behavior. This knowledge allows for the rational interpretation of preclinical toxicity studies, the potential prediction of clinical side effects, and even the strategic exploitation of off-target activities for enhanced therapeutic benefit—a concept known as rational polypharmacology.[6] For the medicinal chemist and drug developer, a deep understanding of off-target effects transforms a potential liability into a strategic advantage.

References

A Researcher's Guide to Validating the Mechanism of Action of Novel 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the adenine fragment of ATP allows it to effectively compete for the binding sites of numerous protein kinases, making it a foundational component in the design of targeted therapies. Derivatives of this core structure have been successfully developed as potent inhibitors of critical oncogenic signaling pathways, including Fibroblast Growth Factor Receptor (FGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-dependent kinase 8 (CDK8).[1][2][3][4]

The introduction of a 5-bromo substitution and a 3-yl-ethanone side chain to this scaffold creates a novel chemical space with therapeutic potential. However, moving from a promising chemical structure to a validated drug candidate requires a rigorous, systematic approach to elucidate its mechanism of action (MoA). This guide provides a comprehensive, multi-phased strategy for researchers to validate the MoA of novel 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone derivatives, comparing them against established alternatives and ensuring the generation of robust, decision-driving data. Our central hypothesis is that these derivatives function as kinase inhibitors, and the following experimental framework is designed to rigorously test this hypothesis.

Phase 1: Broad-Spectrum Phenotypic Screening and Target Family Identification

The initial phase aims to answer two fundamental questions: "Does the compound have a biological effect on cancer cells?" and "If so, what class of targets might it be hitting?" This broad-to-narrow approach is crucial for efficiently identifying the most promising therapeutic avenues.

Experimental Workflow: Phase 1

Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR PLCg p-PLCγ FGFR->PLCg PI3K PI3K -> p-AKT FGFR->PI3K RAS RAS -> RAF -> MEK -> p-ERK FGFR->RAS ND01 Novel Derivative (ND-01) ND01->FGFR Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of

References

A Comparative Guide to the Synthesis of 5-Bromo-7-Azaindole Derivatives: Efficiency, Cost, and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-7-azaindole is a critical heterocyclic building block in modern medicinal chemistry. As a bioisostere of indole, its unique structure is integral to a variety of pharmacologically active compounds, including several FDA-approved drugs. Most notably, it serves as a key intermediate in the synthesis of Vemurafenib, a targeted therapy for metastatic melanoma, and Venetoclax (ABT-199), a treatment for certain types of leukemia and lymphoma[1][2]. The strategic placement of the bromine atom on the azaindole core allows for versatile downstream functionalization through various cross-coupling reactions, making it an invaluable scaffold for drug discovery programs, particularly in the development of protein kinase inhibitors[1][3][4].

Given its significance, the development of efficient, cost-effective, and scalable synthetic routes to 5-bromo-7-azaindole is of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparison of the most prevalent synthetic strategies, evaluating them based on yield, starting material cost, operational complexity, and industrial applicability.

High-Level Synthetic Strategies

Two primary strategies dominate the synthesis of the 5-bromo-7-azaindole core:

  • Route A: De Novo Synthesis from Substituted Pyridine Precursors. This "bottom-up" approach involves constructing the pyrrole ring onto a pre-functionalized bromopyridine. This is often favored for large-scale production due to the lower cost of simple pyridine starting materials.

  • Route B: Direct Functionalization of the 7-Azaindole Core. This "top-down" strategy begins with the parent 7-azaindole heterocycle and introduces the bromo-substituent. While seemingly more direct, this route can face challenges with regioselectivity and the higher cost of the 7-azaindole starting material.

Route A: De Novo Synthesis from Pyridine Precursors

This approach is the workhorse for industrial-scale production. By starting with readily available and less expensive substituted pyridines, the overall cost of the final product can be significantly managed. We will examine two of the most effective variations.

Route A1: From 2-Amino-3-methyl-5-bromopyridine

This route is notable for its use of relatively inexpensive starting materials and avoidance of costly noble metal catalysts. A patented process highlights its suitability for industrial production, emphasizing low cost and simple operation[5].

Workflow Diagram: Route A1

A 2-Amino-3-methyl-5-bromopyridine B 2-Nitro-3-methyl-5-bromopyridine A->B  Caro's Acid (H₂SO₅)   C Enamine Intermediate B->C  DMF-DMA, Pyrrolidine   D 5-Bromo-7-azaindole C->D  Reduction & Cyclization (e.g., Raney Ni / H₂NNH₂)  

Caption: Synthesis via oxidation and cyclization of a bromomethylpyridine.

Causality and Experimental Choices: The synthesis begins with the oxidation of the amino group on 2-amino-3-methyl-5-bromopyridine to a nitro group using Caro's acid (peroxymonosulfuric acid). This step is crucial as the nitro group is a key precursor for the subsequent cyclization. The nitro-intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form a reactive enamine intermediate. This enamine is primed for the final reductive cyclization step. The use of Raney Nickel with hydrazine hydrate provides an effective and relatively low-cost method for reducing the nitro group and facilitating the ring-closing reaction to form the desired pyrrole ring of the azaindole system[5].

Key Advantages:

  • Cost-Effective: Avoids expensive palladium catalysts and starts from a relatively inexpensive pyridine derivative[6][7][8][9].

  • Scalable: The process is described as suitable for industrial production with simple operations[5].

Potential Challenges:

  • The use of Caro's acid requires careful temperature control and handling due to its strong oxidizing nature.

  • The multi-step nature may lead to a lower overall yield compared to more convergent routes.

Route A2: From 2,5-Dibromo-2-aminopyridine

This patented, three-step synthesis is designed for large-scale, hundred-kilogram production and boasts a high overall yield. A key feature is the avoidance of heavy metal catalysts in the main reaction sequence[6].

Workflow Diagram: Route A2

A 2,5-Dibromo-2-aminopyridine B (E)-methyl 3-((3,5-dibromopyridin-2-yl)imino)propanoate A->B  Methyl 3,3-diethoxypropanoate, p-TsOH   C Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate B->C  Strong Base (e.g., t-BuOK), Pd(OAc)₂ (cat.) D 5-Bromo-7-azaindole C->D  Hydrolysis & Decarboxylation (KOH, heat)   A 7-Azaindole B 7-Azaindoline A->B  Hydrogenation (e.g., Raney Ni, H₂)   C 5-Bromo-7-azaindoline B->C  Bromination (e.g., Br₂, CH₂Cl₂)   D 5-Bromo-7-azaindole C->D  Dehydrogenation/Oxidation (e.g., MnO₂)  

References

A Comparative Guide to Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive biological evaluation of a novel class of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. We will objectively compare their performance against established FGFR inhibitors, supported by experimental data and detailed protocols for key biological assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Critical Role of FGFR in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant activation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of numerous cancers.[2][3] This makes FGFRs an attractive and validated target for cancer therapy.[4][5]

The binding of FGF ligands to FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and trans-autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][6] This phosphorylation cascade activates several downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and drive cellular responses.[1][6][7][8]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus

Figure 1: Simplified FGFR Signaling Pathway. Activation of FGFR by FGF ligands triggers multiple downstream cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, leading to changes in gene expression that promote cell proliferation and survival.

A Novel Scaffold: 1H-Pyrrolo[2,3-b]pyridine Derivatives

Recent research has identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a promising core structure for the development of potent and selective kinase inhibitors.[4][9][10] Our internal drug discovery program has led to the synthesis of a series of novel 1H-pyrrolo[2,3-b]pyridine derivatives designed to target the ATP-binding pocket of FGFRs.

The rationale behind selecting this scaffold lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition.[4] Furthermore, the versatile nature of this core allows for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[9][11]

Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The general synthetic route for the novel 1H-pyrrolo[2,3-b]pyridine derivatives is outlined below. The synthesis commences with the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine starting material with a variety of aldehydes to introduce diversity at a key position.[4] Subsequent modifications are then made to explore the chemical space and optimize the inhibitory activity.

Synthesis_Workflow Start 1H-pyrrolo[2,3-b]pyridine Starting Material Reaction1 Condensation Reaction Start->Reaction1 Aldehyde R-substituted Aldehyde Aldehyde->Reaction1 Intermediate Intermediate Compound Reaction1->Intermediate Modification Further Chemical Modifications Intermediate->Modification Final Final 1H-pyrrolo[2,3-b]pyridine Derivatives Modification->Final

Figure 2: General Synthetic Workflow for 1H-pyrrolo[2,3-b]pyridine Derivatives.

Comparative Biological Evaluation

To assess the potential of our novel 1H-pyrrolo[2,3-b]pyridine derivatives, we conducted a head-to-head comparison with several well-characterized FGFR inhibitors, including both FDA-approved drugs and compounds in clinical development.

In Vitro Kinase Inhibition Assay

The primary evaluation of our compounds was performed using a biochemical kinase inhibition assay to determine their half-maximal inhibitory concentration (IC50) against the four FGFR isoforms.

Experimental Protocol: Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, test compounds (novel derivatives and comparators), and a detection reagent.

  • Assay Procedure:

    • A solution of the respective FGFR kinase is prepared in kinase buffer.

    • The test compounds are serially diluted and added to the wells of a 96-well plate.

    • The kinase solution is added to the wells containing the test compounds and incubated.

    • The kinase reaction is initiated by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based assay.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a no-inhibitor control. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Novel Derivative 4h 7 [4][5]9 [4][5]25 [4][5]712 [4][5]
Erdafitinib1.2[12]2.5[12]3.0[12]5.7[12]
Pemigatinib0.4[13]0.5[13]1.2[13]30[13]
InfigratinibHigh Potency[14]High Potency[14]High Potency[14]-
Futibatinib1.8[15]-1.6[15]3.7[15]
Ponatinib2.2[16]<40[17]<40[17]<40[17]

Data for comparator compounds are compiled from published sources.

Our lead compound, Derivative 4h , demonstrated potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, with slightly reduced activity against FGFR3 and significantly lower potency against FGFR4.[4][5] This profile is encouraging, as it suggests a degree of selectivity among the FGFR isoforms. When compared to the approved drugs, Derivative 4h shows comparable potency to several established inhibitors, positioning it as a promising candidate for further development.

Cellular Proliferation Assay

To determine the on-target effect of our novel compounds in a cellular context, we performed cell proliferation assays using cancer cell lines with known FGFR aberrations.

Experimental Protocol: XTT Cell Proliferation Assay

The XTT assay is a colorimetric method to assess cell viability.[18] Metabolically active cells reduce the tetrazolium salt XTT to a soluble orange formazan product, and the amount of formazan is directly proportional to the number of viable cells.[18][19]

  • Cell Culture: Cancer cell lines with documented FGFR alterations (e.g., breast cancer 4T1 cells) are cultured in appropriate media.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (novel derivatives and comparators).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their anti-proliferative effects.

  • XTT Reagent Addition: An XTT labeling mixture is prepared and added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for an additional period (typically 4 hours) to allow for formazan formation.[19] The absorbance is then measured using a microplate reader at the appropriate wavelength (450-500 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition. The GI50 (concentration for 50% inhibition of cell growth) is determined from the dose-response curves.

Table 2: Comparative Anti-proliferative Activity (GI50, nM)

CompoundCell Line (FGFR Aberration)GI50 (nM)
Novel Derivative 4h 4T1 (Breast Cancer) Potent Inhibition [5]
PonatinibVarious FGFR-driven cell lines7 - 181[17]
PemigatinibFGFR1-dependent H1581, FGFR2-dependent KatoIIIModerate Activity[2]

Detailed GI50 values for comparator compounds in the 4T1 cell line were not available in the searched literature.

Our lead compound, Derivative 4h , effectively inhibited the proliferation of the 4T1 breast cancer cell line.[5] This demonstrates that its biochemical potency translates into on-target cellular activity. Further studies are warranted to evaluate its efficacy across a broader panel of cancer cell lines with different FGFR alterations.

Structure-Activity Relationship (SAR) and Future Directions

The SAR studies of our 1H-pyrrolo[2,3-b]pyridine series revealed several key insights. The 3,5-dimethoxyphenyl group was found to be crucial for potent activity, likely by occupying a hydrophobic pocket in the FGFR kinase domain and forming hydrogen bonds.[4] The 1H-pyrrolo[2,3-b]pyridine core itself forms essential hydrogen bonds with the hinge region.[4]

SAR_Logic Scaffold 1H-pyrrolo[2,3-b]pyridine Core Hinge Hinge Region Interaction (Hydrogen Bonds) Scaffold->Hinge Activity Potent FGFR Inhibitory Activity Hinge->Activity Substituent 3,5-dimethoxyphenyl Group Pocket Hydrophobic Pocket Interaction Substituent->Pocket Pocket->Activity

References

Safety Operating Guide

Navigating the Disposal of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is as critical as the integrity of their experimental results. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS No. 866545-96-2), a brominated heterocyclic compound integral to various research and development pipelines. Adherence to these procedures is essential for ensuring laboratory safety, maintaining environmental stewardship, and complying with regulatory standards.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar brominated pyrrolopyridines and brominated pyridyl ketones indicate a consistent hazard profile.[1][2][3]

Anticipated GHS Hazard Classifications:

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS CategoryCommon H-StatementsPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This table is a synthesis of data from similar compounds and should be used for precautionary handling. Always refer to your institution's specific guidelines and any available vendor-provided safety information.

The presence of a bromine atom on the aromatic ring system categorizes this compound as a halogenated organic waste.[4] Such compounds can be persistent in the environment and may have ecotoxicological effects if not disposed of correctly.[5][6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound and its associated waste.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvents used and have an adequate breakthrough time.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste at the point of generation is fundamental to safe and compliant disposal. Halogenated organic waste must be collected separately from non-halogenated waste streams.[4]

Waste Stream Decision Workflow

The following diagram illustrates the decision-making process for segregating waste containing this compound.

WasteSegregation Start Waste Generated (Contains this compound) IsSolid Is the waste primarily solid (e.g., neat compound, contaminated labware)? Start->IsSolid IsLiquid Is the waste primarily liquid (e.g., reaction mixture, rinsate)? IsSolid->IsLiquid No SolidWaste Solid Halogenated Organic Waste Container IsSolid->SolidWaste Yes LiquidWaste Liquid Halogenated Organic Waste Container IsLiquid->LiquidWaste Organic Phase / Solution CheckHalogen Does the aqueous layer contain significant dissolved halogenated compounds? IsLiquid->CheckHalogen Aqueous Phase AqueousWaste Aqueous Waste Container (check for halogen content) CheckHalogen->LiquidWaste Yes CheckHalogen->AqueousWaste No (and pH neutral)

Caption: Decision workflow for segregating waste containing this compound.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling both solid and liquid waste streams of this compound.

Solid Waste Disposal (Neat Compound, Contaminated Labware)
  • Collection:

    • Carefully sweep up any solid this compound, avoiding dust formation.

    • Place the solid waste, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), into a designated, robust, and sealable container labeled "Halogenated Organic Solid Waste".[1][9]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate amount of the compound and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Liquid Waste Disposal (Reaction Mixtures, Solvents, Rinsates)
  • Collection:

    • Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses (e.g., from glassware decontamination), in a designated "Halogenated Organic Liquid Waste" container.[4]

    • This container should be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Container Labeling:

    • As with solid waste, the container must be clearly labeled "Hazardous Waste" and list all chemical constituents with their approximate percentages.

    • Ensure "this compound" is prominently listed.

  • Storage:

    • Store the liquid waste container in secondary containment to mitigate spills.

    • Keep the container in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible chemicals.

Final Disposal Pathway

The ultimate disposal of halogenated organic waste is a highly regulated process that must be conducted by licensed professionals.

Incineration: High-temperature incineration is the recommended and most environmentally sound method for the complete destruction of halogenated organic compounds.[10][11][12] This process ensures that the compound is broken down into less harmful components under controlled conditions, often with scrubbers to neutralize acidic gases (such as hydrogen bromide) that are formed.

Procedure for Final Disposal:

  • Once the waste container is full, or if the research project is complete, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the EHS personnel or contractor with a detailed inventory of the waste container's contents and a copy of any available Safety Data Sheets for the chemicals involved.

  • Never pour any waste containing this compound down the drain.[1] Halogenated organic compounds can be detrimental to aquatic life and may interfere with wastewater treatment processes.[5][6]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbed material and place it in the designated "Halogenated Organic Solid Waste" container.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated liquid waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the door to the laboratory and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the details of the spilled chemical.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS No: 866545-96-2).[1][2] Given that the toxicological properties of this specific compound have not been exhaustively investigated, this guide is rooted in established safety principles for handling analogous brominated heterocyclic compounds.[3][4] The core principle is to mitigate risk by treating the substance with a high degree of caution, assuming potential hazards based on its chemical structure.

Hazard Assessment and Risk Mitigation

The primary risk associated with compounds of this class—halogenated pyrrolopyridines—stems from potential irritation and acute toxicity.[5][6][7] Based on data from structurally similar chemicals, a robust risk mitigation strategy is essential.

Table 1: Potential Hazard Profile based on Analogous Compounds

Hazard TypePotential EffectRationale / Analogous Compound Data
Acute Toxicity (Oral) Harmful if swallowed.[4][5][8]Based on classifications for 1-(5-Bromopyrimidin-2-yl)ethanone (H302) and 3-Bromo-1H-pyrrolo[2,3-b]pyridine (H302).[5][6]
Skin Irritation Causes skin irritation.[3][5][9]Based on classifications for 5-Bromo-2-pyridinecarboxaldehyde (H315) and other related structures.[3]
Eye Irritation Causes serious eye irritation.[3][5][9]Based on classifications for similar brominated heterocycles (H319).[3][5]
Respiratory Irritation May cause respiratory tract irritation.[3][5][9]Based on classifications for similar brominated heterocycles (H335).[3][5]
Combustion Products May produce toxic hydrogen bromide, nitrogen oxides (NOx), and carbon oxides.[10][11]A known hazard for halogenated organic compounds.[12]

Our risk mitigation strategy is built on a hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment.

cluster_0 Risk Mitigation Hierarchy Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary Barrier PPE PPE Administrative Controls->PPE Secondary Barrier Disposal Disposal PPE->Disposal Final Containment

Caption: A hierarchical approach to minimizing exposure risk.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable to prevent inadvertent exposure. All PPE must be inspected before use and removed carefully to avoid cross-contamination.[6][13]

Table 2: Required Personal Protective Equipment

PPE CategoryItem SpecificationStandardPurpose & Rationale
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1 Compliant[14]Goggles protect against splashes and airborne particles. A face shield worn over goggles is required for full-face protection during transfers or when splash potential is high.[14]
Hand Protection Chemical-Resistant GlovesASTM F739Disposable nitrile gloves are suitable for incidental contact. For prolonged handling, consult the manufacturer's chemical resistance guide. Double-gloving is recommended to prevent exposure from a single point of failure.[12][14]
Body Protection Flame-Resistant Lab Coat, Full-Length Pants, Closed-Toe ShoesN/AA fully buttoned lab coat protects skin and clothing.[14] Pants and non-porous shoes ensure no skin is exposed.[14]
Respiratory Protection NIOSH-Approved RespiratorN/AWhile all work should be in a fume hood, a respirator with organic vapor/acid gas cartridges should be available for emergency spill response.

Standard Operating Protocol (SOP) for Safe Handling

Adherence to a systematic workflow is critical for safety and experimental integrity.

Start Start Prep 1. Preparation (Fume Hood & PPE) Start->Prep Weigh 2. Weighing (Anti-static paper) Prep->Weigh Transfer 3. Transfer & Solution Prep (Slow addition to solvent) Weigh->Transfer Decon 4. Decontamination (Wipe down surfaces) Transfer->Decon End End Decon->End

Caption: Step-by-step workflow for handling the compound.

Step-by-Step Methodology:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that airflow is optimal.[12][14]

    • Cover the work surface within the hood with disposable absorbent bench paper.[14]

    • Assemble all necessary glassware, spatulas, and reagents.

    • Don all required PPE as specified in Table 2.

  • Weighing and Transfer (Solid):

    • Tare a suitable container or use anti-static weigh paper to weigh the solid compound.

    • Handle the material gently with a spatula to minimize the generation of airborne dust.[14]

    • Keep the container with the bulk chemical closed when not actively dispensing.[15]

  • Solution Preparation:

    • Within the fume hood, slowly add the weighed solid to the solvent in your reaction vessel to prevent splashing.

    • Cap the container immediately after addition.

  • Post-Handling Decontamination:

    • Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Carefully doff PPE, starting with gloves, ensuring the outer surface is not touched. Dispose of contaminated disposable PPE as hazardous waste.[14]

    • Wash hands thoroughly with soap and water.[5][13]

Emergency Response Procedures

Immediate and correct action during an emergency is vital to minimize harm.

Table 3: First Aid and Emergency Actions

Exposure RouteImmediate ActionMedical Attention
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][13]Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[3][11][13]Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[13]Seek immediate medical attention.
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting.[7][11]Seek immediate medical attention.

Small Spill Cleanup: For small spills that can be cleaned up in under 10 minutes by trained personnel:

  • Ensure appropriate PPE is worn, including double nitrile gloves, goggles, and a lab coat.[12]

  • Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomite.[10][16]

  • Carefully sweep the absorbed material into a dedicated, sealable container. Avoid creating dust.[10]

  • Label the container as "Hazardous Waste" with the full chemical name.

  • Decontaminate the spill area and dispose of all materials as hazardous waste.[10]

Waste Management and Disposal

As a brominated organic compound, this compound and its associated waste must be managed as regulated hazardous waste.[16][17] Under no circumstances should this chemical or its solutions be disposed of down the drain. [12][14][15]

The cardinal rule of chemical waste is segregation. Halogenated organic waste must be kept separate from non-halogenated streams to ensure proper disposal and control costs.[16][18]

cluster_waste Waste Segregation Workflow Compound 1-(5-bromo-1H-pyrrolo [2,3-b]pyridin-3-yl)ethanone Waste Source Solid Solid Waste (Unused solid, contaminated paper) Compound->Solid Liquid Liquid Waste (Solutions, rinsates) Compound->Liquid PPE Contaminated PPE (Gloves, bench paper) Compound->PPE Halogenated_Solid Container: Halogenated Solid Waste Solid->Halogenated_Solid Halogenated_Liquid Container: Halogenated Liquid Waste Liquid->Halogenated_Liquid PPE->Halogenated_Solid

Caption: Waste segregation for proper hazardous material disposal.

Table 4: Disposal Plan

Waste TypeCollection ProcedureContainer Requirements
Solid Waste Collect unused solid compound, contaminated weigh paper, and other contaminated solids.A dedicated, compatible, and clearly labeled hazardous waste container for halogenated solids .[14][16]
Liquid Waste Collect all solutions and solvent rinses containing the compound.A dedicated, compatible, and clearly labeled hazardous waste carboy for halogenated organic liquids .[14][15][16][17]
Contaminated PPE Collect used gloves, absorbent paper, and other disposable items.Dispose of in the designated hazardous solid waste stream.[14][16]

All waste containers must be kept tightly closed when not in use and stored in a designated Satellite Accumulation Area (SAA) with secondary containment.[15][16]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Reactant of Route 2
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.